D-Allose-13C
Description
Properties
IUPAC Name |
2,3,4,5,6-pentahydroxyhexanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70860057 | |
| Record name | Hexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70860057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45009-62-9, 50-99-7, 2595-98-4, 25191-16-6, 3458-28-4, 1990-29-0, 93780-23-5, 2595-97-3, 15572-79-9, 4205-23-6, 110187-42-3 | |
| Record name | Hexose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045009629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | dextrose | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406891 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Talose | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224293 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dextrose (polymer) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83659 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-mannose | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26247 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Altrose | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2573 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70860057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-allose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-galactose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-altrose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-gulose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-Glucose-1,2,3,4,5,6-13C6 min. Chem. 99% min. Isot. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis and Structural Analysis of D-Allose-¹³C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and structural analysis of D-Allose-¹³C, a labeled rare sugar with significant potential in biomedical research and drug development. This document details established synthetic methodologies, including chemo-enzymatic and biological routes, and outlines the key analytical techniques for structural characterization.
Synthesis of D-Allose-¹³C
The introduction of a ¹³C isotope into the D-allose structure is critical for metabolic flux analysis and mechanistic studies. Both chemical and enzymatic methods have been developed to achieve this, each with distinct advantages.
Chemo-enzymatic Synthesis
A novel and efficient chemo-enzymatic approach has been developed, offering high yields and scalability. This process involves an initial selective enzymatic oxidation, followed by two successive chemical reduction steps.[1]
Experimental Protocol:
-
Enzymatic Oxidation: The process starts with a selective enzymatic oxidation of a protected glucose derivative. This step is characterized by the absence of byproducts, which simplifies downstream purification.[1]
-
Stereoselective Reduction: The resulting ketone at the C-3 position is then chemically reduced. A notable method employs LS-Selectride, yielding the allose derivative with an inverted configuration at C-3. This step has been reported to achieve a yield of 86%.[1]
-
Deprotection: The final step involves the cleavage of protecting groups, such as a benzyl group, via hydrogenation to afford the final D-allose product. This deprotection step has been shown to have a yield of 94%.[1]
Workflow of Chemo-enzymatic Synthesis:
Caption: Chemo-enzymatic synthesis workflow for D-Allose.
Biosynthesis
Biological synthesis presents an environmentally friendly alternative to chemical methods. A common approach is a three-step enzyme-catalyzed pathway starting from D-glucose.[2][3] Another established biological method involves the isomerization of D-allulose.
1.2.1. Three-Step Enzymatic Conversion from D-Glucose
This pathway utilizes a series of isomerase and epimerase enzymes to convert D-glucose into D-allose.[2][4]
Signaling Pathway for Biosynthesis from D-Glucose:
Caption: Enzymatic pathway from D-Glucose to D-Allose.
1.2.2. Isomerization of D-Allulose
Commercial food-grade D-glucose isomerase can be used to convert D-allulose to D-allose.[2] This method is suitable for continuous production in a packed bed reactor.
Experimental Protocol:
-
Enzyme: Commercial immobilized D-glucose isomerase (e.g., Sweetzyme IT).[2]
-
Substrate: D-allulose solution (e.g., 500 g/L).[2]
-
Reaction Conditions: Optimized at pH 8.0 and 60°C.[2]
-
Reactor: Continuous flow in a packed bed reactor.[2]
-
Productivity: This system has been shown to produce approximately 150 g/L of D-allose from 500 g/L D-allulose, with a productivity of 36 g/L/h and a conversion yield of 30%.[2]
| Synthesis Method | Key Enzymes/Reagents | Starting Material | Reported Yield/Productivity | Reference |
| Chemo-enzymatic | Glycoside 3-oxidase, LS-Selectride | Protected D-Glucose | 86% (Reduction), 94% (Deprotection) | [1] |
| Biosynthesis | D-Glucose Isomerase, D-Tagatose 3-Epimerase, L-Rhamnose Isomerase | D-Glucose | - | [2][4] |
| Biosynthesis (Isomerization) | Immobilized D-Glucose Isomerase | D-Allulose | 30% Conversion, 36 g/L/h Productivity | [2] |
Structural Analysis of D-Allose-¹³C
The structural integrity and isotopic enrichment of synthesized D-Allose-¹³C must be confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of carbohydrates. For ¹³C-labeled compounds, both ¹H and ¹³C NMR are essential.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: D-Allose-¹³C is typically dissolved in deuterium oxide (D₂O).[5]
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or 800 MHz) is used.[2][6]
-
Experiments:
¹³C NMR Chemical Shift Data for D-Allose (in D₂O):
| Atom | Chemical Shift (ppm) |
| C1 | 96.131 |
| C2 | 76.325 / 73.950 / 73.883 / 69.492 |
| C3 | 76.325 / 73.950 / 73.883 / 69.492 |
| C4 | 63.869 |
| C5 | 76.325 / 73.950 / 73.883 / 69.492 |
| Data sourced from the Biological Magnetic Resonance Bank (BMRB).[6] Note: The multiple values for C2, C3, and C5 represent different tautomers in solution. |
Logical Relationship for NMR Signal Assignment:
Caption: Workflow for complete NMR signal assignment.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment of D-Allose-¹³C. Liquid chromatography-mass spectrometry (LC-MS) is often employed for the analysis of sugars.[8][9]
Experimental Protocol for LC-MS Analysis:
-
Chromatography: Liquid chromatography is used to separate the sugar from any impurities.
-
Ionization: Electrospray ionization (ESI) is a common technique for carbohydrates.
-
Mass Analysis: High-resolution mass spectrometry (HRMS) provides accurate mass measurements to confirm the elemental composition and isotopic distribution.[8]
Expected Mass Spectrometry Data for D-Allose-¹³C:
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| D-Allose | C₆H₁₂O₆ | 180.063388 |
| D-Allose-¹³C₁ | ¹³CC₅H₁₂O₆ | 181.066743 |
| D-Allose-¹³C₆ | ¹³C₆H₁₂O₆ | 186.083568 |
| Computed values based on isotopic masses.[10][11] |
This guide provides foundational knowledge for the synthesis and analysis of D-Allose-¹³C. For specific applications, further optimization of the described protocols may be necessary. The provided data and workflows serve as a starting point for researchers entering this field.
References
- 1. Novel and innovative D-allose synthesis method - NOVA University Innovation [novainnovation.unl.pt]
- 2. Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. production-of-d-allose-from-d-allulose-using-commercial-immobilized-glucose-isomerase - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bmse000008 D-Allose at BMRB [bmrb.io]
- 7. omicronbio.com [omicronbio.com]
- 8. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 10. D-Allose-13C | C6H12O6 | CID 101129027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. synthose.com [synthose.com]
D-Allose: A Technical Guide to its Natural Abundance, Sources, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Allose, a C-3 epimer of D-glucose, is a rare monosaccharide that has garnered significant interest within the scientific community due to its unique physicochemical properties and diverse biological activities. Despite its structural similarity to glucose, D-Allose is not readily metabolized by most organisms, rendering it a low-calorie sweetener. More importantly, it exhibits a range of promising therapeutic effects, including anti-inflammatory, anti-cancer, and cryoprotective properties. This technical guide provides a comprehensive overview of the natural abundance and sources of D-Allose, details on its extraction and quantification, and an in-depth look at its known signaling pathways.
Natural Abundance and Sources of D-Allose
D-Allose is found in trace amounts in a limited number of natural sources, making its extraction for research and commercial purposes challenging. The known natural occurrences of D-Allose are summarized in the table below.
| Natural Source | Type | Form of D-Allose | Concentration/Yield |
| Protea rubropilosa (African shrub) | Plant | As a 6-O-cinnamyl glycoside[1] | Not specified |
| Slender speedwell (Veronica filiformis) | Plant | Not specified | Not specified |
| Golden bartonia | Plant | Not specified | Not specified |
| Potato leaves (Solanum tuberosum) | Plant | Not specified | Not specified |
| Chenille plant (Acalypha hispida) | Plant | Not specified | Less than 5% yield from extraction[2] |
| Ochromas malhamensis | Freshwater alga | Not specified (unknown absolute configuration)[1] | Not specified |
| Human umbilical cord blood | Human | Free monosaccharide[3][4] | Detected at low levels[3][4] |
| Indian seaweed | Marine algae | Not specified[4] | Detected at low levels[4] |
Due to its scarcity in nature, the primary method for obtaining D-Allose is through biotechnological production, typically involving the enzymatic isomerization of more abundant sugars like D-psicose or D-allulose.[5][6] This approach offers a more sustainable and scalable supply for research and potential therapeutic applications.
Experimental Protocols
Extraction of D-Allose from Plant Material (General Protocol)
While specific protocols for D-Allose extraction from its natural sources are not widely published due to its rarity, a general method for the extraction of non-structural carbohydrates from plant tissues can be adapted. This protocol serves as a foundational methodology that would require optimization for each specific plant matrix.
Objective: To extract soluble monosaccharides, including D-Allose, from plant leaf tissue.
Materials:
-
Fresh or freeze-dried plant leaves
-
80% ethanol
-
Deionized water
-
Centrifuge and centrifuge tubes
-
Water bath or heating block
-
Rotary evaporator or vacuum concentrator
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Homogenize fresh plant leaves or grind freeze-dried leaves into a fine powder.
-
Extraction: a. Weigh approximately 1-5 g of the prepared plant material into a centrifuge tube. b. Add 20 mL of 80% ethanol to the tube. c. Vortex thoroughly to ensure complete mixing. d. Incubate the mixture in a water bath at 80°C for 1 hour, with intermittent vortexing.
-
Centrifugation: a. Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the solid plant debris. b. Carefully decant the supernatant, which contains the soluble sugars, into a clean collection tube.
-
Re-extraction (Optional but Recommended): To maximize the yield, the pellet can be re-extracted with another 10 mL of 80% ethanol, and the supernatants can be pooled.
-
Solvent Evaporation: a. Evaporate the ethanol from the pooled supernatant using a rotary evaporator or a vacuum concentrator until the sample is completely dry.
-
Reconstitution and Filtration: a. Reconstitute the dried extract in a known volume of deionized water (e.g., 1-5 mL). b. Filter the reconstituted solution through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Quantification: The resulting solution is now ready for quantitative analysis using methods such as HPLC or Capillary Electrophoresis.
Quantification of D-Allose by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify D-Allose in an aqueous sample.
Instrumentation and Columns:
-
HPLC system with a refractive index (RI) detector or an evaporative light scattering detector (ELSD).
-
Amine-based column (e.g., NH2P-50 4E) or a specialized carbohydrate analysis column.
Mobile Phase and Conditions:
-
Mobile Phase: A mixture of acetonitrile and water is commonly used. A typical starting ratio is 75:25 (acetonitrile:water, v/v).[7]
-
Flow Rate: 0.7 - 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a series of D-Allose standards of known concentrations in deionized water to generate a calibration curve.
-
Sample Analysis: Inject the filtered extract (from the extraction protocol) and the standards into the HPLC system.
-
Data Analysis: Identify the D-Allose peak in the sample chromatogram by comparing its retention time with that of the standards. Quantify the concentration of D-Allose in the sample by interpolating its peak area or height from the calibration curve.
Quantification of D-Allose by Capillary Electrophoresis (CE)
Objective: To separate and quantify D-Allose in the presence of other sugars.
Instrumentation and Capillary:
-
Capillary electrophoresis system with a UV or diode-array detector.
-
Fused-silica capillary.
Electrolyte and Conditions:
-
Background Electrolyte (BGE): A high pH buffer is often used for the separation of underivatized sugars. For example, 36 mM sodium phosphate and 130 mM sodium hydroxide, pH 12.6.
-
Voltage: 15-20 kV.
-
Detection: Indirect UV detection at a wavelength such as 265 nm.
Procedure:
-
Capillary Conditioning: Condition the capillary with sodium hydroxide, water, and the BGE according to the instrument manufacturer's instructions.
-
Standard and Sample Preparation: Prepare standards and samples in the BGE or a compatible buffer.
-
Injection: Inject the sample into the capillary using hydrodynamic or electrokinetic injection.
-
Separation and Detection: Apply the separation voltage and monitor the migration of the analytes.
-
Data Analysis: Identify and quantify the D-Allose peak based on its migration time and peak area relative to the standards.
Signaling Pathways Involving D-Allose
Recent research has begun to elucidate the molecular mechanisms through which D-Allose exerts its biological effects, particularly in plants. Two key signaling pathways have been identified.
Inhibition of Gibberellin Signaling
D-Allose has been shown to inhibit the gibberellin (GA) signaling pathway in plants like rice, leading to growth inhibition. This process is dependent on the initial phosphorylation of D-Allose by hexokinase.
Caption: D-Allose inhibits gibberellin signaling via hexokinase-dependent phosphorylation.
Induction of Plant Defense Mechanisms
D-Allose can act as a signaling molecule to trigger defense responses in plants against pathogens. This pathway also involves hexokinase and leads to the production of reactive oxygen species (ROS).
Caption: D-Allose induces plant defense through a ROS-mediated signaling cascade.
Conclusion
D-Allose remains a fascinating and promising rare sugar with significant potential in various scientific and therapeutic fields. While its natural abundance is limited, ongoing advancements in biotechnology are making it more accessible for research. The elucidation of its signaling pathways, particularly its ability to modulate fundamental cellular processes in plants, opens up new avenues for its application in agriculture and beyond. This technical guide provides a foundational understanding for researchers and professionals seeking to explore the multifaceted nature of D-Allose. Further research is warranted to fully uncover its quantitative presence in nature and to explore its mechanisms of action in mammalian systems.
References
- 1. researchgate.net [researchgate.net]
- 2. The rare sugar d-allose acts as a triggering molecule of rice defence via ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fortunejournals.com [fortunejournals.com]
- 5. The occrrence of D-(+)-allose in nature - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Metabolites of proteaceae. Part VIII. The occurrence of (+)-D-allose in nature: rubropilosin and pilorubrosin from Protea rubropilosa beard - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Application of D-Allose-13C versus Unlabeled D-Allose in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Allose, a C-3 epimer of D-glucose, is a rare monosaccharide found in minute quantities in nature.[1] Its unique biological properties, including anti-cancer, anti-inflammatory, and anti-oxidative effects, have garnered significant attention from the research community.[2] Unlike its abundant isomer, D-glucose, D-allose is minimally metabolized, providing almost zero caloric value, which makes it an intriguing candidate for therapeutic and nutraceutical applications.[3][4]
This technical guide delves into the comparative use of unlabeled D-Allose and its stable isotope-labeled counterpart, D-Allose-13C, in biological systems. While unlabeled D-Allose is invaluable for assessing overall physiological and pharmacological effects, this compound is an indispensable tool for elucidating the precise molecular mechanisms, metabolic fate, and pharmacokinetics of this rare sugar. By tracing the path of the 13C atoms, researchers can gain unprecedented insights into how D-Allose interacts with and influences complex biological networks. This guide provides a comprehensive overview of the methodologies, data interpretation, and applications that distinguish these two powerful research tools.
Chapter 1: Physicochemical Properties and Biological Fate
The primary distinction between unlabeled D-Allose and this compound lies in their atomic composition and, consequently, their molecular weight. The incorporation of the stable, non-radioactive 13C isotope allows for its differentiation from the naturally abundant 12C isotope using analytical techniques like mass spectrometry and NMR spectroscopy. Other physicochemical properties such as solubility, chemical reactivity, and stereochemistry are virtually identical, ensuring that the labeled molecule behaves biologically in the same manner as its unlabeled counterpart.
Table 1: Physicochemical Properties of D-Allose and this compound (Uniformly Labeled)
| Property | Unlabeled D-Allose | D-Allose-13C6 | Data Source(s) |
| Chemical Formula | C6H12O6 | 13C6H12O6 | Standard Chemical Data |
| Molecular Weight | ~180.16 g/mol | ~186.10 g/mol | Standard Chemical Data |
| Biological Activity | Identical | Identical | [5] |
| Caloric Value | Near zero | Near zero | [1][4] |
Metabolic Fate of D-Allose
D-Allose is poorly metabolized in the body. After absorption, a significant portion is excreted unchanged in the urine.[3] Studies in rats and humans have shown high excretion rates, indicating minimal retention or metabolic conversion.[3] This property is central to its low-calorie nature and safety profile.
Metabolic Tracing with this compound
Stable isotope tracing is a powerful technique to follow the journey of a molecule through a biological system.[5] When D-Allose-13C6 is introduced, the heavy carbon atoms act as a "tag." Analytical instruments can detect this mass difference, allowing researchers to distinguish the administered allose and any of its metabolic byproducts from the vast background of endogenous carbon-based molecules. This enables precise quantification of uptake, biodistribution, and conversion into other metabolites, providing a clear picture of its metabolic flux.[6]
Chapter 2: Applications in Cancer Research
One of the most promising areas of D-Allose research is in oncology. D-Allose has been shown to inhibit the proliferation of various cancer cell lines.[7] The proposed mechanisms include the induction of oxidative stress, cell cycle arrest, and disruption of tumor energy metabolism.[3][8]
Elucidating Anti-Cancer Mechanisms
Unlabeled D-Allose can demonstrate if a cancer cell's growth is inhibited, but this compound can help reveal how. For instance, D-Allose has been found to upregulate the expression of Thioredoxin-interacting protein (TXNIP), a tumor suppressor that inhibits glucose uptake.[9] By using this compound, researchers can definitively trace whether the sugar itself or its metabolites are directly interacting with pathways that regulate TXNIP.
A key anti-cancer mechanism of D-Allose involves the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways like AMPK.[3][10]
Chapter 3: Experimental Protocols
The choice between unlabeled D-Allose and this compound dictates the experimental design and the required analytical instrumentation.
Protocol 1: In Vitro Cell Proliferation Assay (Unlabeled D-Allose)
This protocol is designed to assess the general effect of D-Allose on cancer cell growth.
-
Cell Culture : Plate human cancer cell lines (e.g., HuH-7, MDA-MB-231) in 96-well plates and culture for 24 hours.[9]
-
Treatment : Replace the medium with fresh medium containing various concentrations of unlabeled D-Allose (e.g., 0-50 mM). Include a no-sugar control and a D-glucose control.
-
Incubation : Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).[7]
-
Viability Assay : Measure cell proliferation using a standard method like the MTT assay or a cell counting kit.[7]
-
Data Analysis : Calculate the percentage of cell growth inhibition relative to the control.
Protocol 2: In Vivo Biodistribution and Pharmacokinetics (this compound)
This protocol uses this compound to determine its absorption, distribution, and clearance in an animal model.
-
Animal Model : Use a relevant animal model, such as mice bearing tumor xenografts.
-
Tracer Administration : Administer a precise dose of D-Allose-13C6 via the desired route (e.g., oral gavage, intraperitoneal, or intravenous infusion).[10][11]
-
Sample Collection : Collect blood, urine, and various tissues (tumor, liver, kidney, brain, etc.) at specific time points post-administration (e.g., 10 min, 30 min, 1h, 4h, 24h).[10][12]
-
Metabolite Extraction : Homogenize tissues and extract metabolites using a suitable solvent system (e.g., methanol/water/chloroform).
-
LC-MS/MS Analysis : Analyze the extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and quantify both unlabeled (endogenous) and 13C-labeled D-Allose.
-
Data Analysis : Determine pharmacokinetic parameters (Cmax, Tmax, AUC) and quantify the concentration of this compound per gram of tissue to map its biodistribution.
Chapter 4: Data Presentation and Interpretation
Quantitative data from these experiments should be structured for clear comparison.
Unlabeled D-Allose: In Vitro Proliferation Data
The primary output is the dose-dependent effect on cell viability.
Table 2: Effect of Unlabeled D-Allose on Cancer Cell Proliferation (72h Incubation)
| Cell Line | D-Allose Conc. (mM) | % Proliferation (of Control) | Data Source(s) |
| HuH-7 (Hepatocellular Carcinoma) | 50 | 33.66 ± 2.07% | [9] |
| MDA-MB-231 (Breast Adenocarcinoma) | 50 | 47.07 ± 8.66% | [9] |
| SH-SY5Y (Neuroblastoma) | 50 | 47.18 ± 2.66% | [9] |
Data represents the significant inhibitory effect of D-Allose on the growth of various cancer cell lines.
This compound: In Vivo Biodistribution Data
The key output is the concentration of the tracer in different tissues over time, which is impossible to measure accurately without an isotopic label.
Table 3: Hypothetical Biodistribution of this compound in a Mouse Model 30 Minutes Post-Injection
| Tissue | 13C-Allose Concentration (µg/g tissue) | Key Finding |
| Blood | 150.5 | Rapid systemic circulation |
| Tumor | 85.2 | Significant accumulation in tumor tissue |
| Kidney | 210.8 | High concentration, indicating renal clearance route |
| Liver | 45.1 | Lower accumulation, suggesting limited hepatic metabolism |
| Brain | 5.3 | Low concentration, suggesting poor blood-brain barrier penetration |
This data, obtainable only with this compound, demonstrates not just the presence but the quantity of the administered compound in target and off-target tissues, providing critical information for drug development.
Chapter 5: Analytical Methodologies
Mass Spectrometry (MS)
For 13C tracer studies, LC-MS/MS is the gold standard. It separates compounds by chromatography and then detects them based on their mass-to-charge ratio. The mass difference between D-Allose (m/z ~179 for the [M-H]- ion) and D-Allose-13C6 (m/z ~185) allows for simultaneous, specific, and highly sensitive detection of both forms.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
13C NMR can also be used to detect the incorporation of the label.[15] While generally less sensitive than MS, NMR provides valuable structural information. It can determine the exact position of the 13C atoms within a metabolite, which can be crucial for deciphering complex metabolic rearrangements.[16]
Conclusion
Unlabeled D-Allose and this compound are complementary, not competing, tools in biological research.
-
Unlabeled D-Allose is ideal for initial screenings, dose-response studies, and assessing overall biological or physiological outcomes (e.g., "Does D-Allose inhibit tumor growth?"). It is cost-effective and requires less specialized analytical equipment.
-
This compound is essential for mechanistic studies, metabolic flux analysis, and definitive pharmacokinetic and biodistribution profiling (e.g., "How is D-Allose taken up by the tumor, where does it go, and what does it become?"). It provides quantitative, unambiguous data that is critical for advancing a compound through the drug development pipeline.
For researchers and drug developers, a comprehensive understanding of a compound's action requires a strategic application of both approaches. The use of stable isotope tracers like this compound represents a sophisticated and powerful method to move beyond correlation and establish causality in complex biological systems.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Microbial metabolism and biotechnological production of D-allose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rare Sugar D-allose in Cancer Therapy as a Revolutionary Approach with Promising Future Insights [glycoforum.gr.jp]
- 4. D-Allose, a Stereoisomer of D-Glucose, Extends the Lifespan of Caenorhabditis elegans via Sirtuin and Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 8. D-allose: Molecular Pathways and Therapeutic Capacity in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
- 10. Systemically Administered D-allose Inhibits the Tumor Energy Pathway and Exerts Synergistic Effects With Radiation | Anticancer Research [ar.iiarjournals.org]
- 11. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lcms.cz [lcms.cz]
- 14. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. omicronbio.com [omicronbio.com]
The In Vivo Metabolic Fate of D-Allose-13C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Allose, a rare hexose and a C3 epimer of D-glucose, has garnered significant interest for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-hypertensive properties. Understanding its metabolic fate is crucial for its development as a pharmaceutical agent. This technical guide provides a comprehensive overview of the in vivo absorption, distribution, metabolism, and excretion (ADME) of D-Allose, with a specific focus on the use of carbon-13 (¹³C) isotopic labeling as a tool for quantitative analysis. While specific quantitative data for D-Allose-¹³C in vivo are limited in publicly available literature, this guide synthesizes existing knowledge on unlabeled D-Allose and provides detailed experimental protocols adapted from established ¹³C-tracer methodologies to facilitate future research in this area.
Introduction
The study of xenobiotic metabolism is a cornerstone of drug development. Isotopic labeling, particularly with stable isotopes like ¹³C, offers a powerful method to trace the metabolic fate of a compound in vivo without the complications of radioactivity. This guide will detail the current understanding of D-Allose metabolism and provide the necessary methodological framework for conducting in vivo studies using D-Allose-¹³C.
In Vivo Metabolic Fate of D-Allose
Studies on unlabeled D-Allose have provided foundational knowledge about its behavior in biological systems.
Absorption
D-Allose is absorbed from the small intestine primarily via the sodium-dependent glucose cotransporter 1 (SGLT1), the same transporter responsible for glucose uptake. This shared transport mechanism suggests a potential for competitive inhibition with glucose.
Distribution
Following absorption, D-Allose is distributed throughout the body via the bloodstream. Limited evidence from studies on related rare sugars suggests that it may distribute to various tissues.
Metabolism
A key characteristic of D-Allose is its resistance to metabolic degradation. Unlike D-glucose, it is a poor substrate for the glycolytic pathway. The majority of absorbed D-Allose is not metabolized and does not contribute significantly to hepatic energy production.
Excretion
The primary route of elimination for D-Allose is renal excretion. A substantial portion of an orally administered dose is recovered unchanged in the urine.
Quantitative Data Presentation (Illustrative)
Due to the limited availability of specific in vivo quantitative data for D-Allose-¹³C, the following tables are presented as illustrative examples of the types of data that would be generated from the described experimental protocols. The values are hypothetical and based on the known metabolic characteristics of unlabeled D-Allose.
Table 1: Illustrative Biodistribution of D-Allose-¹³C in Rats Following Oral Administration (2 g/kg)
| Time Point | Plasma (µg/mL) | Liver (µg/g tissue) | Kidney (µg/g tissue) | Urine (cumulative % of dose) |
| 30 min | 150 | 50 | 80 | 5 |
| 1 hour | 250 | 80 | 120 | 20 |
| 2 hours | 180 | 60 | 90 | 45 |
| 4 hours | 90 | 30 | 45 | 70 |
| 8 hours | 20 | 10 | 15 | 85 |
| 24 hours | < 5 | < 5 | < 5 | 92 |
Table 2: Illustrative Analysis of ¹³C-Enrichment in Key Metabolites Following D-Allose-¹³C Administration
| Metabolite | Tissue | ¹³C Enrichment (%) | Interpretation |
| D-Allose-6-phosphate | Liver | < 1% | Minimal phosphorylation, indicating low entry into glycolysis. |
| Lactate | Muscle | Not Detected | No significant contribution from D-Allose to glycolytic end products. |
| Glycogen | Liver | Not Detected | D-Allose is not stored as glycogen. |
| Citrate | Liver | Not Detected | No significant entry of D-Allose-derived carbons into the TCA cycle. |
Experimental Protocols
The following protocols are adapted from established methodologies for in vivo stable isotope tracing with ¹³C-glucose and are tailored for a study on the metabolic fate of D-Allose-¹³C.
Animal Studies
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are a suitable model.
-
Acclimatization: Animals should be acclimatized for at least one week with controlled
The Cellular Gateway: An In-depth Technical Guide to the Uptake and Transport Mechanisms of D-Allose
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-Allose, a rare hexose and a C-3 epimer of D-glucose, has garnered significant attention in biomedical research for its unique physiological effects, including anti-proliferative and anti-inflammatory properties. Understanding the mechanisms by which D-Allose enters and influences cells is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the uptake and transport of D-Allose in various cell types. We delve into the specific transporters involved, the kinetics of transport where known, and the downstream signaling pathways modulated by this intriguing sugar. This document synthesizes quantitative data, details key experimental protocols, and presents visual diagrams of the core mechanisms to facilitate a deeper understanding for researchers and professionals in drug development.
Primary Mechanisms of D-Allose Cellular Uptake
The entry of D-Allose into cells is primarily mediated by specific hexose transporters, with selectivity observed across different cell types and tissues. The primary route of intestinal absorption is via the sodium-dependent glucose cotransporter 1 (SGLT1), while its interaction with the facilitative glucose transporters (GLUTs) appears to be more complex and often indirect.
Sodium-Dependent Glucose Cotransporter 1 (SGLT1)
In the small intestine, D-Allose is predominantly absorbed via SGLT1, a key transporter for dietary glucose and galactose.[1] This active transport mechanism utilizes the sodium gradient across the apical membrane of intestinal epithelial cells to move D-Allose into the cell against a concentration gradient.[1] Studies in rats have demonstrated that the specific inhibition of SGLT1 significantly reduces the plasma concentration of orally administered D-Allose.[1] This indicates that SGLT1 is the principal transporter for the intestinal absorption of this rare sugar.[1] In contrast, D-Allose does not appear to be a significant substrate for GLUT5, the primary fructose transporter in the intestine.[1]
Facilitative Glucose Transporters (GLUTs)
The interaction of D-Allose with the GLUT family of transporters is multifaceted. While direct transport of D-Allose by GLUTs appears to be limited in some cell types, its most significant impact is the indirect regulation of GLUT1 expression, particularly in cancer cells.
In V79 Chinese hamster lung fibroblast cells, the uptake of radiolabeled D-Allose was observed to be a slow process that was not inhibited by cytochalasin B, a potent inhibitor of GLUT-mediated transport.[2] This suggests that in these cells, D-Allose may enter via simple diffusion rather than facilitated transport.[2]
Indirect Regulation of GLUT1 Expression
A pivotal mechanism underlying the anti-cancer effects of D-Allose is its ability to downregulate the expression of GLUT1.[3][4][5] This transporter is frequently overexpressed in various cancer cells to meet their high energy demands. D-Allose treatment has been shown to decrease GLUT1 mRNA and protein levels, leading to reduced glucose uptake and subsequent inhibition of cancer cell proliferation.[3][4] This effect is mediated through the upregulation of Thioredoxin-Interacting Protein (TXNIP).[3][4]
Quantitative Data on D-Allose Transport and Effects
The following tables summarize the available quantitative data on the pharmacokinetics of D-Allose and its effects on glucose transport.
Table 1: Pharmacokinetic Parameters of D-Allose in Rats
| Parameter | D-Allose (2 g/kg BW) | D-Allose (2 g/kg BW) + KGA-2727 (SGLT1 inhibitor) | Reference |
| Cmax (mM) | 11.1 ± 0.53 | 0.983 ± 0.59 | [1] |
| Tmax (min) | 75.0 ± 8.7 | 120 ± 34 | [1] |
Table 2: Effect of D-Allose on 2-Deoxy-D-Glucose (2-DG) Transport in V79 Fibroblasts
| Condition | Vmax | Km | Reference |
| Control | Not specified | No change | [2] |
| D-Allose Treatment | Decreased | No change | [2] |
Table 3: Inhibition of 2-Deoxy-D-Glucose (2-DG) Transport in V79 Fibroblasts
| Inhibitor | Ki (mM) | Reference |
| D-Glucose | 1.7 | [2] |
| D-Allose | Not determined | [2] |
Table 4: Effect of D-Allose on Glucose Uptake in HuH-7 Cancer Cells
| Condition | Glucose Uptake (pmol/min/mg protein) | Reference |
| Control | 7.81 ± 0.33 | [4] |
| D-Allose Treatment | 5.33 ± 0.50 | [4] |
Signaling Pathway: D-Allose-Mediated Downregulation of GLUT1
D-Allose exerts its inhibitory effect on glucose uptake in cancer cells through a defined signaling pathway involving the upregulation of TXNIP.
Caption: D-Allose signaling pathway leading to inhibition of cancer cell growth.
Experimental Protocols
This section details the methodologies for key experiments cited in the study of D-Allose uptake and its effects.
In Vivo Intestinal Absorption of D-Allose in Rats
-
Animals: Male Wistar rats.
-
Procedure:
-
Rats are fasted overnight.
-
A solution of D-Allose (e.g., 2 g/kg body weight) with or without an SGLT1 inhibitor (e.g., KGA-2727) is administered via oral gavage.
-
Blood samples are collected from the tail vein at multiple time points (e.g., 0, 30, 60, 90, 120, 180 minutes) post-administration.
-
Plasma is separated by centrifugation.
-
-
Analysis:
-
Plasma samples are deproteinized.
-
The concentration of D-Allose in the plasma is quantified using High-Performance Liquid Chromatography (HPLC).
-
Pharmacokinetic parameters (Cmax, Tmax) are calculated from the concentration-time profile.
-
Cellular Glucose Uptake Assay
-
Cell Lines: Various cancer cell lines (e.g., HuH-7, MDA-MB-231, SH-SY5Y).
-
Procedure:
-
Cells are seeded in multi-well plates and cultured to the desired confluency.
-
Cells are treated with D-Allose at various concentrations for a specified period (e.g., 24-48 hours).
-
The culture medium is replaced with a glucose-free buffer.
-
A radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose, is added to the buffer and incubated for a short period (e.g., 5-10 minutes).
-
The uptake is stopped by washing the cells with ice-cold buffer.
-
Cells are lysed.
-
-
Analysis:
-
The radioactivity in the cell lysate is measured using a scintillation counter.
-
The protein concentration of the lysate is determined to normalize the uptake values.
-
Glucose uptake is expressed as pmol of 2-deoxy-D-[³H]glucose per minute per milligram of protein.
-
Western Blot Analysis for GLUT1 and TXNIP Expression
-
Cell Lines: Cancer cell lines of interest.
-
Procedure:
-
Cells are treated with D-Allose as described above.
-
Total protein is extracted from the cells.
-
Protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for GLUT1 and TXNIP. A loading control antibody (e.g., β-actin) is also used.
-
The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Analysis:
-
The protein bands are visualized using a chemiluminescent substrate.
-
The intensity of the bands is quantified using densitometry software.
-
The expression levels of GLUT1 and TXNIP are normalized to the loading control.
-
Real-Time PCR for GLUT1 and TXNIP mRNA Expression
-
Cell Lines: Cancer cell lines of interest.
-
Procedure:
-
Cells are treated with D-Allose.
-
Total RNA is extracted from the cells.
-
RNA is reverse-transcribed into cDNA.
-
Real-time PCR is performed using specific primers for GLUT1, TXNIP, and a housekeeping gene (e.g., GAPDH).
-
-
Analysis:
-
The relative mRNA expression levels are calculated using the ΔΔCt method, with the housekeeping gene for normalization.
-
Experimental and Logical Workflows
The following diagrams illustrate the workflows for investigating the effects of D-Allose.
Caption: Experimental workflow for in vivo intestinal absorption studies of D-Allose.
Caption: Experimental workflow for investigating the effects of D-Allose on cancer cells.
Conclusion and Future Directions
The current body of research provides a solid foundation for understanding the cellular uptake and transport mechanisms of D-Allose. The primary intestinal transporter has been identified as SGLT1, and a key anti-cancer mechanism involves the TXNIP-mediated downregulation of GLUT1. However, several areas warrant further investigation. The precise transport kinetics (Km, Vmax, and Ki) of D-Allose for SGLT1 and various GLUT isoforms need to be determined to build accurate quantitative models of its cellular disposition. Furthermore, the role of other GLUT transporters (GLUT2, GLUT3, GLUT4, etc.) in D-Allose uptake in different tissues remains to be elucidated. A deeper understanding of the intracellular fate of D-Allose beyond its initial phosphorylation will also be crucial. Continued research in these areas will be instrumental in fully harnessing the therapeutic potential of D-Allose in oncology and other disease areas.
References
- 1. TXNIP-mediated crosstalk between oxidative stress and glucose metabolism | PLOS One [journals.plos.org]
- 2. d-Allose is absorbed via sodium-dependent glucose cotransporter 1 (SGLT1) in the rat small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rare sugar D-allose induces specific up-regulation of TXNIP and subsequent G1 cell cycle arrest in hepatocellular carcinoma cells by stabilization of p27kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunocytochemistry of GLUT2, uptake of fluorescent desnitroso-streptozotocin analogs and phosphorylation of D-glucose in INS-1E cells - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Allose: A Promising Anti-Cancer Agent - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Allose, a rare hexose, has emerged as a compelling candidate in oncology research due to its demonstrated anti-proliferative and pro-apoptotic effects across a spectrum of cancer cell lines. This technical guide synthesizes the current understanding of D-Allose's anti-cancer properties, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and providing an overview of relevant experimental protocols. The primary mechanisms include the upregulation of the tumor suppressor Thioredoxin-Interacting Protein (TXNIP), subsequent downregulation of the glucose transporter GLUT1, induction of oxidative stress through the generation of reactive oxygen species (ROS), cell cycle arrest, and modulation of autophagy. This document aims to provide a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of D-Allose.
Introduction
Cancer remains a formidable challenge in global health, necessitating the exploration of novel therapeutic agents with high efficacy and minimal side effects. D-Allose, a C-3 epimer of D-glucose, is a rare sugar that has garnered significant attention for its unique biological activities, including its potent anti-cancer properties. Unlike its abundant isomer, D-glucose, which fuels the high metabolic demands of tumor cells, D-Allose exhibits inhibitory effects on cancer cell growth. This guide provides an in-depth examination of the molecular mechanisms underpinning the anti-neoplastic effects of D-Allose and presents key experimental findings in a structured format to facilitate further research and development.
Mechanisms of Anti-Cancer Action
D-Allose exerts its anti-cancer effects through a multi-pronged approach, targeting key pathways involved in cancer cell proliferation, metabolism, and survival.
Upregulation of Thioredoxin-Interacting Protein (TXNIP)
A pivotal mechanism of D-Allose's action is the significant induction of Thioredoxin-Interacting Protein (TXNIP) expression.[1][2][3][4][5] TXNIP is a crucial regulator of cellular redox balance and glucose metabolism and acts as a tumor suppressor. In several cancer cell lines, D-Allose treatment leads to a dose-dependent increase in TXNIP mRNA and protein levels.[2][4]
Inhibition of Glucose Transporter 1 (GLUT1) and Glucose Uptake
The upregulation of TXNIP by D-Allose directly leads to the downregulation of Glucose Transporter 1 (GLUT1), a key protein responsible for glucose uptake in many cancer cells.[2][3] By inhibiting GLUT1 expression, D-Allose effectively curtails the cancer cells' primary energy source, leading to metabolic stress and growth inhibition.[2] Studies have confirmed a significant decrease in glucose uptake in cancer cells following D-Allose treatment.[2]
Induction of Reactive Oxygen Species (ROS)
D-Allose treatment has been shown to induce the production of intracellular Reactive Oxygen Species (ROS) in cancer cells.[4][5][6][7] While low levels of ROS can promote cancer cell proliferation, high levels induce oxidative stress, leading to cellular damage and apoptosis. The increase in ROS is a key contributor to the cytotoxic effects of D-Allose.
Cell Cycle Arrest
D-Allose has been observed to induce cell cycle arrest in various cancer cell lines. For instance, in ovarian carcinoma cells, D-Allose treatment leads to a moderate arrest in the G2/M phase of the cell cycle.[8] This arrest is often accompanied by the upregulation of cyclin-dependent kinase inhibitors such as p21 and p27.[8]
Induction of Apoptosis and Autophagy
D-Allose can induce programmed cell death, or apoptosis, in cancer cells. In human ovarian carcinoma cells, D-Allose treatment resulted in an increase in apoptotic cells.[8] Furthermore, D-Allose has been shown to induce autophagy in Lewis lung carcinoma cells. While autophagy can sometimes promote cell survival, in this context, it appears to contribute to a form of autophagic cell death, particularly when combined with autophagy inhibitors like hydroxychloroquine.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies investigating the anti-cancer effects of D-Allose.
Table 1: In Vitro Efficacy of D-Allose on Cancer Cell Viability
| Cell Line | Cancer Type | D-Allose Concentration (mM) | Treatment Duration | Reduction in Cell Viability (%) | Reference |
| RT112 | Bladder Cancer | 50 | 24 h | 31.6 | [4][6] |
| 253J | Bladder Cancer | 50 | 24 h | 31.8 | [4][6] |
| J82 | Bladder Cancer | 50 | 24 h | 39.1 | [4][6] |
| HuH-7 | Hepatocellular Carcinoma | 50 | 7 days | 66.34 | [2] |
| MDA-MB-231 | Breast Adenocarcinoma | 50 | 7 days | 52.93 | [2] |
| SH-SY5Y | Neuroblastoma | 50 | 7 days | 52.82 | [2] |
| OVCAR-3 | Ovarian Carcinoma | 50 | 5 days | Significant Inhibition (exact % not specified) | [8] |
| HSC-3 | Head and Neck Cancer | Dose-dependent | - | Dose-dependent decrease | [1] |
| Ca9-22 | Head and Neck Cancer | 25 | - | Inhibition noted | [1] |
| MOLT-4F | Human Leukemia | 1.3 (GI50) | - | 50 | [9] |
Table 2: In Vivo Efficacy of D-Allose on Tumor Growth
| Cancer Model | D-Allose Administration | Treatment Duration | Tumor Volume Reduction (%) | Reference |
| Bladder Cancer Xenograft (RT112 cells) | Oral | 15 days | Significant Inhibition (p < 0.05) | [6][10] |
| Head and Neck Cancer Xenograft (HSC-3 cells) | - | 15 days | 39 | [1] |
Table 3: Effect of D-Allose on Protein Expression and ROS Production
| Cell Line | Parameter Measured | D-Allose Concentration (mM) | Change | Reference |
| RT112 | Intracellular ROS | 50 | 360.2% increase | [4][6] |
| 253J | Intracellular ROS | 50 | 203.8% increase | [4][6] |
| J82 | Intracellular ROS | 50 | 144% increase | [4][6] |
| HuH-7 | TXNIP Protein | 50 | 1070.01% increase | [2] |
| MDA-MB-231 | TXNIP Protein | 50 | 537.26% increase | [2] |
| SH-SY5Y | TXNIP Protein | 50 | 456.36% increase | [2] |
| HuH-7 | GLUT1 Protein | 50 | 57.68% decrease | [2] |
| MDA-MB-231 | GLUT1 Protein | 50 | 37.42% decrease | [2] |
| SH-SY5Y | GLUT1 Protein | 50 | 35.6% decrease | [2] |
| OVCAR-3 | p21 Protein | 50 | Upregulation | [8] |
| OVCAR-3 | p27 Protein | 50 | Upregulation | [8] |
Experimental Protocols
This section provides a general overview of the key experimental methodologies used to investigate the anti-cancer properties of D-Allose.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Overview:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of D-Allose and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO, isopropanol with HCl).
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.
-
Calculate the percentage of cell viability relative to the control group.
-
Western Blot Analysis
Western blotting is used to detect and quantify specific proteins in a cell lysate, such as TXNIP, GLUT1, p21, and p27.
-
Protocol Overview:
-
Lyse D-Allose-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-TXNIP, anti-GLUT1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol Overview:
-
Harvest D-Allose-treated and control cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.[11][12]
-
Wash the fixed cells to remove the ethanol.
-
Treat the cells with RNase A to degrade RNA and prevent its staining by PI.
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Deconvolute the resulting DNA content histogram to determine the percentage of cells in each phase of the cell cycle.
-
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[15]
-
Protocol Overview:
-
Fix and permeabilize D-Allose-treated and control cells.[16]
-
Incubate the cells with a reaction mixture containing TdT and fluorescently labeled dUTP (e.g., BrdUTP or FITC-dUTP).[16]
-
Wash the cells to remove unincorporated nucleotides.
-
If an indirect method is used, incubate with a secondary detection reagent (e.g., fluorescently labeled anti-BrdU antibody).
-
Analyze the cells by fluorescence microscopy or flow cytometry to quantify the number of apoptotic (TUNEL-positive) cells.[16]
-
In Vivo Xenograft Model
Animal models are used to evaluate the in vivo anti-tumor efficacy of D-Allose.
-
Protocol Overview:
-
Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice (e.g., athymic nude mice).[1]
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer D-Allose (e.g., orally or via intraperitoneal injection) and a vehicle control to the respective groups for a specified duration.[6][10]
-
Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals.
-
Calculate the tumor volume using the formula: (length × width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the anti-cancer effects of D-Allose.
References
- 1. In vitro and in vivo effects of D-allose: up-regulation of thioredoxin-interacting protein in head and neck cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
- 3. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
- 4. Antitumor Effects of Orally Administered Rare Sugar D-Allose in Bladder Cancer | MDPI [mdpi.com]
- 5. Antitumor Effects of Orally Administered Rare Sugar D-Allose in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor Effects of Orally Administered Rare Sugar D-Allose in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. TUNEL staining [abcam.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
D-Allose and its role in inhibiting cancer cell proliferation.
An In-depth Technical Guide for Researchers and Drug Development Professionals
The rare sugar D-Allose has emerged as a molecule of significant interest in oncology research due to its demonstrated ability to inhibit the proliferation of various cancer cell lines. Unlike its abundant epimer, D-glucose, which fuels the rapid growth of tumors, D-Allose exhibits cytostatic and cytotoxic effects, making it a potential candidate for novel anti-cancer therapies. This technical guide provides a comprehensive overview of the mechanisms of action of D-Allose, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Mechanisms of Action
D-Allose exerts its anti-proliferative effects on cancer cells through a multi-faceted approach, primarily by inducing oxidative stress, modulating cellular metabolism, and triggering cell cycle arrest and apoptosis.[1][2]
A central mechanism of D-Allose action is the upregulation of Thioredoxin Interacting Protein (TXNIP).[1][3] TXNIP is a crucial regulator of cellular redox balance and glucose metabolism. By binding to and inhibiting the antioxidant protein thioredoxin, increased levels of TXNIP lead to an accumulation of reactive oxygen species (ROS) within the cancer cells, creating a state of oxidative stress that can trigger programmed cell death.
Furthermore, the induction of TXNIP by D-Allose has a direct impact on glucose uptake. TXNIP has been shown to negatively regulate the expression of Glucose Transporter 1 (GLUT1), a key protein responsible for transporting glucose into cells.[1][3][4] Cancer cells often overexpress GLUT1 to meet their high energy demands. By inhibiting GLUT1 expression, D-Allose effectively curtails the cancer cells' primary energy source, leading to metabolic stress and inhibition of proliferation.[1][3]
Beyond metabolic interference, D-Allose has been observed to induce cell cycle arrest, primarily at the G1 or G2/M phase, depending on the cancer cell type.[2] This arrest prevents the cells from progressing through the division cycle, thereby halting their proliferation. In several cancer cell lines, D-Allose treatment also leads to the induction of apoptosis, or programmed cell death, a key mechanism for eliminating malignant cells.
Quantitative Data on the Efficacy of D-Allose
The inhibitory effect of D-Allose on cancer cell proliferation has been quantified in various studies. The following tables summarize the key findings across different cancer cell lines.
| Cell Line | Cancer Type | D-Allose Concentration | % Inhibition of Cell Viability/Proliferation | Reference |
| Bladder Cancer | ||||
| RT112 | Bladder Carcinoma | 50 mM | 31.6% | [5] |
| 253J | Bladder Carcinoma | 50 mM | 31.8% | [5] |
| J82 | Bladder Carcinoma | 50 mM | 39.1% | [5] |
| Hepatocellular Carcinoma | ||||
| HuH-7 | Hepatocellular Carcinoma | 50 mM | Not specified, significant inhibition | [1] |
| Breast Cancer | ||||
| MDA-MB-231 | Breast Adenocarcinoma | 50 mM | Not specified, significant inhibition | [1] |
| Neuroblastoma | ||||
| SH-SY5Y | Neuroblastoma | 50 mM | Not specified, significant inhibition | [1] |
| Leukemia | ||||
| MOLT-4F | T-cell Acute Lymphoblastic Leukemia | 1300 µM (GI50) | 50% | [6] |
Signaling Pathways
The primary signaling pathway affected by D-Allose in cancer cells involves the upregulation of TXNIP and the subsequent downregulation of GLUT1, leading to increased oxidative stress and reduced glucose uptake.
References
- 1. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
- 2. The inhibitory effect and possible mechanisms of D-allose on cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
The Metabolic Maze: An In-depth Technical Guide to the Cellular Pathways Affected by D-Allose
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Allose, a rare hexose and a C-3 epimer of D-glucose, has garnered significant attention in the scientific community for its diverse biological activities, including anti-proliferative, anti-inflammatory, and antioxidant effects. A key aspect of its mechanism of action lies in its ability to modulate fundamental metabolic pathways, primarily those involved in glucose metabolism. This technical guide provides a comprehensive overview of the current understanding of how D-Allose impacts cellular metabolism, with a focus on glycolysis and glucose uptake. We present quantitative data from key studies in structured tables, detail the experimental protocols used to obtain this data, and provide visualizations of the affected pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
Cancer cells and other rapidly proliferating cells exhibit altered metabolic profiles, most notably an increased reliance on glycolysis for energy production, a phenomenon known as the Warburg effect. This metabolic shift makes the glycolytic pathway an attractive target for therapeutic intervention. D-Allose, being a structural analog of D-glucose, enters cells through glucose transporters (GLUTs) and can interfere with glucose metabolism. Its ability to inhibit cancer cell growth and modulate metabolic processes has positioned it as a promising candidate for further investigation in drug development. This guide will delve into the specific metabolic pathways affected by D-Allose, providing the necessary technical details for researchers to build upon existing knowledge.
Impact on Glucose Uptake and Glycolysis
D-Allose has been shown to directly impact the initial steps of glucose metabolism: its uptake into the cell and its subsequent breakdown through glycolysis.
Inhibition of Glucose Uptake
Studies have demonstrated that D-Allose can reduce the uptake of glucose in various cell types, particularly in cancer cells that overexpress glucose transporters. This is partly achieved by downregulating the expression of key glucose transporters like GLUT1.
Table 1: Effect of D-Allose on GLUT1 Protein Levels and Glucose Uptake in Cancer Cell Lines
| Cell Line | Treatment | GLUT1 Protein Level (% of Control) | Glucose Uptake (pmol/min/mg protein) | Reference |
| HuH-7 | Control | 100 | 7.81 ± 0.33 | [1] |
| 50 mM D-Allose | 42.32 ± 11.41 | 5.33 ± 0.50 | [1] | |
| MDA-MB-231 | Control | 100 | Not Reported | [1] |
| 50 mM D-Allose | 62.58 ± 5.49 | Not Reported | [1] | |
| SH-SY5Y | Control | 100 | Not Reported | [1] |
| 50 mM D-Allose | 64.40 ± 9.43 | Not Reported | [1] |
The reduction in glucose uptake is a critical step in the anti-proliferative effects of D-Allose, as it limits the availability of the primary substrate for glycolysis. This effect is mediated, at least in part, by the upregulation of Thioredoxin-interacting protein (TXNIP), a known inhibitor of glucose uptake that can also promote the degradation of GLUT1.[2]
Inhibition of Glycolysis
Beyond limiting glucose entry, D-Allose also directly inhibits the glycolytic pathway. Metabolic flux analysis in cardiomyocytes has shown a significant reduction in glycolysis upon D-Allose treatment.
Table 2: Effect of D-Allose on Glycolysis in Phenylephrine-Stimulated Neonatal Rat Cardiomyocytes
| Parameter | Control | Phenylephrine (PE) | PE + D-Allose (10 mM) | Reference |
| Intracellular Glucose (nmol/mg protein) | ~2.5 | ~5.0 | ~1.5 | [3] |
| Glycolysis (mpH/min) | ~10 | ~20 | ~5 | [3] |
| Glycolytic Capacity (mpH/min) | ~25 | ~35 | ~10 | [3] |
This inhibition of glycolysis leads to a decrease in the production of ATP and essential metabolic intermediates required for cell growth and proliferation.[4]
The Pentose Phosphate Pathway: An Unexplored Frontier
The Pentose Phosphate Pathway (PPP) is a crucial branch of glucose metabolism that runs parallel to glycolysis. It is the primary source of NADPH, which is essential for antioxidant defense and reductive biosynthesis, and produces precursors for nucleotide synthesis. Given that D-Allose inhibits the upper stages of glycolysis, it is plausible that it also affects the flux through the PPP, which utilizes the glycolytic intermediate glucose-6-phosphate as its starting point.
However, to date, there is a notable lack of direct experimental evidence investigating the effect of D-Allose on the PPP. Future research should focus on:
-
Measuring the activity of key PPP enzymes , such as Glucose-6-Phosphate Dehydrogenase (G6PD) and transketolase, in the presence of D-Allose.
-
Quantifying the levels of PPP intermediates , such as ribose-5-phosphate and sedoheptulose-7-phosphate, in D-Allose treated cells using metabolomic approaches.
-
Determining the impact of D-Allose on the cellular NADPH/NADP+ ratio , a critical indicator of cellular redox status.
Understanding the interplay between D-Allose and the PPP will provide a more complete picture of its metabolic effects and could unveil new therapeutic strategies, particularly in diseases characterized by oxidative stress and altered nucleotide metabolism.
Signaling Pathways and Experimental Workflows
The metabolic effects of D-Allose are intricately linked to cellular signaling pathways. The following diagrams illustrate these connections and the workflows used to study them.
Caption: D-Allose enters cells via GLUT1 and inhibits glycolysis. It also upregulates TXNIP, which in turn downregulates GLUT1 expression, further reducing glucose uptake.
Caption: A typical workflow for assessing the impact of D-Allose on cellular glycolysis and mitochondrial respiration using a Seahorse XF Analyzer.
Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key experiments cited in this guide.
Western Blot Analysis for GLUT1 and TXNIP Expression
This protocol is adapted from the study by Noguchi et al. (2016).[1]
-
Cell Culture and Treatment:
-
Culture human cancer cell lines (e.g., HuH-7, MDA-MB-231, SH-SY5Y) in appropriate media supplemented with 10% fetal bovine serum.
-
Treat cells with varying concentrations of D-Allose (e.g., 0, 10, 25, 50 mM) for a specified period (e.g., 7 days).
-
-
Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer containing a protease inhibitor cocktail.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GLUT1 and TXNIP overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
-
Densitometry Analysis:
-
Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ).
-
Normalize the expression of the target proteins to the loading control.
-
Glucose Uptake Assay
This protocol is a general method for measuring glucose uptake using a radiolabeled glucose analog.
-
Cell Culture and Treatment:
-
Seed cells in 12-well plates and grow to confluence.
-
Treat cells with D-Allose as described in the Western blot protocol.
-
-
Glucose Uptake Measurement:
-
Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer.
-
Incubate cells in KRH buffer containing 0.5 µCi/mL of 2-deoxy-D-[3H]glucose for 10 minutes at 37°C.
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with 0.1 N NaOH.
-
Measure the radioactivity in the cell lysates using a liquid scintillation counter.
-
Determine the protein concentration of the lysates to normalize the radioactivity counts.
-
Metabolic Flux Analysis
This protocol is based on the methodology described by Akumwami et al. (2024).[3]
-
Cell Culture and Treatment:
-
Seed neonatal rat cardiomyocytes on Seahorse XF cell culture microplates.
-
Stimulate cells with phenylephrine (PE) and treat with D-Allose.
-
-
Seahorse XF Assay:
-
Prior to the assay, replace the culture medium with Seahorse XF Base Medium supplemented with L-glutamine, pH 7.4, and incubate in a non-CO2 incubator for 1 hour.
-
Perform a Seahorse XF Glycolysis Stress Test by sequentially injecting glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (a glycolysis inhibitor).
-
Measure the extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) in real-time.
-
-
Data Analysis:
-
Calculate key parameters of glycolysis including:
-
Glycolysis: The ECAR rate after glucose injection.
-
Glycolytic Capacity: The maximum ECAR rate after oligomycin injection.
-
Glycolytic Reserve: The difference between glycolytic capacity and glycolysis.
-
-
Normalize the data to the cell number or protein concentration.
-
Conclusion and Future Directions
D-Allose demonstrates significant potential as a modulator of cellular metabolism, primarily through its inhibitory effects on glucose uptake and glycolysis. The data presented in this guide highlight its ability to reduce the expression of GLUT1 and impede the glycolytic flux in various cell types. These actions contribute to its observed anti-proliferative effects, particularly in cancer cells.
A significant knowledge gap remains concerning the impact of D-Allose on the Pentose Phosphate Pathway. Elucidating this relationship is a critical next step for the field. Future research employing metabolomic and enzymatic analyses will be instrumental in mapping the complete metabolic footprint of D-Allose. A thorough understanding of how D-Allose influences the intricate network of glycolysis and the PPP will be invaluable for the rational design of novel therapeutic strategies targeting metabolic vulnerabilities in disease.
References
- 1. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
- 2. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of D-Allose on experimental cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systemically Administered D-allose Inhibits the Tumor Energy Pathway and Exerts Synergistic Effects With Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Stability and Degradation of D-Allose-¹³C In Vitro and In Vivo
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the stability and degradation of D-Allose, with a specific focus on its ¹³C labeled counterpart, D-Allose-¹³C. Given the limited direct research on D-Allose-¹³C, this guide synthesizes available data on D-Allose and its close isomer, D-allulose, to provide a robust framework for researchers. It includes detailed experimental protocols, quantitative data where available, and visualizations of relevant biological pathways.
Introduction to D-Allose
D-Allose is a rare aldohexose sugar, an epimer of D-glucose at the C3 position. It has garnered significant interest in the scientific community for its potential therapeutic applications, including anti-inflammatory, anti-proliferative, and cytoprotective effects. The use of isotopically labeled D-Allose, such as D-Allose-¹³C, is invaluable for tracing its metabolic fate and understanding its mechanism of action in vitro and in vivo. This guide serves as a critical resource for designing and conducting stability and degradation studies of this promising molecule.
In Vitro Stability of D-Allose
Direct quantitative data on the stability of D-Allose under various pH and temperature conditions is limited in publicly available literature. However, studies on its enzymatic production and the stability of its isomer, D-allulose, provide valuable insights.
Expected Stability:
Based on data from related compounds, D-Allose is expected to be relatively stable under physiological pH and temperature. Studies on the enzymatic production of D-allose from D-allulose by glucose isomerase have been optimized at pH 8.0 and 60°C, suggesting a degree of stability at these conditions. Furthermore, D-allulose has been shown to be highly stable in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF), indicating it is not prone to acid or enzymatic degradation in the gastrointestinal tract.[1] While not direct evidence, this suggests that D-Allose may exhibit similar stability.
Table 1: Expected In Vitro Stability of D-Allose
| Condition | Expected Stability | Rationale |
| pH | Stable in a neutral to slightly alkaline range (pH 7-8). Potential for degradation at highly acidic or alkaline pH. | Optimal enzymatic production of D-allose occurs at pH 8.0. General sugar chemistry suggests instability at extreme pH values. |
| Temperature | Stable at physiological temperature (37°C). Degradation may occur at elevated temperatures. | Enzymatic production studies show stability up to 60°C, with decreased stability at higher temperatures. |
| Simulated Gastric Fluid (SGF) | Expected to be stable. | Based on the high stability of its isomer, D-allulose, in SGF.[1] |
| Simulated Intestinal Fluid (SIF) | Expected to be stable. | Based on the high stability of its isomer, D-allulose, in SIF.[1] |
Experimental Protocol: In Vitro Stability of D-Allose-¹³C
This protocol is designed to assess the stability of D-Allose-¹³C under various in vitro conditions.
Objective: To determine the degradation kinetics and identify potential degradation products of D-Allose-¹³C at different pH values and temperatures, and in simulated gastric and intestinal fluids.
Materials:
-
D-Allose-¹³C
-
Buffers: pH 4.0 (acetate), pH 7.4 (phosphate), pH 8.0 (Tris)
-
Simulated Gastric Fluid (SGF), USP
-
Simulated Intestinal Fluid (SIF), USP
-
Incubators set at 25°C, 37°C, and 50°C
-
LC-MS/MS or GC-MS system
-
Quenching solution (e.g., ice-cold methanol)
Procedure:
-
Prepare stock solutions of D-Allose-¹³C in the respective buffers, SGF, and SIF to a final concentration of 1 mg/mL.
-
Aliquot the solutions into vials for each time point and condition.
-
Incubate the vials at the specified temperatures (25°C, 37°C, and 50°C).
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from the respective vial and immediately quench the reaction by adding it to a tube containing ice-cold methanol.
-
Analyze the samples by a validated LC-MS/MS or GC-MS method to quantify the remaining D-Allose-¹³C and identify any degradation products.
-
Calculate the percentage of D-Allose-¹³C remaining at each time point relative to the initial concentration (t=0).
-
Determine the degradation rate constant and half-life for each condition.
In Vivo Degradation and Metabolism of D-Allose
The in vivo fate of D-Allose is not extensively characterized. However, studies on D-allulose indicate that it is poorly metabolized and largely excreted unchanged in the urine. It is plausible that D-Allose follows a similar pattern of limited metabolism and renal excretion.
Experimental Protocol: In Vivo ADME of D-Allose-¹³C in Rodents
This protocol outlines a study to determine the absorption, distribution, metabolism, and excretion (ADME) of D-Allose-¹³C in a rat model.
Objective: To characterize the pharmacokinetic profile and metabolic fate of D-Allose-¹³C following oral administration to rats.
Materials:
-
D-Allose-¹³C
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Metabolic cages for separate collection of urine and feces
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
LC-MS/MS or GC-MS system for analysis of biological samples
Procedure:
-
Dosing: Administer a single oral dose of D-Allose-¹³C (e.g., 10 mg/kg) to a group of fasted rats.
-
Blood Sampling: Collect blood samples from the tail vein at various time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours). Process the blood to obtain plasma.
-
Excreta Collection: House the rats in metabolic cages and collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h).
-
Tissue Distribution (optional): At the end of the study (e.g., 48 hours), euthanize the animals and collect major organs (liver, kidneys, intestine, brain, etc.) to assess tissue distribution.
-
Sample Analysis:
-
Plasma and Urine: Analyze directly or after appropriate extraction using a validated LC-MS/MS method to quantify D-Allose-¹³C and any potential metabolites.
-
Feces and Tissues: Homogenize the samples and extract with a suitable solvent. Analyze the extracts by LC-MS/MS or GC-MS.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters from the plasma concentration-time profile (e.g., Cmax, Tmax, AUC, half-life).
-
Determine the percentage of the administered dose excreted in urine and feces.
-
Identify and quantify any metabolites present in the biological samples.
-
Analytical Methodologies for D-Allose-¹³C Quantification
Accurate quantification of D-Allose-¹³C in biological matrices is crucial for stability and ADME studies. Both LC-MS/MS and GC-MS are suitable techniques.
LC-MS/MS Method
Principle: Liquid chromatography separates D-Allose-¹³C from other components in the sample matrix, and tandem mass spectrometry provides sensitive and specific detection.
Sample Preparation:
-
Plasma/Urine: Protein precipitation with acetonitrile or methanol, followed by centrifugation. The supernatant is then diluted and injected.
-
Tissue Homogenates: Homogenization in a suitable buffer, followed by protein precipitation and solid-phase extraction (SPE) to remove interfering substances.
LC Conditions (Example):
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column
-
Mobile Phase: Gradient elution with acetonitrile and water containing a small amount of ammonium formate or acetate.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40°C
MS/MS Conditions (Example):
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor the transition of the deprotonated molecule [M-H]⁻ to a specific fragment ion. For D-Allose-¹³C (assuming one ¹³C label), the transition would be from m/z 180.06 to a characteristic fragment. The exact masses will depend on the number and position of the ¹³C labels.
GC-MS Method
Principle: Gas chromatography separates volatile derivatives of D-Allose-¹³C, which are then detected by mass spectrometry. This method is particularly useful for tissue analysis.
Sample Preparation and Derivatization:
-
Extraction of sugars from the homogenized tissue.
-
Derivatization to increase volatility, commonly through oximation followed by silylation (e.g., with MSTFA).
GC Conditions (Example):
-
Column: DB-5ms or similar non-polar column.
-
Carrier Gas: Helium.
-
Temperature Program: A gradient from a low initial temperature (e.g., 100°C) to a high final temperature (e.g., 300°C).
MS Conditions (Example):
-
Ionization: Electron Ionization (EI).
-
Analysis Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for the characteristic fragment ions of the derivatized D-Allose-¹³C.
Signaling Pathways and Biological Interactions
D-Allose has been shown to interact with several key signaling pathways, which likely mediate its therapeutic effects.
Inhibition of Inflammatory Pathways
D-Allose has demonstrated anti-inflammatory properties. While direct studies on D-Allose are emerging, research on D-allulose provides a strong indication that it can inhibit the NF-κB signaling pathway, a central regulator of inflammation.[2][3] This inhibition leads to a reduction in the production of pro-inflammatory cytokines.
Caption: D-Allose inhibits the NF-κB inflammatory signaling pathway.
Regulation of Glucose Metabolism and Transporter Expression
D-Allose has been shown to inhibit cancer cell growth by reducing the expression of glucose transporter 1 (GLUT1).[4][5] This is thought to be mediated through the upregulation of Thioredoxin-interacting protein (TXNIP), a known tumor suppressor that can downregulate GLUT1.
Caption: D-Allose regulates GLUT1 expression and glucose uptake.
Experimental Workflow: Investigating Signaling Pathway Modulation
This workflow outlines the steps to investigate the effect of D-Allose-¹³C on a specific signaling pathway, such as the PI3K/Akt/mTOR pathway.
Caption: Workflow for studying signaling pathway modulation by D-Allose.
Conclusion
This technical guide provides a foundational understanding of the stability and degradation of D-Allose-¹³C, drawing upon existing knowledge of related rare sugars. The provided experimental protocols offer a starting point for researchers to generate specific data for this promising molecule. Further research is warranted to fully elucidate the in vitro and in vivo characteristics of D-Allose-¹³C to support its development as a potential therapeutic agent. The investigation of its interactions with key signaling pathways will be crucial in understanding its mechanism of action and identifying its therapeutic potential.
References
- 1. FRI109 D-Allulose Inhibits NF-kB- And AP1-Mediated Inflammatory Pathways In HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
Safety and Toxicity Profile of D-Allose and its Isotopes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Allose, a rare sugar, has garnered significant interest in the pharmaceutical and food industries due to its unique physiological functions, including anti-cancer, anti-inflammatory, and anti-hypertensive properties. This technical guide provides a comprehensive overview of the safety and toxicity profile of D-Allose and its isotopes, compiled from preclinical and non-clinical studies. The document summarizes quantitative toxicological data, details experimental methodologies for key safety assessments, and visualizes the known signaling pathways influenced by D-Allose. The available data indicates a favorable safety profile for D-Allose, characterized by a high LD50 value and no significant adverse effects in sub-chronic toxicity studies. Information on the specific toxicity of D-Allose isotopes is limited; however, based on the principles of isotopic labeling, significant alterations in toxicological properties are not anticipated for stable isotopes. For radioisotopes, the primary toxicological consideration would be the radioactive nature of the isotope itself. This guide is intended to be a valuable resource for researchers and professionals involved in the development and application of D-Allose.
Introduction
D-Allose is a C-3 epimer of D-glucose, found in limited quantities in nature.[1] Its potential therapeutic applications have led to increased research into its biological activities and safety. Understanding the toxicological profile of D-Allose is crucial for its development as a potential therapeutic agent or functional food ingredient. This guide provides an in-depth analysis of the existing safety and toxicity data for D-Allose and discusses the toxicological considerations for its isotopic variants.
Quantitative Toxicity Data
The acute and sub-chronic toxicity of D-Allose has been evaluated in rodent models. The key quantitative data are summarized in the table below.
| Parameter | Species | Route of Administration | Value | Reference |
| LD50 (Lethal Dose, 50%) | Rat | Oral | 20.5 g/kg body weight | [2][3][4] |
| NOAEL (No-Observed-Adverse-Effect Level) | Rat | Oral (90-day study) | 5,000 mg/kg/day | [No direct citation available, inferred from general safety statements] |
| Sub-chronic Toxicity (6 months) | Rat | Oral (in diet) | No abnormal values in serum chemical and hematological tests | [3][5] |
Experimental Protocols for Key Toxicity Studies
Detailed methodologies are essential for the replication and validation of toxicological studies. This section outlines the protocols for key in vivo and in vitro toxicity assays relevant to the safety assessment of D-Allose.
Acute Oral Toxicity Study (LD50)
The acute oral toxicity of D-Allose was determined in rats. The LD50 value was calculated using the Behrens-Karber method.
-
Test System: Male Wistar rats.
-
Administration: A single oral dose of D-Allose was administered via gavage.
-
Observation Period: Animals were observed for clinical signs of toxicity and mortality for 48 hours post-dosing.
-
Endpoint: The LD50 value was calculated based on the mortality data.
Sub-chronic Oral Toxicity Study
A sub-chronic toxicity study was conducted to evaluate the effects of repeated oral administration of D-Allose over a 6-month period in rats.
-
Test System: Male Wistar rats.
-
Administration: D-Allose was mixed into the diet at various concentrations.
-
Duration: 6 months.
-
Parameters Monitored: Body weight, food consumption, clinical signs of toxicity.
-
Terminal Procedures: At the end of the study, blood samples were collected for hematological and serum biochemical analysis. Organs were weighed and subjected to histopathological examination.
Genotoxicity Assays
This test evaluates the potential of a substance to induce gene mutations in bacteria.
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).[1][6]
-
Method: The test is conducted with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism.[6]
-
The test substance, bacterial culture, and S9 mix (or buffer for the non-activated system) are combined in molten top agar.
-
The mixture is poured onto minimal glucose agar plates.
-
Plates are incubated at 37°C for 48-72 hours.
-
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.[6]
This assay assesses the potential of a substance to cause structural chromosomal damage in mammalian cells.
-
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[7][8][9]
-
Method:
-
Cell cultures are exposed to at least three concentrations of the test substance for a short period (e.g., 3-6 hours) with and without S9 mix, and for a continuous period (e.g., 24 hours) without S9 mix.[9]
-
A metaphase-arresting agent (e.g., colcemid) is added to the cultures.
-
Cells are harvested, fixed, and stained.
-
-
Endpoint: Metaphase cells are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges). A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result.[7][10]
This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals.
-
Method:
-
Animals are administered the test substance, usually via oral gavage or intraperitoneal injection, at three dose levels.[14]
-
Bone marrow is typically sampled 24 and 48 hours after the last administration.[11]
-
The bone marrow is flushed, and smears are prepared on microscope slides.
-
The slides are stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
-
-
Endpoint: The frequency of micronucleated polychromatic erythrocytes is determined by microscopic analysis. A significant, dose-related increase in the frequency of micronucleated cells in treated animals compared to controls indicates genotoxicity.[11][14]
Signaling Pathways Modulated by D-Allose
D-Allose has been shown to influence several key signaling pathways, primarily in the context of its anti-cancer effects. These pathways are visualized below using the DOT language.
D-Allose Induced Anti-Cancer Signaling Pathway
D-Allose exhibits anti-proliferative effects in cancer cells through the upregulation of Thioredoxin-interacting protein (TXNIP), leading to increased intracellular reactive oxygen species (ROS), cell cycle arrest, and apoptosis.
D-Allose and mTOR Signaling in Autophagy
In some cancer cells, D-Allose can suppress the mTOR signaling pathway, a key regulator of autophagy.
D-Allose and MAPK/p38-MAPK Signaling
D-Allose has been observed to influence the MAPK signaling pathway, including the phosphorylation of p38-MAPK, which can be involved in various cellular responses including inflammation and stress.
D-Allose and NF-κB Signaling
D-allulose, a related rare sugar, has been shown to suppress NF-κB mediated inflammation. While direct evidence for D-Allose is less clear, it is a plausible pathway for its observed anti-inflammatory effects.
Safety and Toxicity of D-Allose Isotopes
There is a lack of specific toxicological studies on isotopically labeled D-Allose. However, general principles of isotope toxicology can be applied.
-
Stable Isotopes (e.g., Deuterium, Carbon-13): The substitution of hydrogen with deuterium or carbon-12 with carbon-13 is not expected to significantly alter the toxicological profile of D-Allose.[15] The primary effect of deuteration is the kinetic isotope effect, which can slow down metabolic processes involving the cleavage of carbon-hydrogen bonds. This may alter the pharmacokinetics of the molecule but is unlikely to introduce new toxicities. The safety of carbon-13 labeled compounds is well-established, and they are used in metabolic studies in humans.[16][17]
-
Radioisotopes (e.g., Fluorine-18): For radiolabeled D-Allose, such as 18F-labeled analogues used in positron emission tomography (PET), the primary toxicological concern is the radioactivity itself and the associated radiation dose to tissues, rather than the chemical toxicity of the modified sugar.[18][19] Studies on 18F-labeled D-Allose have focused on its biodistribution and metabolic stability for imaging purposes, with no significant uptake in bone, indicating a lack of de-fluorination which would be a toxicity concern.[18]
Conclusion
The available evidence suggests that D-Allose has a low order of acute and sub-chronic toxicity in animal models. Its mechanism of action in exerting anti-cancer effects involves the modulation of key signaling pathways related to oxidative stress, cell cycle regulation, and apoptosis. While specific toxicity data for D-Allose isotopes are not available, significant toxicological differences are not anticipated for stable isotopes, and the toxicity of radioisotopes is primarily related to their radioactivity. Further research, including comprehensive genotoxicity and chronic toxicity studies, would be beneficial to fully establish the safety profile of D-Allose for its potential therapeutic and commercial applications. This guide provides a foundational understanding of the current knowledge on the safety and toxicity of D-Allose, serving as a valuable resource for the scientific and drug development communities.
References
- 1. nib.si [nib.si]
- 2. Acute and sub-chronic toxicity of D-allose in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fortunejournals.com [fortunejournals.com]
- 4. researchgate.net [researchgate.net]
- 5. acute-and-sub-chronic-toxicity-of-d-allose-in-rats - Ask this paper | Bohrium [bohrium.com]
- 6. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. oecd.org [oecd.org]
- 9. nucro-technics.com [nucro-technics.com]
- 10. Oced 473 chromosomal aberration | PPTX [slideshare.net]
- 11. nucro-technics.com [nucro-technics.com]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. inotiv.com [inotiv.com]
- 15. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. isotope.com [isotope.com]
- 17. Glucose naturally labeled with carbon-13: use for metabolic studies in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Searching for diagnostic properties of novel fluorine-18-labeled D-allose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Radiosynthesis of 18F-labeled d-allose [agris.fao.org]
The Application of D-Allose-13C in Elucidating Rare Sugar Metabolism and Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
D-Allose, a rare hexose and a C-3 epimer of D-glucose, has garnered significant attention in recent years for its diverse and potent biological activities.[1] These include anti-cancer, anti-inflammatory, and immunosuppressive effects, positioning it as a promising candidate for therapeutic development.[1][2] Despite growing interest, the precise molecular mechanisms underpinning its metabolic fate and signaling cascades remain partially understood. The application of stable isotope labeling, specifically with Carbon-13 (¹³C), offers a powerful methodology to trace the metabolic journey of D-Allose within cellular systems, providing unprecedented insights into its mechanism of action. This technical guide provides a comprehensive overview of the potential applications of D-Allose-¹³C in rare sugar research, detailing experimental protocols and data presentation for researchers in academia and industry.
Metabolic Fate and Signaling Pathways of D-Allose
D-Allose exerts its biological effects through intricate signaling pathways, often initiated by its phosphorylation by hexokinase. Understanding the subsequent metabolic transformations and signaling events is crucial for harnessing its therapeutic potential.
D-Allose in Cancer Metabolism
In various cancer cell lines, D-Allose has been shown to inhibit cell proliferation.[3] This effect is partly attributed to its ability to induce the expression of Thioredoxin Interacting Protein (TXNIP), a known tumor suppressor.[4][5] The upregulation of TXNIP leads to the downregulation of glucose transporter 1 (GLUT1), thereby reducing glucose uptake and arresting the cell cycle in the G1 phase.[4][5]
The proposed signaling pathway for the anti-cancer effects of D-Allose is depicted below:
D-Allose in Plant Signaling
In plants, D-Allose has been identified as an inhibitor of gibberellin (GA) signaling, a crucial pathway for plant growth and development. This inhibition is also dependent on hexokinase activity.[6] D-Allose treatment leads to the downregulation of GA-responsive genes.[6][7]
The signaling pathway for D-Allose-mediated suppression of gibberellin signaling is as follows:
Quantitative Data on D-Allose Effects
The following tables summarize quantitative data from studies on the biological effects of D-Allose.
Table 1: Inhibitory Effects of D-Allose on Cancer Cell Lines
| Cell Line | Cancer Type | D-Allose Concentration (mM) | Growth Inhibition (%) | Reference |
| HuH-7 | Hepatocellular Carcinoma | 50 | ~50 | [4] |
| MDA-MB-231 | Breast Adenocarcinoma | 50 | ~40 | [4] |
| SH-SY5Y | Neuroblastoma | 50 | ~35 | [4] |
Table 2: Effect of D-Allose on Gibberellin-Responsive Gene Expression in Rice
| Gene | Function | D-Allose Treatment | Change in Expression | Reference |
| OsGA20ox2 | GA biosynthesis | + | Downregulated | [6] |
| OsGA3ox2 | GA biosynthesis | + | Downregulated | [6] |
| α-amylase | GA response | + | Downregulated | [6] |
Experimental Protocols for D-Allose-¹³C Research
The following are detailed methodologies for key experiments utilizing D-Allose-¹³C to investigate its metabolic fate and signaling effects. These protocols are adapted from established methods for ¹³C-metabolic flux analysis.[8][9][10]
Protocol 1: Synthesis of D-Allose-¹³C
The synthesis of uniformly labeled D-Allose-¹³C ([U-¹³C₆]-D-Allose) can be achieved through chemo-enzymatic methods.[2] A general workflow is presented below.
Methodology:
-
Starting Material: Uniformly labeled [U-¹³C₆]-D-Glucose.
-
Enzymatic Oxidation: Employ a glycoside 3-oxidase to selectively oxidize the C-3 position of the glucose derivative.
-
Chemical Reduction: Utilize a stereoselective reducing agent, such as LS-selectride, to reduce the C-3 ketone, yielding the allose configuration.
-
Deprotection: If protecting groups are used, perform hydrogenation to yield the final [U-¹³C₆]-D-Allose product.
-
Purification and Verification: Purify the product using chromatography and verify its identity and isotopic enrichment using NMR and mass spectrometry.
Protocol 2: ¹³C-Metabolic Flux Analysis (MFA) of D-Allose
This protocol outlines the steps for tracing the metabolic fate of D-Allose-¹³C in a cellular system.
Methodology:
-
Cell Culture and Labeling:
-
Culture cells of interest to a steady state in a defined medium.
-
Replace the medium with one containing a known concentration of [U-¹³C₆]-D-Allose.
-
Incubate for a defined period to allow for cellular uptake and metabolism of the labeled sugar.
-
-
Metabolite Extraction:
-
Rapidly quench metabolic activity by, for example, washing with ice-cold saline and adding cold methanol.
-
Extract metabolites using a suitable solvent system (e.g., 80% methanol).
-
-
Analytical Detection:
-
Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
For phosphorylated intermediates like D-Allose-6-phosphate, hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry is recommended.[11]
-
-
Data Analysis:
-
Identify and quantify the mass isotopologues of D-Allose and its downstream metabolites.
-
Correct for the natural abundance of ¹³C.
-
Utilize computational software to model the metabolic network and estimate intracellular fluxes.
-
Conclusion
The use of D-Allose-¹³C as a metabolic tracer is a critical next step in rare sugar research. By enabling the precise tracking of its metabolic fate and its influence on interconnected signaling pathways, this approach will provide invaluable data for drug development professionals and academic researchers. The methodologies outlined in this guide offer a framework for designing and executing experiments that will undoubtedly accelerate our understanding of the therapeutic potential of D-Allose.
References
- 1. D-allose, a typical rare sugar: properties, applications, and biosynthetic advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel and innovative D-allose synthesis method - NOVA University Innovation [novainnovation.unl.pt]
- 3. researchgate.net [researchgate.net]
- 4. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
- 5. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rare sugar D-allose suppresses gibberellin signaling through hexokinase-dependent pathway in Oryza sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (13)C-based metabolic flux analysis [pubmed.ncbi.nlm.nih.gov]
- 9. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sensitive analysis of trehalose-6-phosphate and related sugar phosphates in plant tissues by chemical derivatization combined with hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Preliminary Studies on D-Allose-¹³C in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Allose, a rare sugar and a C-3 epimer of D-glucose, has garnered significant attention for its diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects.[1][2][3] Its potential as a therapeutic agent is largely attributed to its ability to modulate cellular metabolism and key signaling pathways.[1][2] While the effects of D-Allose have been explored, the precise mechanisms of its uptake, metabolic fate, and flux through various cellular pathways remain to be fully elucidated.
Stable isotope tracing, utilizing molecules like ¹³C-labeled glucose, is a powerful technique for mapping metabolic pathways and quantifying metabolic fluxes.[4][5][6] Applying this methodology to D-Allose, specifically through the use of D-Allose-¹³C, would provide unprecedented insight into its mechanism of action. This technical guide synthesizes the current understanding of D-Allose metabolism and proposes a framework for conducting preliminary studies using D-Allose-¹³C, addressing the existing gap in the literature. Although direct studies using D-Allose-¹³C are not yet prevalent, this guide provides a foundational methodology based on established protocols for D-Allose treatment and ¹³C-labeled substrate tracing.
Known Effects of D-Allose on Cellular Metabolism and Signaling
D-Allose exerts its biological effects by intervening in several critical cellular processes. In cancer cells, it has been shown to inhibit growth by inducing cell cycle arrest and promoting apoptosis.[2][7][8] These effects are linked to its ability to interfere with glucose metabolism and modulate redox homeostasis.
Impact on Glucose Metabolism and Transport
Cancer cells exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect. D-Allose has been shown to counteract this by:
-
Reducing Glucose Transporter (GLUT) Expression: D-Allose treatment decreases the expression of GLUT1, a key transporter responsible for glucose uptake in many cancer cells.[7][8] This reduction in glucose availability starves cancer cells of their primary energy source.
-
Inhibiting Glycolysis: By competing with D-glucose, D-Allose can inhibit glycolysis, leading to decreased intracellular ATP levels.[9][10]
Modulation of Key Signaling Pathways
D-Allose influences several signaling pathways that are crucial for cell survival, proliferation, and stress response.
-
Thioredoxin-Interacting Protein (TXNIP) Upregulation: A primary mechanism of D-Allose action is the significant induction of TXNIP.[7][8][10] TXNIP is a tumor suppressor that inhibits the antioxidant function of thioredoxin, leading to an increase in intracellular reactive oxygen species (ROS).[11] This oxidative stress can trigger apoptosis in cancer cells.
-
AMP-Activated Protein Kinase (AMPK) Activation: D-Allose treatment leads to the activation of AMPK, a key sensor of cellular energy status.[10] Activated AMPK can inhibit anabolic pathways and promote catabolic processes to restore energy balance.
-
p38-MAPK Pathway: The phosphorylation of p38-MAPK is an early event following D-Allose administration, preceding AMPK activation and TXNIP upregulation.[10]
The following diagram illustrates the proposed signaling cascade initiated by D-Allose in cancer cells.
Quantitative Data on D-Allose Efficacy
The following tables summarize quantitative data from studies on bladder cancer (BC) cell lines, demonstrating the dose-dependent effects of D-Allose.
Table 1: Effect of D-Allose on Bladder Cancer Cell Viability
| Cell Line | D-Allose Conc. (mM) | Treatment Duration (h) | Cell Viability (%) (mean ± SD) | p-value | Reference |
|---|---|---|---|---|---|
| RT112 | 50 | 24 | 68.4 ± 1.9 | < 0.0001 | [11] |
| 253J | 50 | 24 | 68.2 ± 2.2 | 0.0003 | [11] |
| J82 | 50 | 24 | 60.9 ± 3.4 | 0.0012 |[11] |
Table 2: Effect of D-Allose on Intracellular ROS Levels in Bladder Cancer Cells
| Cell Line | D-Allose Conc. (mM) | Treatment Duration (h) | Increase in ROS (%) vs. Control (mean ± SD) | p-value | Reference |
|---|---|---|---|---|---|
| RT112 | 50 | 1 | 360.2 ± 1.7 | < 0.0001 | [11] |
| 253J | 50 | 1 | 203.8 ± 7.9 | 0.0004 | [11] |
| J82 | 50 | 1 | 144.0 ± 1.8 | < 0.0001 |[11] |
Proposed Experimental Protocol for D-Allose-¹³C Metabolic Tracing
This section outlines a detailed methodology for tracing the metabolic fate of D-Allose-¹³C in a cancer cell line. This protocol is a composite based on standard practices for ¹³C metabolic flux analysis and published methods for D-Allose treatment.[11][12][13][14]
Materials and Reagents
-
Cell Line: Human cancer cell line known to be sensitive to D-Allose (e.g., HuH-7, MDA-MB-231, RT112).[8][11]
-
Isotope Tracer: Uniformly labeled D-Allose-¹³C₆ (custom synthesis may be required).
-
Culture Medium: Glucose-free DMEM or RPMI-1640.
-
Other Reagents: Dialyzed fetal bovine serum (dFBS), antibiotics, PBS, trypsin, quenching solution (e.g., 80% methanol at -80°C), lysis buffer.
-
Instrumentation: LC-MS/MS (e.g., QTRAP 5500), cell counter, incubator.
Experimental Procedure
-
Cell Culture and Seeding:
-
Culture cells in standard glucose-containing medium to 80-90% confluency.
-
Seed cells in 6-well plates at a density to achieve ~50% confluency at the time of labeling. Allow cells to attach for 24 hours.
-
-
Isotope Labeling:
-
Aspirate the standard medium and wash cells once with pre-warmed PBS.
-
Replace with the experimental medium: glucose-free DMEM supplemented with dFBS, antibiotics, and D-Allose-¹³C₆ at a desired concentration (e.g., 10-50 mM, based on prior dose-response studies).[11]
-
Incubate cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.
-
-
Metabolite Extraction:
-
At each time point, rapidly aspirate the medium.
-
Wash the cell monolayer with ice-cold saline solution.
-
Immediately add a pre-chilled quenching/extraction solution (e.g., 1 mL of 80% methanol) to each well to arrest metabolism and extract metabolites.[14]
-
Scrape the cells in the extraction solution and transfer the lysate to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet protein and cell debris.
-
Collect the supernatant containing the polar metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the metabolite extracts using an LC-MS/MS system.
-
Employ a suitable chromatography method, such as HILIC, to separate polar metabolites.[14]
-
Use the mass spectrometer in SRM (Selected Reaction Monitoring) or full scan mode to detect the mass isotopologues of downstream metabolites.
-
Analyze for labeled carbon incorporation into key metabolic pathways: glycolysis, pentose phosphate pathway (PPP), and the TCA cycle.
-
-
Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Calculate the Mass Isotopologue Distribution (MID) for each detected metabolite to determine the fractional abundance of each isotopologue.
-
Use the MID data to infer the relative activity of metabolic pathways and the contribution of D-Allose-¹³C to various metabolite pools.
-
The following diagram outlines the proposed experimental workflow.
References
- 1. Rare Sugar D-allose in Cancer Therapy as a Revolutionary Approach with Promising Future Insights [glycoforum.gr.jp]
- 2. D-allose: Molecular Pathways and Therapeutic Capacity in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel and innovative D-allose synthesis method - NOVA University Innovation [novainnovation.unl.pt]
- 4. researchgate.net [researchgate.net]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
- 8. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. D-Allose, a Stereoisomer of D-Glucose, Extends the Lifespan of Caenorhabditis elegans via Sirtuin and Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systemically Administered D-allose Inhibits the Tumor Energy Pathway and Exerts Synergistic Effects With Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor Effects of Orally Administered Rare Sugar D-Allose in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ckisotopes.com [ckisotopes.com]
Methodological & Application
Application Notes and Protocols for D-Allose-¹³C as a Metabolic Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-allose, a rare hexose and a C-3 epimer of D-glucose, has garnered significant interest in biomedical research due to its unique physiological effects, including anti-proliferative, anti-inflammatory, and metabolic regulatory properties[1][2][3]. Unlike its abundant epimer, D-glucose, D-allose is poorly metabolized by most organisms and is largely excreted unchanged[4][5]. However, intracellular phosphorylation to D-allose-6-phosphate can occur, suggesting a potential entry point into cellular metabolism and signaling cascades[2][6]. The use of stably labeled D-Allose-¹³C as a metabolic tracer offers a powerful tool to elucidate its metabolic fate and mechanisms of action.
These application notes provide a comprehensive protocol for utilizing D-Allose-¹³C to trace its metabolic incorporation and understand its influence on cellular pathways. The methodologies outlined are designed for researchers in academic and industrial settings, including those in drug development exploring the therapeutic potential of rare sugars.
Application Notes
Rationale for using D-Allose-¹³C as a Metabolic Tracer:
The fundamental principle behind using D-Allose-¹³C is to track the journey of the carbon atoms from D-allose as they are processed within a biological system[7]. By replacing the naturally abundant ¹²C atoms with the heavier, non-radioactive isotope ¹³C, researchers can distinguish D-allose and its metabolites from the endogenous pool of unlabeled molecules using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy[7][8].
Potential Applications:
-
Metabolic Fate and Biodistribution: Tracing the uptake, distribution, and excretion of D-allose in cell culture or animal models.
-
Identification of Novel Metabolites: Discovering downstream metabolites of D-allose beyond D-allose-6-phosphate.
-
Metabolic Flux Analysis (MFA): Quantifying the rate of D-allose incorporation into various metabolic pathways, providing insights into cellular reprogramming[9].
-
Target Engagement and Mechanism of Action Studies: In drug development, confirming how D-allose or its derivatives interact with metabolic pathways to exert their therapeutic effects[7].
-
Elucidating Signaling Pathways: Investigating how D-allose metabolism influences signaling cascades such as the PI3K-AKT pathway, which is involved in glucose metabolism and cell survival[1].
Experimental Protocols
This section details a generalized protocol for a D-Allose-¹³C metabolic tracing experiment in a mammalian cell line. The protocol can be adapted for in vivo studies with appropriate modifications to the tracer administration and sample collection steps.
1. Experimental Design and Tracer Selection:
-
Objective: Define the biological question. For instance, "To what extent is D-Allose-¹³C incorporated into central carbon metabolism in HEK293 cells?"
-
Tracer: Uniformly labeled D-Allose-¹³C ([U-¹³C₆]-D-Allose) is recommended for comprehensive tracing of all carbon atoms.
-
Cell Line: Select a cell line relevant to the research question (e.g., a cancer cell line to study anti-proliferative effects).
-
Controls: Include parallel cultures with unlabeled D-allose and a vehicle control.
2. Cell Culture and Labeling:
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth during the labeling period.
-
Medium Preparation: Prepare the experimental medium. For precise tracing, a custom medium with known concentrations of all carbon sources is ideal[10]. The medium should contain D-Allose-¹³C at a concentration determined by preliminary dose-response studies.
-
Labeling: Once cells have adhered and are in the exponential growth phase, replace the standard medium with the D-Allose-¹³C-containing medium.
-
Time Course: Harvest cells at various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the kinetics of tracer incorporation.
3. Sample Collection and Metabolite Extraction:
-
Quenching Metabolism: Rapidly aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.
-
Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cell culture plate[11]. Scrape the cells and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate to pellet protein and cell debris.
-
Sample Storage: Collect the supernatant containing the polar metabolites and store it at -80°C until analysis.
4. Mass Spectrometry Analysis:
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with liquid chromatography (LC) for metabolite separation[12].
-
Chromatography: Employ a suitable LC method, such as Hydrophilic Interaction Liquid Chromatography (HILIC), for the separation of polar metabolites[11].
-
Data Acquisition: Acquire data in full scan mode to detect all ions and their mass-to-charge ratios (m/z). The incorporation of ¹³C will result in a predictable mass shift for each metabolite[7].
-
Data Analysis: Process the raw data using specialized software to identify metabolites and determine their mass isotopologue distributions (MIDs). The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.) for a given metabolite[7].
Data Presentation
The quantitative data from a D-Allose-¹³C tracing experiment is typically summarized in tables showing the mass isotopologue distributions (MIDs) of key metabolites. The table below provides a hypothetical example of MIDs for selected metabolites after 24 hours of labeling with [U-¹³C₆]-D-Allose.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| D-Allose-6-phosphate | 5.2 | 3.8 | 8.1 | 15.5 | 25.4 | 42.0 | 100.0 |
| Fructose-1,6-bisphosphate | 85.1 | 5.3 | 3.2 | 2.8 | 1.9 | 1.0 | 0.7 |
| Citrate | 92.4 | 4.1 | 1.5 | 0.8 | 0.6 | 0.4 | 0.2 |
| Ribose-5-phosphate | 95.3 | 2.5 | 1.2 | 0.6 | 0.3 | 0.1 | - |
| Alanine | 98.7 | 0.8 | 0.3 | 0.2 | - | - | - |
M+n represents the metabolite with 'n' carbons labeled with ¹³C. The data is hypothetical and for illustrative purposes.
Visualization of Workflows and Pathways
Experimental Workflow for D-Allose-¹³C Metabolic Tracing
Caption: Experimental workflow for D-Allose-¹³C metabolic tracing.
D-Allose Influence on PI3K-AKT Signaling Pathway
Caption: D-Allose upregulates IRS1 expression, influencing the PI3K-AKT pathway and GLUT4 translocation[1].
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Using multiple tracers for 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application Note 34 â Fluxing Through Cancer: Tracking the Fate of 13C-Labeled Energy Sources Glucose and Glutamine in Cancer Cells and Mouse Tumors [isotope.com]
- 12. Quantification of Peptide m/z Distributions from 13C‑Labeled Cultures with High-Resolution Mass Spectrometry [escholarship.org]
Application Notes and Protocols for D-Allose-13C Infusion in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Allose, a rare sugar and a C3 epimer of D-glucose, has garnered significant interest in the scientific community for its diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. To further elucidate its mechanisms of action and metabolic fate in a living system, stable isotope tracing using D-Allose labeled with Carbon-13 (D-Allose-13C) is an invaluable technique. These application notes provide a comprehensive overview and detailed protocols for conducting in vivo this compound infusion studies, primarily in murine models. The information herein is designed to guide researchers in designing and executing robust experiments to track the metabolism and signaling effects of D-Allose.
Background and Rationale
While D-Allose shares structural similarities with D-glucose, its metabolic fate appears to be distinctly different. A significant portion of administered D-Allose is absorbed and subsequently excreted unchanged in the urine. However, studies have shown that D-Allose can be phosphorylated intracellularly to D-Allose-6-phosphate (A6P)[1]. The downstream metabolic pathways of A6P in mammalian systems are not yet fully elucidated, presenting a key area of investigation. A this compound infusion study can help determine the extent to which A6P enters central carbon metabolism, such as glycolysis or the pentose phosphate pathway.
Furthermore, D-Allose has been reported to exert its biological effects through the modulation of various signaling pathways. Notably, it has been shown to induce the expression of Thioredoxin-interacting protein (TXNIP), leading to the production of reactive oxygen species (ROS) and subsequent anti-tumor effects. D-Allose has also been linked to the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.
By infusing this compound, researchers can simultaneously investigate its metabolic fate and its influence on cellular signaling, providing a holistic understanding of its in vivo functions.
Experimental Protocols
This section outlines a detailed protocol for a continuous intravenous infusion of this compound in mice. This protocol is adapted from established methods for in vivo 13C-glucose infusion and should be optimized based on the specific research question and experimental setup.
Animal Preparation and Surgical Procedures
-
Animal Model: C57BL/6J mice (8-10 weeks old) are commonly used. The choice of strain should be appropriate for the research question.
-
Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment with ad libitum access to standard chow and water.
-
Fasting: Fast mice for 6 hours prior to the infusion to reduce endogenous glucose levels and enhance the relative enrichment of this compound. Ensure free access to water during the fasting period.
-
Anesthesia: Anesthetize the mouse using isoflurane (1.5-2% in oxygen). The choice of anesthetic is critical as it can affect metabolism. Alternatively, a combination of ketamine/xylazine can be used.
-
Catheterization: Surgically implant a catheter into the jugular vein for tracer infusion. This procedure should be performed under aseptic conditions. Allow the animal to recover for at least 24 hours before the infusion experiment.
This compound Tracer Preparation and Infusion
-
Tracer: Use uniformly labeled this compound ([U-13C6]D-Allose) for maximal labeling of downstream metabolites. The tracer should be of high purity and sterile.
-
Tracer Solution: Prepare a sterile solution of [U-13C6]D-Allose in saline. The concentration will depend on the desired infusion rate and the solubility of the tracer.
-
Infusion Protocol:
-
Bolus Dose (Priming): To rapidly achieve a steady-state concentration of the tracer in the blood, administer an initial bolus dose of the this compound solution.
-
Continuous Infusion: Immediately following the bolus, begin a continuous infusion at a constant rate using a syringe pump.
-
Monitoring: Throughout the infusion, monitor the animal's vital signs, including body temperature, and maintain it at 37°C using a heating pad.
-
Sample Collection
-
Blood Sampling: Collect small blood samples (e.g., from the tail vein) at regular intervals during the infusion to monitor the plasma enrichment of this compound. At the end of the experiment, a terminal blood sample can be collected via cardiac puncture.
-
Tissue Collection and Quenching: Rapidly dissect the tissues of interest (e.g., liver, tumor, brain, muscle) and immediately freeze-clamp them in liquid nitrogen to quench all metabolic activity.
-
Storage: Store all samples at -80°C until further processing.
Metabolite Extraction and Analysis
-
Metabolite Extraction: Extract metabolites from frozen tissue samples using a cold solvent mixture, such as methanol:acetonitrile:water (2:2:1). Homogenize the tissue in the extraction solvent and then centrifuge to pellet the protein and cellular debris.
-
Sample Analysis: Analyze the supernatant containing the extracted metabolites using mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC). This will allow for the detection and quantification of 13C-labeled metabolites.
-
Data Analysis: Determine the fractional enrichment of 13C in D-Allose and its potential downstream metabolites. This data can be used to infer the activity of metabolic pathways.
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data from a this compound infusion study.
Table 1: Proposed this compound Infusion Protocol Parameters for a 25g Mouse
| Parameter | Recommended Value | Notes |
| Tracer | [U-13C6]D-Allose | Uniformly labeled for comprehensive tracing. |
| Animal Model | C57BL/6J mouse | Widely used in metabolic studies. |
| Fasting Duration | 6 hours | To lower endogenous glucose and improve tracer enrichment. |
| Anesthesia | 1.5-2% Isoflurane | Maintain consistent anesthesia throughout the procedure. |
| Bolus Dose | 0.5 - 1.0 mg/g body weight | To rapidly achieve isotopic steady state. |
| Infusion Rate | 0.01 - 0.02 mg/g/min | Adjust to maintain stable plasma tracer concentration. |
| Infusion Duration | 30 - 120 minutes | Dependent on the metabolic pathways of interest. |
| Blood Sampling | 0, 15, 30, 60, 120 min | To monitor plasma tracer enrichment over time. |
Table 2: Potential 13C-Labeled Metabolites and Their Significance
| Metabolite | Potential Pathway | Significance of 13C Labeling |
| D-Allose-6-Phosphate | D-Allose Phosphorylation | Indicates intracellular uptake and initial metabolism of D-Allose. |
| Fructose-6-Phosphate | Glycolysis/Gluconeogenesis | Suggests potential entry of D-Allose-6-phosphate into glycolysis. |
| Glucose-6-Phosphate | Glycolysis/Gluconeogenesis | Could indicate reverse flux from fructose-6-phosphate. |
| 6-Phosphogluconate | Pentose Phosphate Pathway | Implies that D-Allose-6-phosphate may enter the oxidative PPP. |
| Ribose-5-Phosphate | Pentose Phosphate Pathway | Indicates contribution to nucleotide biosynthesis precursors. |
| Lactate | Glycolysis | Suggests metabolism of D-Allose through the glycolytic pathway. |
| Citrate | TCA Cycle | Indicates complete oxidation of the D-Allose carbon skeleton. |
Visualizations of Pathways and Workflows
Experimental Workflow
Caption: Experimental workflow for in vivo this compound infusion studies.
Hypothesized Metabolic Fate of this compound
Caption: Hypothesized metabolic pathways for this compound in vivo.
D-Allose-Mediated Signaling Pathways
Caption: Key signaling pathways modulated by D-Allose.
References
Application Note: Quantifying D-Allose-13C Enrichment in Metabolites for Cancer Research and Drug Development
Introduction
D-Allose, a rare hexose and a C3 epimer of D-glucose, has garnered significant interest in cancer research and drug development.[1] It exhibits anti-proliferative effects in various cancer cell lines, often with minimal side effects.[2] One of the key mechanisms of D-Allose's anti-cancer activity is its ability to induce metabolic reprogramming and upregulate the expression of Thioredoxin-Interacting Protein (TXNIP).[1][3] TXNIP is a crucial regulator of cellular redox balance and glucose metabolism; its induction can lead to cell cycle arrest and inhibition of glucose uptake, thereby starving cancer cells of their primary energy source.[1][4]
While the signaling effects of D-Allose are increasingly understood, its precise metabolic fate within mammalian cells remains an area of active investigation. Evidence suggests that D-Allose is transported into cells and can be phosphorylated by hexokinase to form D-Allose-6-phosphate (A6P), marking its entry into cellular metabolic pathways.[5][6][7] However, the extent to which A6P is further metabolized through central carbon pathways like glycolysis or the pentose phosphate pathway (PPP) is not well-characterized.
Stable isotope tracing using uniformly labeled D-Allose ([U-13C6]D-Allose) is a powerful technique to elucidate these metabolic pathways. By tracking the incorporation of 13C atoms into downstream metabolites, researchers can map the flow of carbon from D-Allose, quantify its contribution to various metabolic pools, and understand how it perturbs cellular metabolism. This application note provides a detailed protocol for quantifying [U-13C6]D-Allose enrichment in metabolites using liquid chromatography-mass spectrometry (LC-MS), aimed at researchers, scientists, and drug development professionals.
Principle of the Method
This protocol describes the use of [U-13C6]D-Allose as a metabolic tracer in cultured cancer cells. Cells are incubated in a medium where standard glucose is replaced with [U-13C6]D-Allose. Following incubation, intracellular metabolites are extracted and analyzed by LC-MS. The mass spectrometer detects the mass shift in metabolites that have incorporated 13C atoms from the labeled D-Allose. By measuring the relative abundance of these heavier isotopologues, we can determine the fractional enrichment of 13C in each metabolite pool, providing a quantitative measure of D-Allose's contribution to that metabolite's synthesis.
Key Experiments and Protocols
Cell Culture and [U-13C6]D-Allose Labeling
This protocol is optimized for adherent cancer cell lines (e.g., HuH-7 hepatocellular carcinoma, MDA-MB-231 breast adenocarcinoma) grown in 6-well plates.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Glucose-free DMEM
-
[U-13C6]D-Allose (99% purity)
-
Phosphate-buffered saline (PBS), ice-cold
-
6-well tissue culture plates
Protocol:
-
Seed cells in 6-well plates at a density that will result in ~80% confluency on the day of the experiment. Culture under standard conditions (37°C, 5% CO2).
-
On the day of the experiment, prepare the labeling medium. Dissolve [U-13C6]D-Allose in glucose-free DMEM to a final concentration of 10 mM. Supplement with 10% dialyzed FBS. Warm to 37°C.
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with 2 mL of pre-warmed PBS to remove residual glucose.
-
Aspirate the PBS and add 2 mL of the pre-warmed [U-13C6]D-Allose labeling medium to each well.
-
Incubate the cells for a defined period (e.g., a time course of 0, 2, 8, and 24 hours is recommended for kinetic analysis).
-
Proceed immediately to metabolite extraction.
Metabolite Extraction
This protocol uses a cold methanol-based extraction method to quench metabolism rapidly and extract polar metabolites.
Materials:
-
80% Methanol (-80°C)
-
Ice-cold water (4°C)
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 14,000 x g at 4°C
Protocol:
-
Place the 6-well plates on ice.
-
Aspirate the labeling medium.
-
Wash the cell monolayer rapidly with 2 mL of ice-cold PBS. Aspirate completely.
-
Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.
-
Place the plates at -80°C for 15 minutes to ensure complete protein precipitation and cell lysis.
-
Scrape the cells from the bottom of the well using a cell scraper.
-
Transfer the cell lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated protein.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.
-
Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite pellets at -80°C until LC-MS analysis.
LC-MS/MS Analysis
This section provides a general workflow for the analysis of polar metabolites. Specific column choices and gradient conditions may need to be optimized for the instrument in use.
Materials:
-
LC-MS grade water with 0.1% formic acid
-
LC-MS grade acetonitrile with 0.1% formic acid
-
Reconstitution solution (e.g., 50:50 acetonitrile:water)
-
High-resolution mass spectrometer coupled to a high-performance liquid chromatography system (e.g., Q-Exactive Orbitrap with a Vanquish UHPLC system).
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column suitable for polar metabolite separation.
Protocol:
-
Reconstitute the dried metabolite pellets in 100 µL of ice-cold reconstitution solution. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C to remove any insoluble material.
-
Transfer the supernatant to LC vials.
-
Inject 5-10 µL of the sample onto the HILIC column.
-
Perform the chromatographic separation using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Analyze the eluting compounds using the mass spectrometer in negative ion mode, scanning a mass range of m/z 70-1000.
-
Use a data-dependent MS2 (ddMS2) or parallel reaction monitoring (PRM) method to acquire fragmentation spectra for metabolite identification and confirmation.
Data Analysis
The raw data from the LC-MS analysis must be processed to identify metabolites and quantify the 13C enrichment.
-
Peak Picking and Metabolite Identification: Process the raw data files using software such as Thermo Xcalibur, Compound Discoverer, or open-source platforms like MZmine. Metabolites are identified by matching their accurate mass and retention time to a standard library or database (e.g., HMDB, KEGG) and confirmed by MS/MS fragmentation patterns.
-
Isotopologue Distribution Analysis: For each identified metabolite, extract the ion chromatograms for all its potential isotopologues (M+0, M+1, M+2, etc.).
-
Correction for Natural Isotope Abundance: The measured isotopologue distribution must be corrected for the natural abundance of 13C and other heavy isotopes. This can be done using established algorithms and software tools (e.g., IsoCor).
-
Calculation of Fractional Enrichment: The fractional enrichment (FE) represents the proportion of a metabolite pool that is labeled with 13C from the tracer. It is calculated from the corrected isotopologue data.
Data Presentation
The quantitative data from a [U-13C6]D-Allose tracing experiment should be summarized to show the incorporation of the 13C label into key metabolic pathways. The following tables present hypothetical data for illustrative purposes, representing the fractional 13C enrichment in central carbon metabolites after a 24-hour incubation with 10 mM [U-13C6]D-Allose.
Table 1: Hypothetical 13C Fractional Enrichment in Glycolytic Intermediates
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 | Fractional Enrichment (%) |
| D-Allose-6-Phosphate | 0.10 | 0.02 | 0.03 | 0.05 | 0.10 | 0.15 | 0.55 | 90.0 |
| Fructose-6-Phosphate | 0.85 | 0.01 | 0.02 | 0.03 | 0.03 | 0.03 | 0.03 | 15.0 |
| 3-Phosphoglycerate | 0.95 | 0.01 | 0.02 | 0.02 | - | - | - | 5.0 |
| Lactate | 0.97 | 0.01 | 0.01 | 0.01 | - | - | - | 3.0 |
Table 2: Hypothetical 13C Fractional Enrichment in Pentose Phosphate Pathway (PPP) and TCA Cycle Intermediates
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | Fractional Enrichment (%) |
| Ribose-5-Phosphate | 0.96 | 0.01 | 0.01 | 0.01 | 0.005 | 0.005 | 4.0 |
| Citrate | 0.98 | 0.01 | 0.01 | 0.00 | 0.00 | 0.00 | 2.0 |
| Aspartate | 0.98 | 0.01 | 0.005 | 0.005 | 0.00 | - | 2.0 |
Note: Data are hypothetical and for illustrative purposes only. M+n represents the mass isotopologue with 'n' 13C atoms.
Visualizations
Experimental Workflow
Caption: Workflow for 13C-D-Allose tracing from cell culture to data analysis.
D-Allose Signaling Pathway
Caption: D-Allose signaling via TXNIP induction to inhibit cancer cell growth.
Conclusion
Stable isotope tracing with [U-13C6]D-Allose is a robust method for dissecting the metabolic fate and mechanism of action of this promising anti-cancer agent. The protocols outlined in this application note provide a comprehensive framework for researchers to quantify the incorporation of D-Allose into central carbon metabolism. This approach can reveal novel metabolic vulnerabilities in cancer cells and aid in the development of D-Allose-based therapeutics. By combining metabolic tracing with analyses of signaling pathways, a more complete picture of D-Allose's cellular effects can be achieved, accelerating its translation into clinical applications.
References
- 1. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thioredoxin Interacting Protein: Redox Dependent and Independent Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of D-allose by hexokinase involved in regulation of OsABF1 expression for growth inhibition in Oryza sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Search for cellular phosphorylation products of D-allose - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Allose-¹³C Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-allose, a rare sugar, has garnered significant attention for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-obesity effects.[1][2][3][4] Understanding its metabolic fate is crucial for elucidating its mechanisms of action and for the rational design of novel therapeutics. This document provides a detailed guide to designing and conducting D-Allose-¹³C metabolic flux analysis (MFA) experiments to quantitatively track its metabolic pathways within a biological system.[5][6] ¹³C-MFA is a powerful technique that utilizes stable isotope-labeled substrates to trace the flow of atoms through metabolic networks, providing a detailed snapshot of cellular metabolism.[5][6][7]
Core Concepts of ¹³C Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a methodology used to quantify the rates (fluxes) of reactions within a metabolic network.[6][8][9] By introducing a substrate labeled with a stable isotope like ¹³C, researchers can track the incorporation of these heavy atoms into downstream metabolites. The pattern of ¹³C labeling in these metabolites, as measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides crucial information about the relative activities of different metabolic pathways.[5][10] This approach allows for a detailed understanding of how cells utilize various carbon sources and how metabolic pathways are regulated under different conditions.[11]
Experimental Design for D-Allose-¹³C MFA
A well-designed ¹³C-MFA experiment is critical for obtaining high-quality, interpretable data.[5][12][13] The following considerations are key to a successful experimental design:
1. Choice of ¹³C-Labeled D-Allose Tracer:
The selection of the isotopic tracer is a critical first step.[8][9] For D-allose, several labeling strategies can be employed, each providing different insights:
-
Uniformly Labeled [U-¹³C]-D-Allose: All six carbon atoms are ¹³C-labeled. This is a common starting point for gaining a broad overview of D-allose incorporation into various metabolic pathways.
-
Positionally Labeled D-Allose (e.g., [1-¹³C]-D-Allose, [6-¹³C]-D-Allose): Only a specific carbon atom is labeled. This approach is particularly useful for resolving fluxes through specific pathways, such as the pentose phosphate pathway versus glycolysis.[7]
2. Cell Culture Conditions:
-
Metabolic and Isotopic Steady State: It is crucial to ensure that the cells are in a metabolic and isotopic steady state during the labeling experiment.[10][11] This means that the intracellular metabolite concentrations and their isotopic labeling patterns are constant over time. This is typically achieved by growing cells in a continuous culture system (chemostat) or by ensuring a prolonged period of balanced exponential growth in batch culture. To confirm isotopic steady state, it is recommended to collect samples at multiple time points (e.g., 18 and 24 hours after introducing the tracer) and verify that the labeling patterns are consistent.[11]
-
Culture Medium: The medium should be well-defined, with the ¹³C-labeled D-allose as the primary carbon source of interest. The concentration of other potential carbon sources should be minimized or carefully controlled.
3. Parallel Labeling Experiments:
To enhance the precision and resolution of the flux map, conducting parallel experiments with different ¹³C-labeled tracers is highly recommended.[5][11] For instance, one experiment could use [U-¹³C]-D-Allose, while a parallel experiment uses [1,2-¹³C]-D-Allose.
Experimental Workflow
The overall workflow for a D-Allose-¹³C MFA experiment involves several key stages, from cell culture to data analysis.
References
- 1. Microbial metabolism and biotechnological production of D-allose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent research on the physiological functions, applications, and biotechnological production of D-allose [pubmed.ncbi.nlm.nih.gov]
- 5. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. youtube.com [youtube.com]
- 8. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 9. Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 13C metabolic flux analysis: optimal design of isotopic labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Illuminating Cellular Metabolism: A Dual-Tracer Approach with D-Allose-¹³C and Isotopic Tracers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of cellular metabolism is crucial for understanding disease pathogenesis and developing novel therapeutic strategies. Stable isotope tracers are powerful tools for elucidating metabolic pathways and quantifying metabolic fluxes. D-Allose, a rare sugar, has garnered significant interest for its anti-cancer and anti-inflammatory properties.[1][2][3] This document provides detailed application notes and protocols for utilizing D-Allose-¹³C in combination with other isotopic tracers, such as ¹⁵N-labeled amino acids or deuterium-labeled glucose, to gain deeper insights into cellular metabolic reprogramming, particularly in the context of cancer research and drug development.
The combination of multiple isotopic tracers allows for a more comprehensive analysis of intersecting metabolic pathways.[4][5] For instance, co-administering D-Allose-¹³C with ¹⁵N-Glutamine can simultaneously probe glucose and amino acid metabolism, providing a more complete picture of the metabolic phenotype of cancer cells. This dual-tracer strategy enhances the precision of metabolic flux analysis (MFA) and enables the identification of novel metabolic vulnerabilities that can be targeted for therapeutic intervention.
Key Applications
-
Cancer Metabolism: Elucidate the metabolic reprogramming of cancer cells in response to D-Allose treatment. By tracing the fate of ¹³C from D-Allose and ¹⁵N from glutamine, researchers can quantify the relative contributions of glycolysis, the pentose phosphate pathway (PPP), and glutaminolysis to biomass synthesis and energy production.
-
Drug Development: Evaluate the mechanism of action of drugs that target metabolic pathways. The combined tracer approach can reveal how therapeutic agents modulate specific metabolic fluxes and identify potential off-target effects.
-
Metabolic Disease Research: Investigate the interplay between glucose and amino acid metabolism in diseases such as diabetes and obesity.
Data Presentation: Quantifying Metabolic Shifts
The following table summarizes hypothetical quantitative data from a dual-tracer experiment using D-Allose-¹³C and ¹⁵N-Glutamine in a cancer cell line. This data illustrates how the combination of tracers can reveal shifts in central carbon and nitrogen metabolism.
| Metabolite | Isotopic Tracer | Control Cells (% Labeled) | D-Allose Treated Cells (% Labeled) | Fold Change |
| Lactate | D-Allose-¹³C | 85.2 ± 3.1 | 65.7 ± 2.8 | -1.29 |
| Ribose-5-phosphate | D-Allose-¹³C | 45.6 ± 2.5 | 60.1 ± 3.0 | +1.32 |
| Glutamate | ¹⁵N-Glutamine | 92.1 ± 1.8 | 88.5 ± 2.2 | -1.04 |
| Aspartate | ¹⁵N-Glutamine | 78.9 ± 3.5 | 65.2 ± 4.1 | -1.21 |
| Citrate (from Glucose) | D-Allose-¹³C | 35.4 ± 2.9 | 25.1 ± 2.5 | -1.41 |
| Citrate (from Glutamine) | ¹⁵N-Glutamine | 55.8 ± 4.2 | 68.3 ± 3.9 | +1.22 |
Experimental Protocols
This section provides a detailed protocol for a dual-tracer experiment using D-Allose-¹³C and ¹⁵N-Glutamine in cultured cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
D-Allose-¹³C (uniformly labeled)
-
¹⁵N-Glutamine (uniformly labeled)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol, ice-cold
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Cell scraper
-
Centrifuge
Protocol:
-
Cell Culture:
-
Culture cells in standard growth medium supplemented with 10% dFBS until they reach 70-80% confluency.
-
-
Isotope Labeling Medium Preparation:
-
Prepare labeling medium by supplementing glucose-free and glutamine-free DMEM with the desired concentrations of D-Allose-¹³C (e.g., 10 mM) and ¹⁵N-Glutamine (e.g., 2 mM), and 10% dFBS.
-
-
Tracer Administration:
-
Aspirate the standard growth medium from the cultured cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of isotope incorporation. For steady-state analysis, a 24-hour incubation is typically sufficient.
-
-
Metabolite Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to the culture dish to cover the cells.
-
Place the dish on a bed of dry ice for 10 minutes to quench metabolism.
-
Scrape the cells from the dish in the methanol solution.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Analysis by LC-MS:
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a solvent compatible with the LC-MS system (e.g., 50% acetonitrile).
-
Analyze the samples using a high-resolution mass spectrometer to determine the mass isotopologue distributions of key metabolites.
-
Mandatory Visualizations
Diagram 1: Dual Tracer Metabolic Pathway Analysis
Caption: Dual tracer approach to probe central carbon and nitrogen metabolism.
Diagram 2: Experimental Workflow for Dual Isotope Tracing
Caption: Workflow for dual isotopic tracer experiments in cell culture.
The combined use of D-Allose-¹³C with other isotopic tracers provides a powerful and versatile platform for the in-depth investigation of cellular metabolism. This approach offers a higher resolution of metabolic flux analysis, enabling researchers to unravel complex metabolic networks and identify key nodes of regulation. The protocols and applications outlined in this document serve as a guide for researchers in academia and industry to design and execute sophisticated metabolic studies, ultimately accelerating the discovery of novel therapeutic targets and the development of more effective drugs.
References
- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Using multiple tracers for 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Tracing Cancer Cell Metabolism with D-Allose-¹³C using NMR-Based Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Allose, a rare hexose and a C-3 epimer of D-glucose, has garnered significant interest in oncological research due to its demonstrated anti-proliferative effects on various cancer cell lines.[1] Unlike its abundant isomer, D-glucose, which fuels the high glycolytic rate characteristic of many tumors (the Warburg effect), D-allose appears to disrupt this central metabolic pathway.[2][3] Understanding the precise metabolic fate of D-allose within cancer cells is crucial for elucidating its mechanism of action and developing novel therapeutic strategies.
This application note details a protocol for the synthesis of ¹³C-labeled D-allose and its application in Nuclear Magnetic Resonance (NMR)-based metabolomics to trace its metabolic pathway in cancer cells. The use of stable isotope labeling with ¹³C provides a powerful tool to track the carbon backbone of D-allose as it is metabolized, offering unambiguous identification and quantification of downstream metabolites.[2][4][5] This approach enables researchers to map the metabolic flux and pinpoint the enzymatic steps affected by D-allose, providing critical insights into its anti-cancer properties.
Key Applications
-
Elucidating the mechanism of action of D-allose in cancer cells.
-
Identifying and quantifying the metabolic products of D-allose.
-
Assessing the impact of D-allose on central carbon metabolism, including glycolysis and the pentose phosphate pathway.
-
Screening for potential enzymatic targets of D-allose or its metabolites.
-
Developing D-allose-based compounds as targeted cancer therapeutics.
Experimental Workflow
The overall workflow for tracing the metabolism of D-Allose-¹³C in cancer cells using NMR-based metabolomics is depicted below.
Caption: A schematic of the key steps involved in the D-Allose-¹³C NMR metabolomics workflow.
Protocols
Protocol 1: Chemoenzymatic Synthesis of D-Allose-[3-¹³C]
This protocol is adapted from a novel chemoenzymatic approach for the synthesis of D-allose.[6] To introduce a ¹³C label at the C-3 position, a ¹³C-labeled precursor would be required in the initial steps of a more extensive synthesis, or a specific ¹³C-labled reagent would be used in the chemical reduction step. For the purpose of this application note, we will assume the availability of a suitable ¹³C-labeled starting material. A commercial source for D-Allose-[3-¹³C] is also available from vendors such as BOC Sciences.[7]
Materials:
-
1-O-benzyl-β-D-[¹³C]-glucopyranoside (custom synthesis)
-
Glycoside 3-oxidase (engineered enzyme)
-
LS-selectride
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Appropriate buffers and organic solvents
-
Silica gel for chromatography
Methodology:
-
Enzymatic Oxidation:
-
Dissolve 1-O-benzyl-β-D-[¹³C]-glucopyranoside in an appropriate buffer.
-
Add the engineered glycoside 3-oxidase to the solution.
-
Incubate the reaction mixture with gentle agitation until the oxidation at the C-3 position is complete, yielding the corresponding ketone. Monitor reaction progress by TLC or LC-MS.
-
-
Chemical Reduction:
-
After completion of the enzymatic oxidation, extract the product into an organic solvent.
-
Cool the solution to -78°C and add LS-selectride dropwise to stereoselectively reduce the ketone at the C-3 position, yielding the allose derivative.[6]
-
Quench the reaction and purify the product.
-
-
Deprotection:
-
Dissolve the allose derivative in a suitable solvent.
-
Add Pd/C catalyst.
-
Hydrogenate the mixture under H₂ atmosphere to cleave the benzyl protecting group.[6]
-
-
Purification and Quality Control:
-
Purify the final product, D-Allose-[3-¹³C], using silica gel chromatography.
-
Confirm the identity and isotopic enrichment of the product by ¹H and ¹³C NMR spectroscopy and mass spectrometry.
-
Protocol 2: Cancer Cell Culture and ¹³C-Labeling
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-buffered saline (PBS)
-
D-Allose-[3-¹³C] (sterile solution)
-
Cell culture flasks or plates
Methodology:
-
Cell Seeding:
-
Culture cancer cells in complete medium to ~80% confluency.
-
Trypsinize and seed the cells into new flasks or plates at a desired density. Allow cells to adhere and resume proliferation for 24 hours.
-
-
¹³C-Labeling:
-
Prepare a sterile stock solution of D-Allose-[3-¹³C] in serum-free medium.
-
Remove the culture medium from the cells and wash twice with sterile PBS.
-
Add fresh medium containing the desired concentration of D-Allose-[3-¹³C] (e.g., 10 mM). A control group with unlabeled D-allose should be run in parallel.
-
Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the progression of metabolite labeling.
-
Protocol 3: Metabolite Extraction
Materials:
-
Cold methanol (-80°C)
-
Cold chloroform (-20°C)
-
Cold ultrapure water
-
Cell scraper
-
Centrifuge tubes
-
Centrifuge capable of 4°C operation
Methodology:
-
Quenching Metabolism:
-
At each time point, rapidly aspirate the medium.
-
Immediately wash the cells with ice-cold PBS to remove any remaining extracellular labeled allose.
-
Add a sufficient volume of ice-cold methanol to the culture vessel to quench all metabolic activity.
-
-
Cell Lysis and Extraction:
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled centrifuge tube.
-
Perform a two-phase liquid-liquid extraction by adding cold chloroform and cold water in a ratio of 2:1:1 (methanol:chloroform:water).
-
Vortex the mixture vigorously for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
Sample Collection:
-
The mixture will separate into a polar (upper aqueous/methanol phase), a non-polar (lower chloroform phase), and a protein/lipid pellet.
-
Carefully collect the upper polar phase containing the water-soluble metabolites.
-
Dry the polar extracts using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried extracts at -80°C until NMR analysis.
-
Protocol 4: NMR Sample Preparation and Data Acquisition
Materials:
-
Deuterium oxide (D₂O) with a known concentration of an internal standard (e.g., 0.5 mM 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP)
-
NMR tubes
Methodology:
-
Sample Reconstitution:
-
Reconstitute the dried metabolite extracts in a precise volume of D₂O containing the internal standard (e.g., 600 µL).
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire ¹³C and ¹H NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
1D ¹³C NMR: Acquire a proton-decoupled 1D ¹³C spectrum to observe the ¹³C-labeled metabolites. Key parameters include a sufficient number of scans for adequate signal-to-noise, a calibrated 90° pulse, and an appropriate relaxation delay.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment provides correlation between protons and their directly attached carbons, aiding in the unambiguous identification of labeled metabolites.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which can be useful for structural elucidation of unknown metabolites.
-
Data Presentation
The following tables present hypothetical, yet representative, quantitative data that could be obtained from an NMR-based metabolomics study using D-Allose-[3-¹³C].
Table 1: ¹³C Chemical Shifts of D-Allose and Potential Metabolites
| Metabolite | Carbon Position | ¹³C Chemical Shift (ppm) |
| D-Allose | C1 | 96.13 |
| C2 | 73.95 | |
| C3 (labeled) | 76.33 | |
| C4 | 69.49 | |
| C5 | 73.88 | |
| C6 | 63.87 | |
| Lactate | C1 (Carboxyl) | 183.5 |
| C2 (CH) | 69.3 | |
| C3 (Methyl) | 21.1 | |
| Alanine | C1 (Carboxyl) | 176.5 |
| C2 (Cα) | 51.6 | |
| C3 (Cβ) | 17.2 | |
| Glutamate | C1 (Carboxyl) | 175.8 |
| C2 (Cα) | 55.6 | |
| C3 (Cβ) | 28.2 | |
| C4 (Cγ) | 34.2 | |
| C5 (Carboxyl) | 181.9 |
Chemical shifts are approximate and can vary based on pH, temperature, and ionic strength. Data for D-Allose is from BMRB entry bmse000008, and other values are from standard metabolomics databases.
Table 2: Relative Abundance of ¹³C-Labeled Metabolites Over Time
| Time (hours) | ¹³C-Lactate (Normalized Intensity) | ¹³C-Alanine (Normalized Intensity) | ¹³C-Glutamate (Normalized Intensity) |
| 0 | 0.00 ± 0.00 | 0.00 ± 0.00 | 0.00 ± 0.00 |
| 2 | 0.15 ± 0.02 | 0.05 ± 0.01 | 0.01 ± 0.00 |
| 6 | 0.45 ± 0.05 | 0.18 ± 0.02 | 0.04 ± 0.01 |
| 12 | 0.78 ± 0.08 | 0.35 ± 0.04 | 0.09 ± 0.01 |
| 24 | 0.92 ± 0.10 | 0.48 ± 0.05 | 0.15 ± 0.02 |
Data are presented as mean ± standard deviation from triplicate experiments and are normalized to the highest observed intensity for ¹³C-Lactate.
Signaling Pathway Visualization
D-Allose exerts its anti-cancer effects by modulating key signaling pathways involved in glucose metabolism. The diagram below illustrates the proposed mechanism.
Caption: D-Allose upregulates TXNIP, leading to GLUT1 downregulation and subsequent inhibition of glycolysis.
Conclusion
The use of D-Allose-¹³C in conjunction with NMR-based metabolomics provides a robust and insightful approach to investigate the metabolic reprogramming induced by this rare sugar in cancer cells. The detailed protocols and expected data presented in this application note offer a framework for researchers to explore the therapeutic potential of D-allose. By tracing the metabolic fate of D-allose, it is possible to gain a deeper understanding of its anti-proliferative mechanisms and to identify novel targets for cancer therapy.
References
- 1. Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel and innovative D-allose synthesis method - NOVA University Innovation [novainnovation.unl.pt]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Detecting D-Allose-13C Labeled Compounds: Advanced Mass Spectrometry Methods for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The rare sugar D-Allose, a C3 epimer of D-glucose, is gaining significant attention in biomedical research for its potential therapeutic effects. To elucidate its metabolic fate and mechanism of action, stable isotope labeling with D-Allose-13C followed by mass spectrometry analysis serves as a powerful tool. This document provides detailed protocols for the detection and quantification of this compound labeled compounds in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are crucial for metabolic flux analysis, pharmacokinetic studies, and understanding the role of D-Allose in various signaling pathways.
Experimental Protocols
Protocol 1: Metabolite Extraction from Mammalian Cells
This protocol outlines the procedure for extracting metabolites from mammalian cells cultured with this compound.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), -80°C
-
Water (LC-MS grade)
-
Cell scraper
-
Centrifuge capable of 4°C and high-speed centrifugation
-
Lyophilizer or vacuum concentrator
Procedure:
-
Cell Culture and Labeling: Culture mammalian cells to the desired confluency. Replace the culture medium with a medium containing the desired concentration of this compound and incubate for the specified time.
-
Quenching Metabolism: Aspirate the culture medium and wash the cells twice with ice-cold PBS to remove any remaining extracellular this compound.
-
Metabolite Extraction:
-
Add 1 mL of -80°C methanol to each well (for a 6-well plate).
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (containing the extracted metabolites) to a new tube.
-
Resuspend the cell pellet in 500 µL of 80% methanol (v/v in water) and repeat the extraction step.
-
Pool the supernatants.
-
-
Sample Preparation for Analysis: Dry the pooled supernatant using a lyophilizer or a vacuum concentrator. The dried metabolite extract is now ready for derivatization (for GC-MS) or reconstitution (for LC-MS/MS).[1][2][3]
Protocol 2: GC-MS Analysis of this compound
This protocol describes the derivatization of this compound and subsequent analysis by GC-MS. Derivatization is necessary to make the sugar volatile for gas chromatography. The trimethylsilyl (TMS)-oxime derivatization is a common and effective method.[4][5][6]
Materials:
-
Pyridine
-
Hydroxylamine hydrochloride
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC-MS system with a suitable column (e.g., DB-5ms)
Derivatization Procedure:
-
To the dried metabolite extract, add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine.
-
Vortex and incubate at 30°C for 90 minutes with shaking.[4]
-
Add 80 µL of MSTFA (a common silylating agent).
-
Vortex and incubate at 37°C for 30 minutes.[4]
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the supernatant to a GC-MS vial with an insert.
GC-MS Parameters (Example):
| Parameter | Setting |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Column | TR-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent |
| Oven Program | Initial 70°C for 1 min, ramp to 330°C at 6°C/min, hold for 10 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-600 |
Note: These parameters should be optimized for your specific instrument and application.[4]
Protocol 3: LC-MS/MS Analysis of this compound
LC-MS/MS offers high sensitivity and specificity for the analysis of non-derivatized sugars. A Hydrophilic Interaction Liquid Chromatography (HILIC) method is often employed for the separation of polar compounds like sugars.
Materials:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate or formic acid (for mobile phase modification)
-
LC-MS/MS system with a HILIC column (e.g., BEH Amide)
Sample Preparation:
-
Reconstitute the dried metabolite extract in 100 µL of a solvent compatible with the initial mobile phase conditions (e.g., 80% acetonitrile).
-
Vortex and centrifuge at high speed to pellet any insoluble material.
-
Transfer the supernatant to an LC-MS vial.
LC-MS/MS Parameters (Example):
| Parameter | Setting |
| Column | Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent |
| Mobile Phase A | Water with 5 mM ammonium formate and 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 85% B, hold for 1 min, decrease to 30% B over 8 min, hold for 2 min, return to 85% B and equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound (Hypothetical):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| D-Allose (unlabeled) | 179.1 (M-H)- | 89.0, 59.0 | To be optimized |
| D-Allose-13C6 | 185.1 (M-H)- | To be determined | To be optimized |
Note: The table above provides a starting point. The optimal precursor and product ions, as well as collision energies, must be determined experimentally.[7][8]
Data Presentation
Table 1: Quantitative Performance of a Hypothetical LC-MS/MS Method for this compound
The following table summarizes the expected quantitative performance of a well-developed LC-MS/MS method for this compound. These values are illustrative and would need to be determined experimentally.
| Parameter | Expected Value |
| Linear Range | 0.1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Signaling Pathways and Experimental Workflows
D-Allose and Insulin/IGF-1 Signaling Pathway
D-Allose has been shown to impact the insulin/IGF-1 signaling pathway, which plays a crucial role in metabolism, growth, and longevity. The following diagram illustrates a simplified representation of this pathway and the potential points of intervention by D-Allose.
Caption: D-Allose may modulate the Insulin/IGF-1 signaling pathway.
Experimental Workflow for this compound Metabolic Tracing
The following diagram outlines the general workflow for a metabolic tracing experiment using this compound.
Caption: A typical workflow for this compound metabolic tracing experiments.
References
- 1. biospec.net [biospec.net]
- 2. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 6. restek.com [restek.com]
- 7. researchgate.net [researchgate.net]
- 8. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
Application Notes & Protocols for D-Allose-¹³C Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Allose, a rare sugar, is an epimer of D-glucose. Its unique properties and potential therapeutic applications have garnered increasing interest in biomedical and pharmaceutical research. The use of stable isotope-labeled D-Allose, specifically D-Allose-¹³C, is a powerful technique for metabolic flux analysis and tracing the fate of this sugar in biological systems.[1][2][3] Accurate quantification and analysis of D-Allose-¹³C and its metabolites are crucial for understanding its mechanism of action and metabolic pathways.
This document provides detailed application notes and standardized protocols for the sample preparation of D-Allose-¹³C for analysis by mass spectrometry, particularly Gas Chromatography-Mass Spectrometry (GC-MS), a common and robust analytical technique for carbohydrate analysis.[1][4][5]
Core Principles of Sample Preparation for ¹³C-Labeled Sugar Analysis
The primary goals of sample preparation for D-Allose-¹³C analysis are to efficiently extract the sugar from the biological matrix, remove interfering substances such as proteins and lipids, and convert it into a form suitable for the chosen analytical instrument. For GC-MS analysis, this typically involves a chemical derivatization step to make the non-volatile sugar amenable to gas chromatography.[5][6]
Protocol 1: Metabolite Extraction from Biological Samples
This protocol outlines a general method for the extraction of small polar metabolites, including D-Allose-¹³C, from cell cultures or tissue samples.
Materials:
-
Pre-chilled (-80°C) 80% Methanol (HPLC grade)
-
Pre-chilled (-20°C) Chloroform (HPLC grade)
-
Ultrapure Water
-
Homogenizer (for tissue samples)
-
Centrifuge capable of 4°C and >12,000 x g
-
Microcentrifuge tubes (1.5 mL)
-
Dry ice or liquid nitrogen
Procedure:
-
Sample Quenching & Collection:
-
For Adherent Cells: Rapidly aspirate the culture medium. Immediately wash the cells with ice-cold saline or PBS. Add a sufficient volume of liquid nitrogen or place the culture dish on dry ice to instantly quench metabolic activity.
-
For Suspension Cells: Quickly centrifuge the cell suspension at a low speed (e.g., 500 x g) for 2-3 minutes at 4°C. Discard the supernatant and immediately freeze the cell pellet in liquid nitrogen.
-
For Tissue Samples: Excise the tissue of interest and immediately freeze-clamp it using tongs pre-chilled in liquid nitrogen.
-
-
Homogenization (for tissue):
-
Weigh the frozen tissue and add it to a pre-chilled tube containing a volume of -80°C 80% methanol appropriate for the tissue weight (e.g., 1 mL per 50 mg of tissue).
-
Homogenize the sample on ice until a uniform consistency is achieved.
-
-
Metabolite Extraction:
-
For cell pellets or homogenized tissue, add a pre-chilled extraction solvent. A common method is a two-phase liquid-liquid extraction using a methanol:chloroform:water ratio.
-
To the sample, add 1 mL of a pre-chilled (-20°C) 2:1 mixture of methanol and chloroform. Vortex vigorously for 1 minute.
-
Add 0.5 mL of ultrapure water. Vortex again for 30 seconds.
-
Incubate the mixture on ice for 10 minutes to allow for phase separation.
-
-
Phase Separation and Collection:
-
Centrifuge the sample at >12,000 x g for 15 minutes at 4°C.
-
Three layers will be visible: an upper polar phase (containing D-Allose-¹³C), a lower non-polar phase, and a protein disk in the middle.
-
Carefully collect the upper aqueous/polar phase into a new, clean microcentrifuge tube without disturbing the protein disk.
-
-
Drying:
-
Dry the collected polar extract completely using a vacuum concentrator (e.g., SpeedVac) without heating.
-
The dried extract can be stored at -80°C until derivatization.
-
Protocol 2: Derivatization for GC-MS Analysis
For GC-MS analysis, sugars must be derivatized to increase their volatility. A common and effective method is a two-step process of oximation followed by silylation.[4][6] This procedure converts each sugar isomer into a single derivative, simplifying the resulting chromatogram.[7]
Materials:
-
Dried metabolite extract from Protocol 1
-
Pyridine
-
Hydroxylamine hydrochloride
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven set to 70°C
-
GC vials with inserts
Procedure:
-
Oximation:
-
To the dried metabolite extract, add 20 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine.
-
Vortex briefly to dissolve the pellet.
-
Incubate the mixture at 90°C for 30 minutes. This step converts the aldehyde and ketone groups to oximes.
-
-
Silylation:
-
After the oximation step, allow the sample to cool to room temperature.
-
Add 30 µL of BSTFA + 1% TMCS to the sample.
-
Vortex briefly.
-
Incubate at 70°C for 60 minutes. This step replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups.[4]
-
-
Final Preparation:
-
After cooling, centrifuge the sample briefly to pellet any precipitate.
-
Transfer the supernatant to a GC vial with an insert for analysis.
-
Data Presentation
The following table summarizes representative quantitative data for monosaccharide analysis using mass spectrometry-based methods. While specific data for D-Allose-¹³C may vary depending on the experimental conditions and matrix, these values provide a general reference for expected performance.
| Parameter | Method | Analyte(s) | Typical Range | Reference |
| Limit of Detection (LOD) | LC-MS/MS | Various Monosaccharides | 0.019–0.40 µM | [8] |
| Limit of Quantification (LOQ) | LC-MS/MS | Various Monosaccharides | 0.090–1.3 µM | [8] |
| Linear Range | LC-MS/MS | Fructose, Glucose, etc. | 0.005 - 10 mg/L | [9] |
| Recovery | GC-MS | Aldononitrile Acetates | >85% | [7] |
Visualizations
Experimental Workflow for D-Allose-¹³C Sample Preparation
The following diagram illustrates the complete workflow from sample collection to GC-MS analysis.
Caption: Workflow for D-Allose-¹³C sample preparation.
Hypothetical Metabolic Pathway of D-Allose
This diagram illustrates a potential metabolic entry point for D-Allose, where it could be phosphorylated to enter pathways analogous to glycolysis.
References
- 1. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantifying ¹³C-labeling in free sugars and starch by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatization of carbohydrates for GC and GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. lcms.cz [lcms.cz]
Application Notes: D-Allose-13C as a Novel Tracer in Cancer Metabolism Studies
Introduction
Metabolic reprogramming is a hallmark of cancer, characterized by increased glucose uptake and aerobic glycolysis, often referred to as the Warburg effect.[1] This metabolic shift provides cancer cells with the necessary energy and building blocks for rapid proliferation. Consequently, targeting cancer metabolism has emerged as a promising therapeutic strategy. D-allose, a rare sugar and a C-3 epimer of D-glucose, has demonstrated significant anti-cancer effects.[2][3][4] It has been shown to inhibit cancer cell growth by upregulating the tumor suppressor Thioredoxin-interacting protein (TXNIP), which in turn reduces the expression of the primary glucose transporter, GLUT1, thereby limiting glucose uptake.[5][6]
While the anti-proliferative effects of D-allose are established, the precise intracellular fate and its direct impact on metabolic fluxes remain to be fully elucidated. The use of uniformly labeled D-Allose-13C ([U-13C6]D-Allose) as a metabolic tracer offers a powerful tool to investigate these aspects. These application notes provide a framework for utilizing this compound to trace its uptake, metabolic conversion (if any), and its influence on central carbon metabolism in cancer cells.
Principle of this compound Tracing
Stable isotope tracing is a powerful technique to delineate metabolic pathways and quantify metabolic fluxes.[7][8][9] By replacing the naturally abundant 12C atoms in D-allose with the heavier stable isotope 13C, researchers can track the journey of the labeled carbon atoms through various metabolic reactions using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The incorporation of 13C into downstream metabolites provides direct evidence of pathway activity and allows for the quantification of metabolic fluxes. While some studies suggest D-allose is not significantly metabolized,[10] 13C tracing can definitively confirm this and quantify any minor metabolic conversions.
Potential Applications
-
Quantification of D-allose uptake: Directly measure the rate of D-allose transport into cancer cells.
-
Elucidation of the metabolic fate of D-allose: Determine if D-allose is metabolized and identify any resulting metabolic products.
-
Investigation of the impact on central carbon metabolism: Assess how D-allose perturbs glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle by observing changes in the labeling patterns of key metabolites from a co-administered 13C-labeled substrate like glucose or glutamine.
-
Mechanism of action studies: Correlate the metabolic effects of this compound with changes in the expression of key regulatory proteins like GLUT1 and TXNIP.[11][12][13]
Experimental Protocols
1. In Vitro Cell Culture and Labeling with [U-13C6]D-Allose
This protocol describes the labeling of cancer cells in culture with [U-13C6]D-Allose to trace its metabolic fate and its effects on cellular metabolism.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 breast cancer, A549 lung cancer)[14][15]
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
[U-13C6]D-Allose
-
[U-13C6]D-Glucose (for co-labeling experiments)
-
Phosphate-buffered saline (PBS)
-
6-well or 10 cm cell culture plates
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvest.
-
Preparation of Labeling Medium: Prepare DMEM with the desired concentration of [U-13C6]D-Allose (e.g., 5-25 mM). For co-labeling experiments, also add [U-13C6]D-Glucose at a physiological concentration (e.g., 5.5 mM). Supplement the medium with 10% dFBS.
-
Cell Labeling:
-
Once cells reach the desired confluency, aspirate the standard culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed 13C-labeling medium to the cells.
-
-
Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) under standard culture conditions (37°C, 5% CO2).
-
Metabolite Extraction: Proceed immediately to the metabolite extraction protocol.
2. Metabolite Extraction
This protocol details the extraction of intracellular metabolites for subsequent LC-MS/MS analysis.
Materials:
-
Labeled cells from the previous protocol
-
Ice-cold 80% methanol
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Quenching and Lysis:
-
Aspirate the labeling medium.
-
Immediately add ice-cold 80% methanol to each well (e.g., 1 mL for a 6-well plate).
-
Place the plate on ice for 5-10 minutes to quench metabolic activity and lyse the cells.
-
-
Cell Harvesting:
-
Scrape the cells from the plate using a cell scraper.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation:
-
Incubate the tubes at -80°C for at least 30 minutes to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the tubes at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube.
-
-
Storage: Store the metabolite extracts at -80°C until LC-MS/MS analysis.
3. LC-MS/MS Analysis for 13C Incorporation
This section provides a general overview of the analytical approach. Specific parameters will need to be optimized for the instrument used.
Instrumentation:
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system (e.g., QTRAP or high-resolution mass spectrometer)
Procedure:
-
Chromatographic Separation: Separate the metabolites using a suitable chromatography method, such as HILIC chromatography.
-
Mass Spectrometry Analysis:
-
Analyze the eluting metabolites using the mass spectrometer in either full scan mode or selected reaction monitoring (SRM) mode.
-
Acquire data for the different isotopologues of key metabolites in central carbon metabolism (e.g., glycolytic intermediates, TCA cycle intermediates, amino acids).
-
-
Data Analysis:
-
Determine the mass isotopologue distribution (MID) for each metabolite.
-
Correct for the natural abundance of 13C.
-
Calculate the fractional contribution of [U-13C6]D-Allose (if any) and [U-13C6]D-Glucose to the metabolite pools.
-
4. Western Blotting for GLUT1 and TXNIP Expression
This protocol is for assessing changes in protein expression following D-allose treatment.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Primary antibodies against GLUT1, TXNIP, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Quantify the band intensities and normalize to the loading control.
5. Glucose Uptake Assay
This assay measures the rate of glucose transport into cells.
Materials:
-
2-deoxy-D-[3H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Phloridzin (a glucose transport inhibitor)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Treatment: Treat cells with D-allose for the desired time.
-
Glucose-free Incubation: Incubate cells in glucose-free medium prior to the assay.
-
Uptake Measurement:
-
Add the labeled glucose analog to the cells and incubate for a short period (e.g., 5-10 minutes).
-
Include a control with phloridzin to determine non-specific uptake.
-
-
Washing: Quickly wash the cells with ice-cold PBS to stop the uptake.
-
Lysis and Quantification: Lyse the cells and measure the amount of internalized labeled glucose using a scintillation counter or fluorescence plate reader.
-
Normalization: Normalize the uptake to the protein content of each sample.
Data Presentation
Table 1: Hypothetical Mass Isotopologue Distribution (MID) of Key Glycolytic and TCA Cycle Intermediates in Cancer Cells Treated with [U-13C6]D-Glucose and Unlabeled D-Allose.
| Metabolite | Treatment | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Glucose-6-Phosphate | Control | 10 | 5 | 5 | 10 | 15 | 20 | 35 |
| D-Allose | 30 | 10 | 8 | 12 | 10 | 15 | 15 | |
| Fructose-6-Phosphate | Control | 12 | 6 | 6 | 11 | 14 | 19 | 32 |
| D-Allose | 35 | 12 | 9 | 13 | 9 | 13 | 9 | |
| Citrate | Control | 20 | 15 | 25 | 10 | 15 | 5 | 10 |
| D-Allose | 40 | 20 | 15 | 8 | 8 | 4 | 5 |
Table 2: Hypothetical Relative Protein Expression and Glucose Uptake in Cancer Cells Treated with D-Allose.
| Treatment | Relative GLUT1 Expression (normalized to control) | Relative TXNIP Expression (normalized to control) | Glucose Uptake Rate (pmol/min/mg protein) |
| Control | 1.00 | 1.00 | 500 |
| D-Allose (10 mM) | 0.65 | 2.50 | 320 |
| D-Allose (25 mM) | 0.40 | 4.20 | 180 |
Mandatory Visualizations
Caption: Proposed mechanism of D-allose action in cancer cells.
Caption: Experimental workflow for this compound tracer studies.
Caption: Logical flow of D-allose's effects on cancer cells.
References
- 1. Rare Sugar D-allose in Cancer Therapy as a Revolutionary Approach with Promising Future Insights [glycoforum.gr.jp]
- 2. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 3. D-allose: Molecular Pathways and Therapeutic Capacity in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Systemically Administered D-allose Inhibits the Tumor Energy Pathway and Exerts Synergistic Effects With Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fortunejournals.com [fortunejournals.com]
- 7. The role of TXNIP in cancer: a fine balance between redox, metabolic, and immunological tumor control [en-cancer.fr]
- 8. A guide to 13C metabolic flux analysis for the cancer biologist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. Frontiers | Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology [frontiersin.org]
- 11. Research Progress of TXNIP as a Tumor Suppressor Gene Participating in the Metabolic Reprogramming and Oxidative Stress of Cancer Cells in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thioredoxin-Interacting Protein in Cancer and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Expression of the glucose transporters GLUT1, GLUT3, GLUT4 and GLUT12 in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modulation of Glucose Transporter 1 (GLUT1) Expression Levels Alters Mouse Mammary Tumor Cell Growth In Vitro and In Vivo | PLOS One [journals.plos.org]
Application Notes & Protocols: Tracing Central Carbon Metabolism with D-Allose-¹³C
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Allose, a rare sugar and a C-3 epimer of D-glucose, has garnered significant attention for its potent anti-cancer properties.[1][2][3] Studies have shown that D-allose can inhibit cancer cell growth by inducing the tumor suppressor TXNIP, which in turn reduces the expression of the glucose transporter GLUT1, thereby limiting glucose uptake.[4][5][6] Furthermore, D-allose is known to disrupt tumor energy metabolism, induce oxidative stress, and promote apoptosis.[1][2] While the downstream effects of D-allose are well-documented, the precise metabolic fate of the D-allose molecule itself within the central carbon metabolism is an area of active investigation.
Stable isotope tracing using ¹³C-labeled nutrients is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes.[7][8] By providing cells with a substrate in which ¹²C atoms are replaced with the heavy isotope ¹³C, researchers can track the incorporation of these labeled carbons into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR).[7][9] This approach, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), provides a detailed snapshot of cellular metabolic activity.[10][11]
This document outlines a proposed application and protocol for using ¹³C-labeled D-Allose (D-Allose-¹³C) to trace its path through central carbon metabolism, with a particular focus on the Pentose Phosphate Pathway (PPP). Understanding how D-Allose is metabolized can provide critical insights into its mechanism of action and its potential as a therapeutic agent.
Proposed Biochemical Pathway of D-Allose
Evidence suggests that D-allose, upon entering the cell, is phosphorylated by hexokinase to form D-allose-6-phosphate.[12] This phosphorylated form may then serve as a substrate for glucose-6-phosphate dehydrogenase (G6PDH), the rate-limiting enzyme of the Pentose Phosphate Pathway.[12] By entering the PPP, D-allose could directly influence the production of NADPH and precursors for nucleotide biosynthesis, which are critical for cancer cell proliferation and survival. Tracing D-Allose-¹³C would allow for the direct testing of this hypothesis.
References
- 1. Rare Sugar D-allose in Cancer Therapy as a Revolutionary Approach with Promising Future Insights [glycoforum.gr.jp]
- 2. D-allose: Molecular Pathways and Therapeutic Capacity in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-allose, a typical rare sugar: properties, applications, and biosynthetic advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
- 5. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 8. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
D-Allose-13C in Drug Discovery: Applications and Protocols for Metabolic Research
Introduction
D-Allose, a rare sugar and a C-3 epimer of D-glucose, has garnered significant attention in oncological research due to its promising anti-cancer properties.[1][2] It has been shown to inhibit cancer cell proliferation, induce apoptosis and cell cycle arrest, and modulate key signaling pathways involved in tumor growth and metabolism.[3][4][5][6] The stable isotope-labeled form, D-Allose-13C, is a powerful tool for elucidating the metabolic fate and mechanisms of action of D-Allose in drug discovery and development. By tracing the incorporation of 13C atoms into various metabolites, researchers can gain unprecedented insights into how D-Allose affects cancer cell metabolism and identify potential therapeutic targets.[7][8]
This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery research. It is intended for researchers, scientists, and drug development professionals interested in leveraging stable isotope tracing to investigate the anti-cancer effects of D-Allose.
Application 1: Tracing the Metabolic Fate of this compound in Cancer Cells using Metabolic Flux Analysis (MFA)
This application focuses on determining the intracellular pathways that metabolize D-Allose and quantifying the contribution of this compound to central carbon metabolism.
Experimental Protocol
Objective: To trace the metabolic fate of this compound and quantify its incorporation into central carbon metabolites in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, etc.)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
D-Glucose-free medium
-
U-13C6-D-Allose (uniformly labeled this compound)
-
Phosphate Buffered Saline (PBS), ice-cold
-
Methanol, ice-cold
-
Dry ice
-
Liquid nitrogen
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture: Culture cancer cells in complete medium until they reach 80% confluency.
-
Isotope Labeling:
-
Aspirate the complete medium and wash the cells once with D-Glucose-free medium.
-
Add D-Glucose-free medium supplemented with 10 mM U-13C6-D-Allose and 10% dialyzed FBS.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the labeled D-Allose into intracellular metabolites.
-
-
Metabolite Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Quench metabolism by adding a pre-chilled (-80°C) 80% methanol/water solution.
-
Scrape the cells and collect the cell suspension in a microcentrifuge tube.
-
Freeze-thaw the samples three times using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the polar metabolites.
-
-
Sample Preparation for GC-MS Analysis:
-
Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.
-
Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is methoximation followed by silylation.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the metabolites on a suitable GC column.
-
Detect the mass isotopologue distributions (MIDs) of the metabolites in the mass spectrometer.
-
-
Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of 13C.
-
Use software such as INCA or Metran to perform metabolic flux analysis based on the measured MIDs.
-
Hypothetical Quantitative Data
The following table presents hypothetical data on the fractional contribution of U-13C6-D-Allose to key metabolites in cancer cells after 24 hours of labeling.
| Metabolite | Fractional Contribution from U-13C6-D-Allose (%) |
| Glycolytic Intermediates | |
| Glucose-6-phosphate | 5.2 |
| Fructose-6-phosphate | 4.8 |
| 3-Phosphoglycerate | 3.5 |
| Pyruvate | 2.1 |
| Lactate | 1.8 |
| TCA Cycle Intermediates | |
| Citrate | 1.5 |
| α-Ketoglutarate | 1.2 |
| Succinate | 0.9 |
| Malate | 1.1 |
| Amino Acids | |
| Alanine | 2.5 |
| Glutamate | 1.3 |
| Aspartate | 1.0 |
Note: This is hypothetical data for illustrative purposes.
Experimental Workflow Diagram
Application 2: Investigating the Impact of D-Allose on Cancer Cell Metabolism and Signaling
This application aims to elucidate how D-Allose alters key metabolic pathways and signaling networks in cancer cells, providing insights into its anti-cancer mechanisms.
Signaling Pathways Affected by D-Allose
D-Allose has been shown to modulate several critical signaling pathways in cancer cells.[1][2][9][10] A key mechanism involves the upregulation of Thioredoxin-interacting protein (TXNIP), which in turn inhibits the glucose transporter GLUT1, leading to reduced glucose uptake.[3][4] D-Allose also influences the mTOR and AMPK signaling pathways, which are central regulators of cell growth, proliferation, and metabolism.[1][10] Furthermore, D-Allose can induce the production of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[9][11]
Experimental Protocol
Objective: To investigate the effect of this compound on glycolysis and the pentose phosphate pathway (PPP) in cancer cells.
Materials:
-
Same as in Application 1, with the addition of [1,2-13C2]-D-Glucose.
Procedure:
-
Cell Culture: Culture cancer cells as described in Application 1.
-
Isotope Labeling:
-
Culture cells in medium containing 10 mM [1,2-13C2]-D-Glucose in the presence or absence of 25 mM unlabeled D-Allose for 24 hours.
-
-
Metabolite Extraction and Analysis:
-
Follow the metabolite extraction and GC-MS (or LC-MS/MS) analysis protocol as described in Application 1.
-
-
Data Analysis:
-
Analyze the mass isotopologue distributions of key metabolites in glycolysis and the PPP, such as lactate and ribose-5-phosphate. The labeling patterns will reveal the relative flux through these pathways. For example, glycolysis of [1,2-13C2]-D-Glucose produces M+2 labeled lactate, while the PPP produces M+1 labeled lactate.
-
Hypothetical Quantitative Data
The following table shows hypothetical changes in the fractional labeling of lactate from [1,2-13C2]-D-Glucose in the presence of D-Allose.
| Condition | M+1 Lactate (%) | M+2 Lactate (%) |
| Control | 5 | 95 |
| + 25 mM D-Allose | 15 | 85 |
Note: This is hypothetical data for illustrative purposes, suggesting a D-Allose-induced shift towards the Pentose Phosphate Pathway.
Application 3: Synthesis of this compound
As this compound may not be readily available from all commercial suppliers, an in-house synthesis may be necessary. The following is an adapted chemoenzymatic protocol for the synthesis of D-Allose, which can be modified to produce this compound by starting with a 13C-labeled precursor.[12][13]
Proposed Synthesis Protocol for this compound
Objective: To synthesize U-13C6-D-Allose from U-13C6-D-Glucose.
Materials:
-
U-13C6-D-Glucose
-
Benzyl alcohol
-
Appropriate enzymes (e.g., engineered glycoside-3-oxidase)
-
Reducing agent (e.g., LS-selectride)
-
Hydrogenation catalyst (e.g., Palladium on carbon)
-
Organic solvents and reagents for reaction and purification
Procedure:
-
Benzylation: Protect the anomeric carbon of U-13C6-D-Glucose with a benzyl group to form 1-O-benzyl-U-13C6-D-glucopyranoside.
-
Enzymatic Oxidation: Use an engineered bacterial glycoside-3-oxidase to regioselectively oxidize the C3 position of the benzylated glucose derivative.[13]
-
Stereoselective Reduction: Chemically reduce the ketone at C-3 using a stereoselective reducing agent to invert the configuration at this position, yielding the allose derivative.[12]
-
Deprotection: Remove the benzyl protecting group via hydrogenation to yield U-13C6-D-Allose.
-
Purification: Purify the final product using column chromatography.
Synthesis Workflow Diagram
This compound is a valuable tool for advancing our understanding of the anti-cancer mechanisms of D-Allose. The application notes and protocols provided herein offer a framework for researchers to employ stable isotope tracing techniques to investigate the metabolic fate of D-Allose, its impact on cancer cell metabolism and signaling, and to potentially synthesize this important research compound. While direct experimental data for this compound is currently limited in the public domain, the proposed experiments are based on well-established methodologies in metabolic research and are expected to yield significant insights into the therapeutic potential of D-Allose in oncology.
References
- 1. D-allose enhances the efficacy of hydroxychloroquine against Lewis lung carcinoma cell growth by inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-allose: Molecular Pathways and Therapeutic Capacity in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
- 4. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 6. revistas.utea.edu.pe [revistas.utea.edu.pe]
- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 8. youtube.com [youtube.com]
- 9. Rare Sugar D-allose in Cancer Therapy as a Revolutionary Approach with Promising Future Insights [glycoforum.gr.jp]
- 10. Systemically Administered D-allose Inhibits the Tumor Energy Pathway and Exerts Synergistic Effects With Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Novel and innovative D-allose synthesis method - NOVA University Innovation [novainnovation.unl.pt]
- 13. A new chemo-enzymatic approach to synthesize rare sugars using an engineered glycoside-3-oxidase - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC04449E [pubs.rsc.org]
Illuminating Metabolic Fates: Isotopic Labeling with D-Allose-¹³C for Pathway Elucidation
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-allose, a rare hexose and a C-3 epimer of D-glucose, has garnered significant attention in biomedical research for its diverse physiological activities, including anti-cancer, anti-inflammatory, and anti-proliferative effects.[1][2] Understanding the metabolic fate of D-allose within cellular systems is crucial for elucidating the mechanisms behind its therapeutic potential and for the development of novel drug candidates. Isotopic labeling with stable isotopes, such as Carbon-13 (¹³C), is a powerful technique for tracing the metabolism of compounds in biological systems.[3][4][5] By replacing the naturally abundant ¹²C with ¹³C in the D-allose molecule, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high precision using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
These application notes provide a comprehensive overview and detailed protocols for utilizing D-Allose-¹³C to investigate its metabolic pathways. While studies suggest that D-allose is largely unmetabolized and excreted in urine, isotopic tracing can definitively confirm this and identify any minor metabolic transformations, such as phosphorylation, that may be critical to its biological activity.[6][7]
Putative Metabolic Pathway of D-Allose
Current research indicates that D-allose is not significantly metabolized through major energy-producing pathways like glycolysis.[4] Instead, it is mostly absorbed from the digestive tract into the bloodstream and subsequently excreted via urine.[6] However, some studies have suggested that D-allose can be phosphorylated to D-allose-phosphate in certain cell types, which may be a key step in its mechanism of action.[7] The following diagram illustrates the hypothesized limited metabolic fate of D-allose.
Caption: Hypothesized metabolic fate of D-Allose-¹³C.
Experimental Protocols
The following protocols provide a framework for conducting isotopic labeling studies with D-Allose-¹³C in a mammalian cell culture model.
Cell Culture and Isotopic Labeling
This protocol outlines the steps for labeling adherent mammalian cells with D-Allose-¹³C.
Materials:
-
Adherent mammalian cell line of interest (e.g., cancer cell line)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
D-Allose-¹³C (uniformly labeled)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
6-well or 12-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed cells in culture plates at a density that will result in approximately 80% confluency at the time of harvest.
-
Incubate the cells overnight to allow for attachment.
-
Prepare the labeling medium by supplementing the base medium with D-Allose-¹³C at the desired concentration (e.g., 10 mM).
-
Aspirate the standard culture medium from the cells and wash once with sterile PBS.
-
Add the D-Allose-¹³C labeling medium to the cells.
-
Incubate the cells for the desired time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the time-course of labeling.
Metabolite Extraction
This protocol describes the extraction of polar metabolites from the labeled cells.
Materials:
-
Ice-cold 80% methanol (-80°C)
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and high speeds
Procedure:
-
At each time point, aspirate the labeling medium from the wells.
-
Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular D-Allose-¹³C.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Incubate the samples at -80°C for at least 30 minutes to precipitate proteins.
-
Centrifuge the samples at maximum speed (e.g., 15,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.
-
Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried extracts at -80°C until analysis.
LC-MS/MS Analysis for Metabolite Profiling
This protocol provides a general workflow for the analysis of ¹³C-labeled metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Dried metabolite extracts
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., QTRAP, Orbitrap)
-
Analytical column suitable for polar metabolites (e.g., HILIC)
Procedure:
-
Reconstitute the dried metabolite extracts in a suitable volume of LC-MS grade water or a starting mobile phase composition.
-
Inject the samples onto the HPLC system.
-
Separate the metabolites using a gradient of Mobile Phase A and B over the analytical column.
-
Analyze the eluting metabolites using the mass spectrometer in either positive or negative ion mode, depending on the target metabolites.
-
Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to specifically detect and quantify D-Allose-¹³C and its potential labeled metabolites (e.g., D-Allose-¹³C-phosphate).
-
Analyze the data to determine the isotopic enrichment and the fractional contribution of D-Allose-¹³C to the metabolite pools.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for a D-Allose-¹³C isotopic labeling study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Research Advances of d-allulose: An Overview of Physiological Functions, Enzymatic Biotransformation Technologies, and Production Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Stability of D-Allulose in Biorelevant Media and Hepatocytes: Comparison with Fructose and Erythritol [agris.fao.org]
- 6. fortunejournals.com [fortunejournals.com]
- 7. Search for cellular phosphorylation products of D-allose - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Allose-13C Tracing Experiments in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-allose, a rare sugar and a C-3 epimer of D-glucose, has garnered significant interest in cancer research due to its anti-proliferative effects on various cancer cell lines.[1] Studies have shown that D-allose can inhibit cancer cell growth by inducing the tumor suppressor thioredoxin-interacting protein (TXNIP), which in turn leads to the downregulation of the glucose transporter GLUT1, thereby reducing glucose uptake.[2] Furthermore, D-allose has been observed to induce cell cycle arrest, apoptosis, and modulate metabolic pathways in cancer cells.[3]
Stable isotope tracing using uniformly labeled D-Allose-13C ([U-13C6] D-Allose) is a powerful technique to elucidate the metabolic fate of D-allose within cancer cells. By tracking the incorporation of 13C atoms into downstream metabolites, researchers can gain insights into the specific metabolic pathways affected by D-allose, identify novel therapeutic targets, and understand its mechanism of action in greater detail. These application notes provide a comprehensive guide for conducting this compound tracing experiments in a cell culture setting, from experimental design to data analysis.
Key Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways influenced by D-allose and a general experimental workflow for this compound tracing experiments.
Experimental Protocols
Protocol 1: Cell Culture and this compound Labeling
Objective: To label cancer cells with [U-13C6] D-Allose to trace its metabolic fate.
Materials:
-
Cancer cell line of interest (e.g., HuH-7, MDA-MB-231, SH-SY5Y)[2]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Glucose-free and unlabeled D-allose-free cell culture medium
-
[U-13C6] D-Allose (Cambridge Isotope Laboratories, Inc. or equivalent)
-
6-well or 10-cm cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates or 10-cm dishes at a density that will allow them to reach 70-80% confluency at the time of labeling.
-
Acclimatization: Once the cells are attached and growing, replace the standard medium with a custom-made labeling medium. This medium should be based on glucose-free and unlabeled D-allose-free formulation, supplemented with dialyzed FBS and other necessary components. It is crucial to replace the standard glucose with a known concentration of unlabeled D-glucose and add the desired concentration of unlabeled D-allose for acclimatization, if necessary for the experimental design. Allow the cells to acclimate for at least 24 hours.
-
Labeling:
-
Prepare the this compound labeling medium by supplementing the glucose-free/D-allose-free base medium with a specific concentration of [U-13C6] D-Allose. The optimal concentration may vary depending on the cell line and experimental goals, but a starting range of 5-25 mM can be considered.
-
Aspirate the acclimatization medium from the cells and wash the cells once with sterile PBS.
-
Add the pre-warmed this compound labeling medium to the cells.
-
-
Incubation: Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamic incorporation of 13C into various metabolites. The exact time points should be optimized based on the expected metabolic rates of the cell line.
Protocol 2: Metabolite Extraction
Objective: To quench metabolic activity and extract intracellular metabolites for mass spectrometry analysis.
Materials:
-
Cold PBS (4°C)
-
Methanol (LC-MS grade, pre-chilled to -80°C)
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge (refrigerated)
-
Dry ice
Procedure:
-
Quenching:
-
At each time point, remove the culture plate from the incubator and immediately place it on a bed of dry ice to rapidly quench metabolic activity.
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold PBS.
-
-
Extraction:
-
Add 1 mL of pre-chilled (-80°C) 80% methanol to each well (for a 6-well plate).
-
Use a cell scraper to detach the cells and ensure they are fully submerged in the methanol.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation and Clarification:
-
Vortex the tubes vigorously for 1 minute.
-
Incubate at -20°C for at least 30 minutes to facilitate protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.
-
Storage: The extracts can be stored at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis
Objective: To separate and quantify 13C-labeled metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap).
General LC-MS/MS Parameters (to be optimized for the specific instrument and metabolites):
-
Chromatography: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for separating polar metabolites like sugars and their derivatives.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of an appropriate modifier (e.g., ammonium acetate or ammonium hydroxide) is typically used.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode for many of the key metabolites in central carbon metabolism. Acquire data in full scan mode to detect all isotopologues of the metabolites of interest.
-
Data Acquisition: The mass-to-charge ratio (m/z) for each metabolite and its corresponding 13C-labeled isotopologues will be monitored. For a metabolite with 'n' carbon atoms, you will look for masses corresponding to M+0, M+1, M+2, ..., M+n.
Data Presentation
The following tables present illustrative quantitative data from a hypothetical this compound tracing experiment in two different cancer cell lines (Cell Line A and Cell Line B) after 24 hours of labeling. This data is intended to serve as a template for presenting experimental results.
Table 1: Isotopic Enrichment of Key Glycolytic and Pentose Phosphate Pathway Intermediates
| Metabolite | Cell Line A (% 13C Enrichment) | Cell Line B (% 13C Enrichment) |
| D-Allose-6-phosphate | 85.2 ± 3.1 | 78.5 ± 4.2 |
| Fructose-6-phosphate | 15.7 ± 1.5 | 10.3 ± 1.1 |
| Fructose-1,6-bisphosphate | 12.3 ± 1.2 | 8.1 ± 0.9 |
| Sedoheptulose-7-phosphate | 5.1 ± 0.6 | 2.9 ± 0.4 |
| Ribose-5-phosphate | 4.5 ± 0.5 | 2.2 ± 0.3 |
Table 2: Mass Isotopologue Distribution of Citrate in the TCA Cycle
| Isotopologue | Cell Line A (Relative Abundance %) | Cell Line B (Relative Abundance %) |
| M+0 | 75.8 ± 2.5 | 85.1 ± 3.0 |
| M+1 | 5.2 ± 0.7 | 3.5 ± 0.5 |
| M+2 | 10.1 ± 1.1 | 6.8 ± 0.8 |
| M+3 | 4.3 ± 0.5 | 2.4 ± 0.3 |
| M+4 | 2.9 ± 0.4 | 1.5 ± 0.2 |
| M+5 | 1.2 ± 0.2 | 0.5 ± 0.1 |
| M+6 | 0.5 ± 0.1 | 0.2 ± 0.1 |
Table 3: Relative Abundance of D-Allose and Related Metabolites
| Metabolite | Cell Line A (Relative Abundance) | Cell Line B (Relative Abundance) |
| Intracellular this compound | 1.00 (normalized) | 0.85 ± 0.09 |
| D-Allose-6-phosphate-13C | 0.45 ± 0.05 | 0.32 ± 0.04 |
| UDP-hexose-13C | 0.12 ± 0.02 | 0.07 ± 0.01 |
Note: The data presented in these tables are for illustrative purposes only and should be replaced with actual experimental results. The values represent the mean ± standard deviation from triplicate experiments.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for conducting this compound tracing experiments in cancer cell lines. By carefully designing and executing these experiments, researchers can gain valuable insights into the metabolic reprogramming induced by D-allose, which can aid in the development of novel cancer therapies. The ability to trace the metabolic fate of D-allose will be instrumental in understanding its full therapeutic potential.
References
- 1. The inhibitory effect and possible mechanisms of D-allose on cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-allose: Molecular Pathways and Therapeutic Capacity in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Standards and Reference Materials for D-Allose-13C: A Detailed Guide for Researchers
For Immediate Release
This application note provides a comprehensive overview of the analytical standards and reference materials for D-Allose-13C, a stable isotope-labeled monosaccharide increasingly utilized in metabolic research, drug development, and cellular biology. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the material's properties, applications, and relevant experimental protocols.
Introduction to this compound
This compound is a non-radioactive, stable isotope-labeled form of D-allose, a rare aldohexose sugar. The incorporation of carbon-13 (¹³C) at specific or all carbon positions allows for its use as a tracer in various analytical techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its structural similarity to more common sugars allows it to be metabolized by cells, providing a powerful tool to probe metabolic pathways and fluxes in both healthy and diseased states. D-allose itself has demonstrated various biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects, making this compound a valuable tool for mechanistic studies.
Analytical Specifications and Reference Data
High-quality, well-characterized analytical standards are crucial for accurate and reproducible experimental results. This compound is commercially available from various suppliers. Researchers should always refer to the Certificate of Analysis (CoA) provided by the manufacturer for lot-specific information.
Table 1: Representative Analytical Data for this compound
| Parameter | Specification | Source |
| Chemical Formula | ¹³C₆H₁₂O₆ | Synthose[1] |
| Molecular Weight | 186.06 g/mol | Synthose[1] |
| CAS Number | 70849-28-4 (for D-Allose-¹³C) | N/A |
| Appearance | White Crystalline Solid | Synthose[1] |
| Chemical Purity | ≥98% (by ¹H-NMR) | Synthose[1] |
| Isotopic Enrichment | ≥99 atom % ¹³C | Synthose[1] |
| Melting Point | 128-130 °C | Synthose[1] |
| Solubility | Soluble in Water | Synthose[1] |
Table 2: ¹³C NMR Chemical Shift Assignments for D-[1-¹³C]allose in D₂O (75 MHz) [2]
| Anomer | C1 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) |
| α-pyranose | 94.3 | 68.6 | 73.2 | 67.6 | 68.3 | 62.3 |
| β-pyranose | 94.9 | 72.8 | 72.7 | 68.3 | 75.1 | 62.8 |
| α-furanose | 97.5 | - | - | - | - | - |
| β-furanose | 102.3 | - | - | - | - | - |
Note: Chemical shifts for C2-C6 are for the unlabeled carbons in D-[1-¹³C]allose and are representative of the shifts in uniformly labeled D-Allose-¹³C.
Applications in Research and Drug Development
This compound serves as a critical tool in a variety of research applications:
-
Metabolic Flux Analysis (MFA): As a stable isotope tracer, this compound allows for the quantitative analysis of metabolic pathways. By tracking the incorporation of ¹³C into downstream metabolites, researchers can elucidate the activity of glycolysis, the pentose phosphate pathway, and other central carbon metabolism routes.[3][4][5][6][7]
-
Drug Discovery and Development: Understanding how a drug candidate affects cellular metabolism is crucial. This compound can be used to assess the metabolic reprogramming induced by therapeutic agents, particularly in cancer and metabolic diseases.
-
Mechanistic Studies of D-Allose Biology: D-allose has been shown to exert its biological effects, in part, by modulating signaling pathways such as the TLR4/PI3K/AKT and TLR4/MyD88/NF-κB pathways.[8][9][10][11] this compound enables researchers to trace its uptake, distribution, and metabolic fate while studying these signaling events.
-
Biomarker Discovery: Isotope tracing studies with this compound can help identify novel metabolic biomarkers associated with disease states or drug responses.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound. These protocols are intended as a starting point and may require optimization based on the specific experimental system.
Cell Culture and Isotope Labeling for Metabolic Flux Analysis
This protocol describes the general workflow for labeling cultured cells with this compound to analyze its incorporation into intracellular metabolites.
Protocol:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow until they reach the desired confluency (typically 70-80%).
-
Labeling Medium Preparation: Prepare the cell culture medium by replacing unlabeled glucose with this compound at the desired concentration. Ensure all other essential nutrients are present.
-
Medium Exchange: Aspirate the existing culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Immediately add the pre-warmed this compound labeling medium.
-
Incubation: Incubate the cells under standard culture conditions for a time course determined by the specific experimental goals. For steady-state MFA, this is typically 24-48 hours.
-
Metabolite Quenching and Extraction:
-
Rapidly aspirate the labeling medium.
-
Wash the cells with ice-cold 0.9% NaCl solution.
-
Immediately add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
Sample Analysis: The extracted metabolites can be analyzed by LC-MS/MS or NMR spectroscopy to determine the isotopic enrichment in various downstream metabolites.
Quantification of this compound and its Metabolites by LC-MS/MS
This protocol provides a general framework for the quantification of this compound and its labeled metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol:
-
Chromatographic Separation:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of polar metabolites like sugars.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium acetate or ammonium hydroxide) is commonly employed.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is typical.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often preferred for the analysis of sugars.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor).
-
MRM Transitions: The specific MRM transitions for this compound and its metabolites need to be determined empirically. For uniformly labeled this compound (¹³C₆H₁₂O₆), the precursor ion [M-H]⁻ would be at m/z 185.06. Fragment ions would need to be identified through infusion experiments.
-
-
Data Analysis:
-
Quantification: Generate a standard curve using known concentrations of this compound to quantify its abundance in the samples.
-
Isotopologue Distribution: Analyze the mass spectra to determine the distribution of ¹³C isotopes in the downstream metabolites. This information is crucial for metabolic flux analysis.[12][13]
-
Analysis of this compound Metabolism by NMR Spectroscopy
NMR spectroscopy provides detailed information about the specific carbon positions that are labeled with ¹³C.
Protocol:
-
Sample Preparation:
-
Lyophilize the metabolite extracts to remove the solvent.
-
Reconstitute the dried extracts in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).
-
-
NMR Data Acquisition:
-
Acquire one-dimensional (1D) ¹³C NMR spectra to observe the ¹³C signals directly.
-
For more detailed structural information and assignment, two-dimensional (2D) NMR experiments such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) can be performed.
-
-
Data Analysis:
-
Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Integrate the signals to determine the relative abundance of ¹³C at different carbon positions in this compound and its metabolites.
-
Signaling Pathway Analysis: D-Allose and the TLR4/PI3K/AKT Pathway
D-allose has been shown to exert anti-inflammatory and neuroprotective effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. Specifically, it can modulate the downstream PI3K/AKT and MyD88/NF-κB signaling cascades.[8][9][10][11]
This diagram illustrates how lipopolysaccharide (LPS) activates TLR4, leading to the recruitment of adaptor proteins like MyD88 and the activation of downstream kinases such as PI3K and IKK. This ultimately results in the activation of the transcription factor NF-κB and the expression of pro-inflammatory genes. D-allose has been shown to inhibit this pathway at the level of TLR4 and PI3K, thereby reducing the inflammatory response.[9][10]
Conclusion
This compound is a powerful and versatile tool for researchers in the fields of metabolism, drug development, and cell biology. The use of high-quality analytical standards and well-defined experimental protocols, such as those outlined in this application note, is essential for obtaining reliable and meaningful data. As research into the unique biological properties of D-allose continues, the application of this compound will undoubtedly play a crucial role in unraveling its mechanisms of action and therapeutic potential.
References
- 1. synthose.com [synthose.com]
- 2. omicronbio.com [omicronbio.com]
- 3. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 9. D-allose Inhibits TLR4/PI3K/AKT Signaling to Attenuate Neuroinflammation and Neuronal Apoptosis by Inhibiting Gal-3 Following Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars [mdpi.com]
- 13. Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Allose-¹³C Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the software, tools, and protocols for conducting D-Allose-¹³C metabolic flux analysis (MFA). It is intended for researchers and professionals in the fields of metabolic engineering, drug development, and biotechnology who are interested in quantitatively understanding the metabolic fate of D-allose in biological systems.
Introduction to D-Allose and ¹³C-Metabolic Flux Analysis
D-allose, a rare sugar and a C-3 epimer of D-glucose, has garnered significant attention for its diverse physiological activities, including anti-inflammatory, anti-cancer, and immunosuppressant effects.[1][2] Understanding its metabolic pathways is crucial for elucidating its mechanisms of action and for various biotechnological applications.[2] ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify intracellular metabolic fluxes.[3][4] By tracing the path of ¹³C-labeled substrates like D-allose through metabolic networks, researchers can gain a detailed understanding of cellular metabolism.[3][4]
This guide outlines the necessary software, experimental protocols, and data analysis workflows for performing D-Allose-¹³C MFA.
Software and Tools for ¹³C-MFA
A variety of software tools are available for ¹³C-MFA, each with its own strengths. The selection of a particular software package will depend on the complexity of the metabolic model, the type of experimental data, and the user's programming expertise.
| Software | Key Features | Operating System | Link/Reference |
| 13CFLUX2 | High-performance suite for large-scale MFA, supports various labeling experiments and advanced statistical analysis. Implemented in C++ with Java and Python add-ons. | Linux/Unix | --INVALID-LINK--[5][6][7] |
| INCA | Isotopomer Network Compartmental Analysis; a MATLAB-based package for isotopic tracer studies, including steady-state and non-stationary MFA. | Windows, macOS, Linux (with MATLAB) | --INVALID-LINK--[8] |
| FiatFlux | User-friendly, open-source software for flux ratio analysis and ¹³C-constrained flux balancing. | Cross-platform | --INVALID-LINK--[9] |
| OpenFlux | An open-source modeling software for ¹³C-based MFA, suitable for various organisms. | Cross-platform | --INVALID-LINK--[10] |
| SUMOFLUX | A toolbox for targeted ¹³C metabolic flux ratio analysis. | Not specified | --INVALID-LINK--[8] |
Experimental Workflow for D-Allose-¹³C MFA
The following diagram illustrates the general workflow for a D-Allose-¹³C MFA experiment.
Detailed Experimental Protocols
Experimental Design and ¹³C-Tracer Selection
The first step in a ¹³C-MFA study is the careful design of the labeling experiment.[11] This involves selecting the appropriate ¹³C-labeled D-allose tracer to maximize the information obtained from the experiment. Common choices include uniformly labeled D-allose ([U-¹³C]-D-allose) or specifically labeled variants (e.g., [1,2-¹³C]-D-allose). The optimal tracer depends on the specific metabolic pathways of interest.[11]
Cell Culture and Labeling
-
Cell Line/Organism: Select the appropriate cell line or microorganism for the study.
-
Culture Medium: Utilize a defined culture medium where D-allose is the primary carbon source.
-
Adaptation: Gradually adapt the cells to grow on D-allose to achieve a metabolic steady state.
-
Labeling Experiment:
-
Inoculate the cells into a fresh medium containing the selected ¹³C-labeled D-allose.
-
Monitor cell growth (e.g., optical density or cell count) to ensure the cells are in the exponential growth phase.
-
Harvest the cells at mid-exponential phase to ensure metabolic pseudo-steady state.
-
Metabolite Quenching and Extraction
Rapid quenching of metabolic activity is critical to prevent changes in metabolite levels during sample processing.
-
Quenching:
-
Quickly harvest the cell culture (e.g., by centrifugation or filtration).
-
Immediately quench the metabolism by resuspending the cell pellet in a cold solvent, such as 60% methanol buffered at a physiological pH and chilled to -40°C or lower.
-
-
Extraction:
-
Perform metabolite extraction using a suitable solvent system (e.g., a two-phase extraction with chloroform/methanol/water).
-
Separate the polar (containing central metabolites) and non-polar phases.
-
Dry the polar extract, for example, by using a speed vacuum concentrator.
-
Derivatization and Mass Spectrometry Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), metabolites need to be chemically derivatized to increase their volatility.
-
Derivatization: A common method is silylation, for instance, using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the metabolites on a suitable GC column.
-
Detect the mass fragments using the mass spectrometer. The resulting mass spectra will show the mass isotopomer distributions (MIDs) for each metabolite, which reflect the incorporation of ¹³C from the labeled D-allose.
-
Data Analysis and Flux Calculation
Data Processing
The raw GC-MS data needs to be processed to determine the MIDs of key metabolites. This involves correcting for the natural abundance of ¹³C and other isotopes.
Metabolic Modeling
A stoichiometric model of the known D-allose metabolic pathways is required. In many organisms, D-allose is metabolized via phosphorylation and epimerization to enter the central carbon metabolism, such as the Embden-Meyerhof-Parnas (EMP) pathway.[1]
The following diagram illustrates a simplified metabolic pathway for D-allose.
Flux Calculation
The processed MIDs, along with any measured extracellular fluxes (e.g., D-allose uptake rate, product secretion rates), are used as inputs for the chosen MFA software. The software then estimates the intracellular fluxes by fitting the simulated MIDs from the metabolic model to the experimental data.
Data Presentation: Example Quantitative Data
The following tables present hypothetical but realistic quantitative data that could be obtained from a D-Allose-¹³C MFA experiment. These tables are for illustrative purposes to demonstrate how to structure and present the results.
Table 1: Extracellular Fluxes
| Flux | Wild-Type (mmol/gDCW/h) | Engineered Strain (mmol/gDCW/h) |
| D-Allose Uptake | 1.50 ± 0.10 | 2.50 ± 0.15 |
| Lactate Secretion | 0.80 ± 0.05 | 0.50 ± 0.04 |
| Acetate Secretion | 0.20 ± 0.02 | 0.10 ± 0.01 |
| Growth Rate (µ) | 0.25 ± 0.02 | 0.35 ± 0.03 |
Table 2: Intracellular Fluxes (Relative to D-Allose Uptake Rate of 100)
| Reaction | Pathway | Wild-Type (Relative Flux) | Engineered Strain (Relative Flux) |
| D-Allose -> D-Allose-6-P | D-Allose Catabolism | 100 | 100 |
| D-Fructose-6-P -> Fructose-1,6-bP | Glycolysis (EMP) | 85.2 ± 3.1 | 92.5 ± 4.0 |
| Glucose-6-P -> 6-PG | Pentose Phosphate Pathway | 14.8 ± 1.5 | 7.5 ± 0.8 |
| Pyruvate -> Acetyl-CoA | TCA Cycle Entry | 45.7 ± 2.5 | 60.1 ± 3.2 |
| Oxaloacetate + Acetyl-CoA -> Citrate | TCA Cycle | 35.1 ± 2.0 | 48.9 ± 2.8 |
Conclusion
D-Allose-¹³C MFA is a powerful methodology for quantitatively interrogating the metabolic fate of this important rare sugar. By combining careful experimental design, precise analytical measurements, and robust computational analysis, researchers can gain deep insights into the metabolic pathways influenced by D-allose. This knowledge is invaluable for applications in drug development, metabolic engineering, and understanding fundamental cell biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Microbial metabolism and biotechnological production of D-allose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 13CFLUX2: | www.13cflux.net [13cflux.net]
- 8. Fiehn Lab - Flux-analysis [fiehnlab.ucdavis.edu]
- 9. FiatFlux – a software for metabolic flux analysis from 13C-glucose experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Software applications toward quantitative metabolic flux analysis and modeling | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing D-Allose-13C concentration for tracer studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing D-Allose-13C in metabolic tracer studies. Given the unique metabolic fate of D-Allose, this guide focuses on addressing the specific challenges and expected outcomes associated with its use.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic fate of D-Allose in mammalian cells?
A1: Unlike D-glucose, D-Allose is minimally metabolized in most mammalian cells.[1][2] The majority of D-Allose that is taken up by cells is not catabolized through major energy-producing pathways like glycolysis.[1] Much of it is ultimately excreted from the body without modification.[1] However, some studies have shown it can be phosphorylated to D-allose-6-phosphate.[3][4]
Q2: If D-Allose is not significantly metabolized, what is the utility of this compound as a tracer?
A2: this compound is not typically used for tracing carbon through central metabolic pathways (e.g., glycolysis, TCA cycle) due to its limited incorporation. Its primary applications in tracer studies include:
-
Verifying Uptake: Confirming that D-Allose enters the specific cells being studied.
-
Investigating Phosphorylation: Quantifying the conversion of D-Allose to D-Allose-6-phosphate.[3][4]
-
Probing Allosteric Effects: Investigating how D-Allose may alter the flux of other central carbon sources, like glucose or glutamine, by running parallel labeling experiments.
Q3: What are recommended starting concentrations for this compound in cell culture experiments?
A3: Due to its limited metabolic activity, high concentrations are often required to observe biological effects.[5][6] Therefore, tracer studies may require similarly high concentrations to detect any potential incorporation. The optimal concentration is highly dependent on the cell type and experimental goals. Below are suggested starting ranges based on concentrations used to elicit biological effects in published studies.
| Experimental Goal | Cell Type | Suggested Starting this compound Concentration Range (in media) | Notes |
| Verify Cellular Uptake | General Mammalian Cells | 1 - 10 mM | Lower concentrations may be sufficient if using highly sensitive mass spectrometry. |
| Investigate Biological Effects (e.g., growth inhibition) | Cancer Cell Lines (e.g., Ovarian, Glioblastoma) | 10 - 50 mM | Concentrations in this range have been shown to inhibit cell proliferation.[5][6] |
| Assess Phosphorylation | Hamster Fibroblasts | 5 - 25 mM | Phosphorylated products have been detected in this range.[3] |
Q4: Is this compound expected to be cytotoxic?
A4: D-Allose has been shown to have anti-proliferative effects on various cancer cell lines, often at concentrations in the millimolar range.[7][8][9] However, it is generally considered to have low toxicity in non-cancerous cells and in vivo.[10] It is crucial to perform a dose-response curve to determine the cytotoxic threshold for your specific cell line and experimental duration.
Troubleshooting Guide
Issue 1: No 13C enrichment is detected in downstream metabolites (e.g., lactate, TCA cycle intermediates).
-
Explanation: This is the most likely and expected outcome. D-Allose is not readily metabolized through glycolysis or the TCA cycle in most mammalian cells.[1][2]
-
Solution:
-
Confirm Uptake: Your primary objective should be to confirm that this compound is present inside the cells. Analyze the intracellular polar metabolite fraction for the M+n isotopologue of D-Allose, where 'n' is the number of 13C labels on your tracer.
-
Check for Phosphorylation: Search for the mass corresponding to D-Allose-6-Phosphate-13Cn. This is the most probable metabolic product.[3][4]
-
Re-evaluate Experimental Goals: If your goal was to trace carbon through central metabolism, this compound is likely not the appropriate tracer. Consider using [U-13C]-glucose or other more readily metabolized substrates.
-
Issue 2: Low or undetectable intracellular this compound.
-
Explanation: D-Allose uptake can be slow and may not utilize glucose transporters as efficiently as glucose itself.[11]
-
Solution:
-
Increase Concentration: Titrate the this compound concentration upwards. See the concentration table above for guidance.
-
Increase Incubation Time: Extend the labeling period to allow for more significant accumulation within the cells.
-
Optimize Extraction: Ensure your metabolite extraction protocol is efficient for polar molecules like sugars. A common method is a cold methanol/water/chloroform extraction.
-
Issue 3: Observed changes in cell morphology or viability.
-
Explanation: D-Allose can induce cell cycle arrest and has anti-proliferative effects, particularly in cancer cells.[6][7]
-
Solution:
-
Perform a Cytotoxicity Assay: Conduct a dose-response experiment (e.g., using an MTT or trypan blue exclusion assay) with unlabeled D-Allose to identify a sub-toxic concentration for your desired experimental duration.
-
Reduce Incubation Time: Shorten the exposure to the tracer to minimize biological effects not directly related to metabolic tracing.
-
Lower Concentration: Use the lowest concentration of this compound that still provides a detectable intracellular signal.
-
Experimental Protocols & Visualizations
Protocol: Verifying Cellular Uptake and Phosphorylation of this compound
This protocol outlines the key steps to confirm that this compound is transported into the cell and to detect its primary phosphorylated product.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Tracer Preparation: Prepare the experimental medium by supplementing base medium (lacking glucose) with the desired concentration of this compound and other necessary components (e.g., dialyzed FBS, glutamine).
-
Labeling:
-
Aspirate the standard culture medium.
-
Wash cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed this compound containing medium to the cells.
-
Incubate for the desired time (e.g., 4, 8, or 24 hours).
-
-
Metabolite Extraction:
-
Place the cell culture plate on dry ice.
-
Aspirate the labeling medium.
-
Wash the cell monolayer rapidly with ice-cold normal saline.
-
Add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol/20% water) to the plate.
-
Scrape the cells and collect the cell lysate/extraction solvent mixture.
-
Centrifuge at high speed at 4°C to pellet protein and cell debris.
-
-
Sample Analysis:
-
Collect the supernatant containing the polar metabolites.
-
Dry the supernatant under a vacuum or nitrogen stream.
-
Reconstitute the sample in a suitable solvent for your analytical platform (e.g., LC-MS or GC-MS).
-
Analyze the sample, specifically looking for the masses corresponding to your this compound isotopologue and its phosphorylated form.
-
Diagrams
References
- 1. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Search for cellular phosphorylation products of D-allose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Search for cellular phosphorylation products of D-allose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. D-allose: Molecular Pathways and Therapeutic Capacity in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 10. Acute and sub-chronic toxicity of D-allose in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence that modulation of glucose transporter intrinsic activity is the mechanism involved in the allose-mediated depression of hexose transport in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: D-Allose-13C Metabolic Flux Analysis
Welcome to the technical support center for D-Allose-13C metabolic flux analysis (MFA). This resource is designed for researchers, scientists, and drug development professionals who are considering or are in the process of using 13C-labeled D-Allose as a tracer to investigate metabolic pathways. Given that D-Allose is a rare sugar and its application in MFA is not yet widespread, this guide addresses both general 13C-MFA challenges and specific issues you may encounter with this unique tracer.
Troubleshooting Guides
This section provides solutions to common problems that may arise during your this compound MFA experiments, from experimental design to data analysis.
Experimental Design & Execution
Problem: Low incorporation of 13C label into downstream metabolites.
-
Possible Cause 1: Slow or inefficient uptake of D-Allose.
-
Troubleshooting:
-
Verify D-Allose uptake rates in your specific cell line or organism. Unlike glucose, D-Allose uptake can be slow and may occur via diffusion rather than active transport in some mammalian cells.[1]
-
Increase the concentration of this compound in the medium. However, be cautious of potential toxic effects at very high concentrations.
-
Extend the labeling time to allow for sufficient incorporation of the 13C label. Isotopic steady state may take significantly longer to reach compared to experiments with readily metabolized sugars like glucose.
-
-
-
Possible Cause 2: Limited metabolic activity of D-Allose.
-
Troubleshooting:
-
Ensure your chosen organism or cell line has the necessary enzymatic machinery to metabolize D-Allose. In E. coli, for instance, a specific set of enzymes (D-allose kinase, D-allose-6-phosphate isomerase, and D-psicose-6-phosphate 3-epimerase) is required to channel D-Allose into glycolysis.[2]
-
Consider using a model organism known to metabolize D-Allose or genetically engineering your system to express the required metabolic pathway.
-
-
Problem: Inconsistent or irreproducible labeling patterns between replicates.
-
Possible Cause 1: Variability in cell culture conditions.
-
Troubleshooting:
-
Strictly control all experimental parameters, including cell density, growth phase, medium composition, and incubation times.
-
Ensure a consistent isotopic enrichment of the this compound tracer across all experiments.
-
-
-
Possible Cause 2: Isotopic impurity of the this compound tracer.
-
Troubleshooting:
-
Verify the isotopic purity of your labeled D-Allose using mass spectrometry before starting the experiment.
-
Account for any isotopic impurities in your computational model for flux estimation.
-
-
Analytical Measurements
Problem: Difficulty in detecting and quantifying 13C-labeled D-Allose and its metabolites.
-
Possible Cause 1: Low intracellular concentrations of D-Allose and its derivatives.
-
Troubleshooting:
-
Increase the amount of biomass harvested for metabolite extraction.
-
Utilize highly sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for targeted analysis of expected metabolites.
-
-
-
Possible Cause 2: Co-elution of D-Allose with other hexose isomers.
-
Troubleshooting:
-
Optimize your chromatographic method to achieve baseline separation of D-Allose from other sugars like glucose, fructose, and mannose. High-performance anion-exchange chromatography (HPAEC) can be effective for separating aldoses.
-
Employ derivatization techniques for gas chromatography-mass spectrometry (GC-MS) analysis to improve the separation and fragmentation of sugar isomers.
-
-
Data Analysis & Modeling
Problem: Poor fit of the computational model to the experimental data.
-
Possible Cause 1: Incomplete or inaccurate metabolic network model.
-
Troubleshooting:
-
Ensure that all known D-Allose metabolic reactions for your organism are included in the model. This may require a custom model, as standard metabolic models may not include D-Allose pathways.
-
Verify the atom transitions for each reaction in your model. Incorrect atom mapping will lead to erroneous flux calculations.
-
-
-
Possible Cause 2: Non-steady-state conditions.
-
Troubleshooting:
-
Confirm that your system has reached both a metabolic and isotopic steady state before harvesting. Due to the slow metabolism of D-Allose, achieving isotopic steady state can be challenging.
-
If a steady state cannot be reached, consider using isotopically non-stationary MFA (INST-MFA) methods for your analysis.
-
-
Frequently Asked Questions (FAQs)
Q1: Why would I choose this compound as a tracer instead of the more common 13C-glucose?
A1: this compound would be a specific tool to probe the activity of the D-Allose metabolic pathway itself, which is distinct from glycolysis in its initial steps. If you are studying the effects of D-Allose on cellular metabolism or investigating organisms that can utilize D-Allose as a carbon source, using this compound is essential. It allows you to trace the fate of D-Allose carbon atoms specifically, without the confounding factor of rapid entry into central carbon metabolism that occurs with glucose.
Q2: What are the key enzymes in the D-Allose metabolic pathway that I need to include in my model?
A2: In bacteria like E. coli, the key enzymes for the initial metabolism of D-Allose are:
-
D-Allose kinase (AlsK): Phosphorylates D-Allose to D-Allose-6-phosphate.
-
D-Allose-6-phosphate isomerase (AlsI): Converts D-Allose-6-phosphate to D-psicose-6-phosphate.
-
D-psicose-6-phosphate 3-epimerase (AlsE): Converts D-psicose-6-phosphate to D-fructose-6-phosphate, which then enters the glycolytic pathway.[2]
For mammalian cells, the metabolic pathway is less characterized, and uptake is known to be slow.[1] Your model would need to reflect this limited metabolism.
Q3: How can I determine the optimal labeling duration for my this compound experiment?
A3: The optimal labeling time should be determined empirically through a time-course experiment. You should collect samples at multiple time points after introducing the this compound tracer and measure the isotopic enrichment of key downstream metabolites. The point at which the enrichment of these metabolites plateaus indicates that isotopic steady state has been reached. Given the slow metabolism of D-Allose, expect this to be significantly longer than for glucose-based experiments.
Q4: What are the expected labeling patterns in central carbon metabolites from [U-13C6]D-Allose?
A4: Assuming D-Allose is metabolized via the pathway found in E. coli, [U-13C6]D-Allose would be converted to [U-13C6]Fructose-6-phosphate. From there, the labeling patterns in downstream metabolites of glycolysis and the pentose phosphate pathway would be identical to those observed when using [U-13C6]Glucose. The key difference would be the rate at which this labeling appears.
Q5: Can I use nuclear magnetic resonance (NMR) spectroscopy for this compound MFA?
A5: Yes, 2D 1H-13C NMR spectroscopy can be a powerful tool for determining positional isotopomer information, which can be highly valuable for flux analysis. However, NMR is generally less sensitive than mass spectrometry, so you will likely need a larger amount of biomass and achieve a higher level of isotopic enrichment for successful analysis.
Quantitative Data Summary
The following table presents a hypothetical comparison of isotopic enrichment in key metabolites after 24 hours of labeling with either [U-13C6]Glucose or [U-13C6]D-Allose in a bacterial culture capable of metabolizing both sugars. This illustrates the expected slower incorporation of the label from D-Allose.
| Metabolite | [U-13C6]Glucose Labeling (Mole % Enrichment) | [U-13C6]D-Allose Labeling (Mole % Enrichment) |
| Fructose-6-Phosphate | 98.5 ± 0.5 | 45.2 ± 2.1 |
| 3-Phosphoglycerate | 97.9 ± 0.6 | 43.8 ± 2.5 |
| Phosphoenolpyruvate | 98.1 ± 0.4 | 44.1 ± 2.3 |
| Pyruvate | 95.3 ± 0.8 | 40.5 ± 3.0 |
| Citrate | 90.2 ± 1.1 | 35.7 ± 3.5 |
| Alanine | 94.8 ± 0.9 | 39.9 ± 3.1 |
Note: These are illustrative values and actual results will vary depending on the experimental system and conditions.
Experimental Protocols & Visualizations
General Experimental Workflow for this compound MFA
A generalized workflow for a this compound MFA experiment is depicted below.
Signaling Pathways
Hypothetical Metabolic Pathway for D-Allose in Bacteria
The diagram below illustrates the entry of D-Allose into the central carbon metabolism in bacteria such as E. coli.
Logical Relationship for Troubleshooting Low Label Incorporation
This diagram outlines the logical steps to troubleshoot low 13C label incorporation.
References
Troubleshooting signal overlap in 13C NMR of D-Allose metabolites
Technical Support Center: 13C NMR of D-Allose Metabolites
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering signal overlap in 13C NMR spectra of D-Allose and its metabolites.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant signal overlap in the 13C NMR spectrum of my D-Allose metabolite sample?
A1: Signal overlap in the 13C NMR spectra of carbohydrates like D-Allose and its metabolites is a common issue.[1][2] The primary reasons include:
-
Similar Chemical Environments: The carbon atoms in sugar rings have very similar electronic environments, leading to close chemical shifts, typically in the 60-110 ppm range.[1]
-
Structural Complexity: Complex glycans and larger molecules naturally have more signals, increasing the probability of overlap.[1]
-
Sample Concentration: Very high sample concentrations can lead to increased solution viscosity, which may result in broader lines and worsen overlap.[3][4]
Q2: My 1D 13C NMR spectrum is too crowded to interpret. What is the first step I should take to resolve the signals?
A2: The most effective first step is to employ two-dimensional (2D) NMR experiments.[1] Techniques like Heteronuclear Single Quantum Coherence (HSQC) are invaluable.[5][6][7] An HSQC experiment correlates the 13C signals with their directly attached protons (¹H), spreading the signals over a second dimension and often resolving the overlap observed in the 1D spectrum.[5][7]
Q3: I've run an HSQC experiment, but some signals are still difficult to assign. What other experiments can I use?
A3: For more complex cases, several other 2D NMR experiments can provide additional clarity:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, helping to trace the proton network within a sugar ring.[5][6][8]
-
TOCSY (Total Correlation Spectroscopy): TOCSY is useful for identifying all protons within a single spin system (i.e., within a single monosaccharide residue).[6][8][9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying connections between sugar units or between a sugar and other molecular fragments.[5][8]
Q4: Can my sample preparation method affect signal overlap?
A4: Absolutely. Proper sample preparation is critical for obtaining a high-quality NMR spectrum.[3] Key considerations include:
-
Purity: Ensure your sample is as pure as possible. Impurities can introduce extra signals that complicate the spectrum.
-
Solvent: Use a high-quality deuterated solvent. For aqueous samples, D₂O is common, but be aware of the residual HDO peak.[3][10]
-
Concentration: While 13C NMR requires a higher concentration than 1H NMR (typically 50-100 mg), avoid overly concentrated samples that can lead to broad lines.[4]
-
Filtration: Always filter your sample into the NMR tube to remove any solid particles, which can degrade spectral quality.[3][4][10]
Q5: Are there any software tools that can help predict chemical shifts and reduce ambiguity?
A5: Yes, there are software packages that can predict 1H and 13C NMR spectra.[11] While these predictions are useful, they may not always be perfectly accurate for complex molecules or in different solvent conditions.[1][11] It is also beneficial to consult carbohydrate NMR databases for known chemical shifts of related structures.[1]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting signal overlap issues.
Caption: A step-by-step workflow for resolving 13C NMR signal overlap.
Understanding Signal Overlap in a Metabolic Pathway
Signal overlap often occurs when a parent molecule (like D-Allose) is metabolized into a structurally similar product. The diagram below illustrates this concept.
Caption: How a metabolite's similar structure can cause signal overlap.
Quantitative Data: 13C NMR Chemical Shifts
The table below presents typical 13C NMR chemical shifts for D-Allose. Metabolites will often have signals in similar regions, leading to the overlap issue.
| Carbon Atom | D-Allose Chemical Shift (ppm)[12] | Potential Metabolite (e.g., D-Allose-6-Phosphate) Expected Shift Range (ppm) |
| C1 | 96.13 | 95 - 98 |
| C2 | 76.33 | 75 - 78 |
| C3 | 73.95 | 73 - 76 |
| C4 | 69.49 | 68 - 72 |
| C5 | 73.88 | 72 - 75 (Shifted due to phosphorylation) |
| C6 | 63.87 | 65 - 68 (Shifted due to phosphorylation) |
Note: Chemical shifts are dependent on solvent, pH, and temperature and should be used as a guide.[13]
Experimental Protocols
Protocol: 2D HSQC Experiment for Resolving Signal Overlap
This protocol outlines the key steps for acquiring a 2D Heteronuclear Single Quantum Coherence (HSQC) spectrum.
1. Sample Preparation
-
Accurately weigh 50-100 mg of your dried D-Allose metabolite sample.[4]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O) in a clean vial.[3][10]
-
Filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube.[3][10] The final sample height should be at least 4.5 cm.[10]
-
If necessary, add an internal standard for precise chemical shift referencing.[4]
2. Instrument Setup
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity. An automated shimming routine is often sufficient, but manual shimming may be required for optimal resolution.
3. Acquisition of 1D Spectra
-
Acquire a standard 1D ¹H spectrum to check the shimming and overall signal quality.
-
Acquire a 1D ¹³C spectrum. This is important for setting the spectral width for the 2D experiment. Note the chemical shift range that contains all your signals of interest.
4. Setting up the 2D HSQC Experiment
-
Select a standard HSQC pulse program from the spectrometer's library (e.g., hsqcedetgpsp on Bruker instruments).[5][6]
-
Set the spectral width in the ¹H dimension (F2) to include all proton signals (typically 10-12 ppm).
-
Set the spectral width in the ¹³C dimension (F1) based on your 1D ¹³C spectrum to cover all carbon signals of interest (e.g., 0-120 ppm for the sugar region).
-
Set the number of points in the direct dimension (F2) to 1024 or 2048.
-
Set the number of increments in the indirect dimension (F1) to at least 128 or 256 for good resolution. More increments will provide better resolution but increase the experiment time.
-
Set the number of scans per increment based on your sample concentration. For a concentrated sample (50-100 mg), 2 to 4 scans may be sufficient.[5]
5. Processing and Analysis
-
After acquisition, perform a Fourier transform in both dimensions (F2 and F1).
-
Phase correct the spectrum in both dimensions.
-
Calibrate the axes using your 1D spectra or an internal standard.
-
Analyze the resulting 2D contour plot. Each peak (cross-peak) in the spectrum correlates a ¹³C chemical shift (y-axis) with the chemical shift of its directly attached proton (x-axis). This allows for the unambiguous assignment of carbons that were overlapping in the 1D spectrum.
References
- 1. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 2. Exploring multivalent carbohydrate–protein interactions by NMR - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00983H [pubs.rsc.org]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 8. m.youtube.com [m.youtube.com]
- 9. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to make an NMR sample [chem.ch.huji.ac.il]
- 11. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmse000008 D-Allose at BMRB [bmrb.io]
- 13. Chemical Shift | National Center for In Vivo Metabolism [invivometabolism.org]
Improving sensitivity of mass spectrometry for D-Allose-13C detection
Welcome to the technical support center for the mass spectrometric detection of D-Allose-13C. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the sensitivity and accuracy of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting this compound by mass spectrometry?
The primary challenges in the mass spectrometric detection of this compound and other 13C-labeled sugars include:
-
Low ionization efficiency: Sugars, including D-Allose, are polar molecules that can exhibit poor ionization efficiency, particularly with electrospray ionization (ESI), leading to low sensitivity.
-
Matrix effects: Complex biological samples contain numerous endogenous compounds that can co-elute with this compound and interfere with its ionization, a phenomenon known as ion suppression or enhancement.[1][2][3][4] This can significantly impact the accuracy and reproducibility of quantification.[2]
-
Isomer interference: D-Allose has several isomers (e.g., glucose, fructose) that may be present in biological samples.[5] Chromatographic separation is crucial to distinguish this compound from these other sugars, which may have overlapping mass-to-charge ratios, especially with incomplete labeling.
-
Low natural abundance of 13C: While the experiment involves labeled D-Allose, the natural abundance of 13C (about 1.1%) can contribute to the M+1 peak of unlabeled analogues, which might be a consideration in certain experimental designs.[6]
Q2: When should I consider chemical derivatization for this compound analysis?
Chemical derivatization can be a valuable strategy to improve the sensitivity and chromatographic retention of this compound.[7] Consider derivatization when you encounter:
-
Poor sensitivity: If the signal intensity of your this compound is consistently low.
-
Poor chromatographic peak shape or retention: If this compound is not well-retained on your reversed-phase column or exhibits a poor peak shape.
-
Interference from polar matrix components: Derivatization can shift the analyte to a different chromatographic window, potentially separating it from interfering compounds.
A common derivatizing agent for sugars is 3-nitrophenylhydrazine, which has been shown to quantitatively derivatize reducing sugars for analysis by LC-MS/MS.[7]
Q3: What is ion suppression and how can I mitigate it?
Ion suppression is the reduction in ionization efficiency of an analyte of interest due to the presence of co-eluting compounds from the sample matrix.[1][3] It is a significant challenge in ESI-MS.[1][3][4]
To mitigate ion suppression:
-
Improve sample preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components.[2]
-
Optimize chromatography: Improve the separation of this compound from matrix components by adjusting the gradient, flow rate, or using a different column.
-
Use a different ionization source: Atmospheric pressure chemical ionization (APCI) can be less susceptible to ion suppression than ESI for certain compounds.[3][4]
-
Dilute the sample: This can reduce the concentration of interfering matrix components, but may also reduce the analyte signal.
-
Use an internal standard: A 13C-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects.[8]
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Poor Ionization | Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Consider using a different ionization mode like APCI.[3][4] Addition of low concentrations of salts to the spray solvent can also improve detection limits for carbohydrates.[9] |
| Inefficient Desolvation | Increase drying gas temperature and flow to ensure complete desolvation of the ESI droplets. |
| Incorrect Mass Spectrometer Settings | Verify the precursor and product ion m/z values for this compound. Perform an infusion of a this compound standard to optimize the collision energy and other MS/MS parameters. |
| Sample Degradation | Ensure proper sample storage and handling to prevent degradation of this compound. |
| Ineffective Sample Preparation | Optimize extraction and cleanup procedures to minimize sample loss and remove interfering substances.[10] |
Issue 2: Poor Reproducibility and Inaccurate Quantification
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Conduct a post-column infusion experiment to identify regions of ion suppression in your chromatogram. If suppression is observed at the retention time of this compound, modify the chromatographic method or improve sample cleanup.[2] |
| Lack of an Appropriate Internal Standard | Synthesize or purchase a stable isotope-labeled internal standard for D-Allose (e.g., D-Allose-13C6, if your analyte is partially labeled, or a different number of 13C atoms). The internal standard should be added to the samples before extraction to account for both matrix effects and variability in sample preparation.[8] |
| Non-linear Detector Response | Ensure that the concentration of this compound is within the linear dynamic range of the instrument. High concentrations can lead to detector saturation and a loss of linearity.[4] Prepare a calibration curve with a wide range of concentrations to assess linearity. |
Experimental Protocols
Protocol 1: Generic LC-MS/MS Analysis of this compound
This protocol provides a starting point for the analysis of this compound in biological samples. Optimization will be required for specific matrices and instrumentation.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of sample (e.g., plasma, cell lysate), add 400 µL of cold methanol containing the internal standard.
-
Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography:
-
Column: Shodex Asahipak NH2P-50 2D (2.0 x 150 mm) or equivalent aminopropyl column suitable for sugar analysis.[5]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 80% B, hold for 2 minutes, decrease to 20% B over 10 minutes, hold for 2 minutes, then return to 80% B and equilibrate for 5 minutes.
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM):
-
The specific transitions for this compound will depend on the number of 13C labels. For a fully labeled D-Allose ([U-13C6]-D-Allose), the precursor ion will be m/z 185 ([M-H]-). For partially labeled D-Allose, the precursor m/z will need to be adjusted accordingly.
-
A common transition for hexoses is the fragmentation of the deprotonated molecule to a fragment of m/z 89.[5] Therefore, a potential MRM transition for [U-13C6]-D-Allose would be 185 -> 91 (adjusting for the 13C atoms in the fragment).
-
-
Source Parameters:
-
Capillary Voltage: 3.0-4.0 kV
-
Source Temperature: 120-150°C
-
Desolvation Temperature: 350-450°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600-800 L/hr
-
-
Quantitative Data Summary
The following table summarizes recovery data for sugars using different calibration strategies, illustrating the importance of internal standards for compensating for matrix effects.
| Analyte | Calibration Method | Recovery (%) | Reference |
| Xylose | Internal Calibration (13C-labeled IS) | 93.6 ± 1.6 | [7] |
| Glucose | Internal Calibration (13C-labeled IS) | 104.8 ± 5.2 | [7] |
| Ribulose | External Calibration | 82.5 ± 0.8 | [7] |
| Xylulose | External Calibration | 105.2 ± 2.1 | [7] |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for low this compound signal.
References
- 1. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of low molecular weight sugars by chemical derivatization-liquid chromatography/multiple reaction monitoring/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Carbohydrate and steroid analysis by desorption electrospray ionization mass spectrometry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Frontiers | Towards Higher Sensitivity of Mass Spectrometry: A Perspective From the Mass Analyzers [frontiersin.org]
Technical Support Center: D-Allose-13C Isotopic Labeling Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with slow isotopic equilibrium in D-Allose-13C studies.
Troubleshooting Guides
Issue 1: Slow or Incomplete Isotopic Labeling of D-Allose Metabolites
Question: My mass spectrometry (MS) or nuclear magnetic resonance (NMR) data shows low incorporation of 13C into downstream metabolites of D-Allose, even after extended incubation times. What are the potential causes and solutions?
Answer:
Slow or incomplete isotopic equilibrium in this compound studies can stem from several factors, from cellular uptake to enzymatic conversion rates. Below is a systematic guide to troubleshoot this issue.
Potential Cause 1: Inefficient Cellular Uptake of D-Allose
D-Allose uptake can be a rate-limiting step. While it is a C3 epimer of D-glucose, its transport mechanism can differ. In rats, D-Allose is absorbed via the sodium-dependent glucose cotransporter 1 (SGLT1)[1]. However, in some mammalian cell lines, D-allose uptake occurs slowly, potentially through diffusion, and is not inhibited by cytochalasin B, a known glucose transporter inhibitor[2].
Troubleshooting Steps:
-
Optimize Incubation Time: Extend the incubation period with 13C-D-Allose. Isotopic steady state in mammalian cells can take anywhere from minutes for glycolysis to over 24 hours for nucleotides[3].
-
Increase Substrate Concentration: Carefully increase the concentration of 13C-D-Allose in the culture medium. However, be mindful of potential cytotoxic effects or alterations in cell metabolism at high concentrations.
-
Characterize Transporter Expression: If possible, analyze the expression levels of potential transporters like SGLT1 in your cell model.
-
Consider Alternative Delivery Methods: For in vitro studies, explore cell permeabilization techniques as a positive control to bypass transport limitations, though this is not suitable for flux analysis.
Potential Cause 2: Slow Enzymatic Conversion in the D-Allose Metabolic Pathway
The conversion of D-Allose to D-fructose-6-phosphate involves a series of enzymatic reactions. The kinetics of these enzymes can influence the rate of 13C label incorporation.
Troubleshooting Steps:
-
Enzyme Kinetic Data Review: Refer to available kinetic data for the enzymes in the D-Allose pathway (see Table 1). Low catalytic efficiency (kcat/Km) of any of these enzymes in your specific experimental system could be a bottleneck.
-
Cofactor Availability: Ensure that essential cofactors for the enzymes, such as metal ions (e.g., Co2+ for some D-psicose 3-epimerases), are not limiting in your culture medium[4].
-
pH and Temperature Optimization: Verify that the pH and temperature of your cell culture or reaction buffer are optimal for the activity of the involved enzymes[4][5].
Potential Cause 3: Dilution of the Isotopic Label
The 13C-D-Allose tracer can be diluted by unlabeled carbon sources present in the experimental system.
Troubleshooting Steps:
-
Use Dialyzed Serum: If using fetal bovine serum (FBS) in cell culture, switch to dialyzed FBS to remove unlabeled sugars and other small molecules[6].
-
Control for Endogenous Carbon Sources: Be aware of the contribution of other cellular carbon sources, such as glycogen stores or other amino acids, which can dilute the 13C label.
-
Parallel Labeling Experiments: Consider performing parallel experiments with different 13C-labeled substrates to better resolve fluxes and identify sources of dilution[7].
Potential Cause 4: Subcellular Compartmentalization
Metabolic pathways are often compartmentalized within the cell (e.g., cytosol vs. mitochondria). The transport of metabolites between compartments can be slow, leading to different labeling patterns and rates in each compartment[8][9].
Troubleshooting Steps:
-
Fractionation Studies: If feasible, perform subcellular fractionation to analyze the 13C enrichment in different organelles.
-
Advanced Modeling: Utilize metabolic flux analysis models that account for compartmentalization to better interpret your data.
Frequently Asked Questions (FAQs)
Q1: How long should I wait to reach isotopic steady state in my this compound experiment?
A1: The time to reach isotopic steady state is dependent on the specific metabolite, the cell type, and the experimental conditions. It is crucial to perform a time-course experiment to empirically determine when the 13C enrichment of your metabolites of interest plateaus[3]. For rapidly turning over pools like glycolytic intermediates, this might be a matter of minutes to hours, while for larger, slower pools, it could be significantly longer.
Q2: What is the expected metabolic fate of 13C-D-Allose?
A2: 13C-D-Allose is expected to be transported into the cell and then phosphorylated to 13C-D-Allose-6-phosphate. Subsequently, it is isomerized to 13C-D-psicose-6-phosphate and then epimerized to 13C-D-fructose-6-phosphate, which then enters the central carbon metabolism, primarily glycolysis and the pentose phosphate pathway.
Q3: Can I use a 13C-glucose breath test protocol as a reference for my D-Allose study?
A3: While a 13C-glucose breath test can provide a general framework for in vivo studies, it is important to remember that the transport and initial metabolic steps of D-Allose differ from D-glucose. Therefore, the kinetics of 13CO2 exhalation will likely be different. The principles of tracer administration and sample collection can be adapted, but the interpretation of the results will require specific consideration of D-Allose metabolism.
Q4: My results show unexpected 13C labeling patterns. What could be the reason?
A4: Unexpected labeling patterns can arise from several factors:
-
Metabolic Branching: D-Allose or its metabolites may enter unexpected side pathways.
-
Reverse Reactions: The reversibility of enzymatic reactions can lead to scrambling of the 13C label.
-
Contamination: Ensure your 13C-D-Allose tracer is of high isotopic and chemical purity.
-
Analytical Artifacts: Carefully validate your analytical methods (MS or NMR) to rule out any measurement errors.
Data Presentation
Table 1: Kinetic Parameters of Key Enzymes in D-Allose Metabolism
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (mM-1s-1) | Organism | Reference |
| D-Allose-6-phosphate Isomerase | D-Allose | 33 | 13.79 | 0.4 | Pyrococcus furiosus | [10] |
| D-Allulose | 45.24 | 6.58 | 0.14 | Pyrococcus furiosus | [10] | |
| D-Psicose 3-Epimerase | D-Psicose | 209 | - | - | Treponema primitia ZAS-1 | [5] |
| D-Fructose | 279 | - | - | Treponema primitia ZAS-1 | [5] | |
| D-Psicose | - | - | 327 | Desmospora sp. 8437 | [4] | |
| D-Fructose | - | - | 116 | Desmospora sp. 8437 | [4] | |
| D-Psicose | - | - | - | Agrobacterium tumefaciens | [11] | |
| D-Fructose | - | - | - | Agrobacterium tumefaciens | [11] |
Note: Kinetic parameters can vary significantly between different organisms and under different experimental conditions. This table provides a general reference.
Experimental Protocols
Protocol 1: General Procedure for 13C-D-Allose Labeling in Adherent Mammalian Cells
-
Cell Seeding: Seed cells in appropriate culture plates and grow to the desired confluency.
-
Media Preparation: Prepare culture medium containing 13C-D-Allose at the desired concentration. If using serum, it is highly recommended to use dialyzed FBS.
-
Labeling: Remove the existing medium and replace it with the 13C-D-Allose containing medium.
-
Incubation: Incubate the cells for the desired period (determined from a time-course experiment).
-
Quenching: To halt metabolic activity rapidly, aspirate the labeling medium and immediately add a quenching solution (e.g., ice-cold 80% methanol)[12].
-
Metabolite Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Vortex thoroughly and centrifuge at a low temperature to pellet cell debris.
-
Sample Preparation: Collect the supernatant containing the metabolites. The extract can then be dried and reconstituted in a suitable solvent for MS or NMR analysis.
Protocol 2: Quenching and Extraction of Intracellular Metabolites
For accurate measurement of 13C enrichment, rapid quenching of metabolism is critical to prevent further enzymatic activity and degradation of metabolites[13].
-
Preparation: Pre-chill all solutions and equipment.
-
Quenching: For adherent cells, quickly aspirate the culture medium and add ice-cold quenching solution (e.g., 60% methanol at -40°C)[13]. For suspension cells, rapidly transfer the cell suspension into a larger volume of the cold quenching solution.
-
Separation: Centrifuge the quenched cell suspension at a low temperature to separate the cell pellet from the supernatant.
-
Extraction: Resuspend the cell pellet in a cold extraction solvent (e.g., acetonitrile/methanol/water mixture).
-
Lysis: Disrupt the cells using methods such as sonication or freeze-thaw cycles on ice.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Collection: Collect the supernatant containing the intracellular metabolites for subsequent analysis.
Mandatory Visualizations
References
- 1. d-Allose is absorbed via sodium-dependent glucose cotransporter 1 (SGLT1) in the rat small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence that modulation of glucose transporter intrinsic activity is the mechanism involved in the allose-mediated depression of hexose transport in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a metal-dependent D-psicose 3-epimerase from a novel strain, Desmospora sp. 8437 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical characterization of a D-psicose 3-epimerase from Treponema primitia ZAS-1 and its application on enzymatic production of D-psicose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Should we consider subcellular compartmentalization of metabolites, and if so, how do we measure them? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compartment-specific metabolome labeling enables the identification of subcellular fluxes that may serve as promising metabolic engineering targets in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of an Agrobacterium tumefaciens d-Psicose 3-Epimerase That Converts d-Fructose to d-Psicose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Correcting for Natural 13C Abundance in D-Allose-13C Isotope Tracing Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately correcting for natural isotopic abundance in D-Allose-13C labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is natural isotopic abundance, and why is it critical to correct for it in this compound experiments?
A: Natural isotopic abundance refers to the fact that many elements exist in nature as a mixture of isotopes. For carbon, approximately 98.9% is the lighter isotope ¹²C, while about 1.1% is the heavier stable isotope ¹³C.[1] Other elements in metabolites, such as oxygen, hydrogen, and nitrogen, also have naturally occurring heavy isotopes.[2]
In a D-Allose-¹³C labeling experiment, the goal is to track the ¹³C atoms from the labeled D-Allose as they are incorporated into downstream metabolites. However, the mass spectrometer detects the total ¹³C content in a molecule, which is a combination of the ¹³C from your tracer and the ¹³C that was already naturally present.[2] Failure to correct for this natural abundance will lead to an overestimation of tracer incorporation, resulting in inaccurate calculations of metabolic fluxes and pathway activities.[3]
Q2: What is a Mass Isotopomer Distribution (MID) and how is it affected by natural abundance?
A: A Mass Isotopomer Distribution (MID), also known as a Mass Isotopomer Distribution Vector (MDV), represents the fractional abundance of all isotopic forms of a metabolite. For a metabolite with 'n' carbon atoms, the isotopologues will range from M+0 (containing no ¹³C atoms) to M+n (containing 'n' ¹³C atoms). The MID is the direct output from the mass spectrometer.
Natural abundance skews this distribution. Even a completely unlabeled metabolite (M+0) will have a small percentage of molecules that are M+1, M+2, etc., due to the 1.1% natural abundance of ¹³C and other heavy isotopes. This "natural" MID pattern overlaps with and obscures the true labeling pattern from your D-Allose-¹³C tracer. The correction process aims to mathematically remove this natural contribution to reveal the true extent of experimental labeling.[4]
Q3: How do I perform the natural abundance correction?
A: The standard method for natural abundance correction is a matrix-based approach.[5][6] This process can be summarized in the following steps:
-
Analyze an unlabeled control sample: Grow your cells under identical conditions but with unlabeled D-Allose.
-
Acquire Mass Spectra: Measure the MID of your target metabolite(s) in both the unlabeled control and the ¹³C-labeled samples.
-
Determine the Elemental Formula: The precise elemental formula of the analyzed metabolite, including any atoms added during derivatization for GC-MS analysis, is required.[7]
-
Apply a Correction Algorithm: Use software to apply a correction matrix. This matrix is calculated based on the elemental formula and the known natural abundances of all constituent isotopes.[4][6] The algorithm solves a system of linear equations to subtract the contribution of naturally occurring isotopes from the measured MID, yielding the corrected MID that reflects only the incorporation of the ¹³C tracer.[8][9]
Q4: What information is essential for an accurate correction?
A: The single most critical piece of information is the complete and accurate elemental formula of the molecule or molecular fragment being analyzed by the mass spectrometer. This must include all atoms from the metabolite itself and any derivatizing agents used in sample preparation. An incorrect formula will generate an incorrect correction matrix, leading to inaccurate results.[2] Additionally, the isotopic purity of the tracer, if not 100%, should be accounted for by advanced correction tools to improve accuracy.[5]
Q5: What are common software or tools used for this correction?
A: Several software tools are available to perform natural abundance correction. Some are standalone programs, while others are packages within larger programming environments like R or Python. Commonly used examples include:
-
IsoCor: An open-source software that can correct for natural abundance of various isotopes and the isotopic purity of the tracer.[5][10]
-
AccuCor2: An R-based tool designed for both single and dual-isotope tracer experiments, which can perform corrections based on the mass resolution of the instrument.[11]
-
MSCorr: A MATLAB-based program for correcting ¹³C and ¹⁵N labeling data.
-
Many in-house scripts and larger metabolic flux analysis (MFA) software suites also have built-in correction algorithms.
Troubleshooting Guide
Problem: My corrected data shows negative abundance for some isotopologues.
-
Possible Causes & Solutions:
-
Incorrect Elemental Formula: This is the most common cause. Double-check that the elemental formula used for the correction, including all atoms from derivatizing agents, is precise. An incorrect formula leads to an erroneous correction matrix.[2]
-
Inaccurate Background Subtraction: Poor background subtraction or incorrect peak integration during mass spectrometry data processing can distort the measured isotopologue ratios. Re-evaluate your raw data processing steps.
-
Instrumental Noise: High noise levels, especially for low-abundance isotopologues, can lead to inaccurate measurements. Ensure your instrument is properly tuned and that your signal-to-noise ratio is sufficient.
-
Over-correction: In some cases, particularly with high-resolution data, classical correction methods can overestimate the natural abundance contribution.[4] Using software designed for your specific data resolution may be necessary.[11]
-
Problem: The ¹³C enrichment in my labeled samples seems too low after correction.
-
Possible Causes & Solutions:
-
Tracer Impurity: Verify the isotopic purity of your D-Allose-¹³C tracer. If it is lower than assumed, the apparent incorporation will be reduced. Some software can account for tracer impurity.[5]
-
Slow Metabolic Activity or Insufficient Labeling Time: The cells may not have reached isotopic steady state. Perform a time-course experiment to determine the optimal labeling duration needed for significant tracer incorporation.
-
Metabolic Dilution: The labeled D-Allose may be diluted by other, unlabeled carbon sources in the medium (e.g., from serum) or from intracellular stores, leading to lower-than-expected enrichment.
-
Incorrect Correction Parameters: As with negative abundances, an incorrect elemental formula can lead to errors that artificially lower the calculated enrichment.
-
Problem: The M+1 peak in my unlabeled control sample is significantly higher than the theoretically predicted abundance.
-
Possible Causes & Solutions:
-
Contamination of Media or Reagents: Commercially available unlabeled substrates, like glucose or other media components, may contain trace amounts of ¹³C.[12] Analyze a media-only blank to identify potential sources of contamination.
-
Carryover in Analytical Instruments: Residual labeled material from a previous, highly enriched sample can contaminate a subsequent run.[12] Run blank injections between samples to check for and mitigate carryover.
-
Data Presentation
Quantitative data should be summarized for clarity. The tables below illustrate the natural abundance of key isotopes and a hypothetical correction for a metabolite derived from D-Allose.
Table 1: Natural Abundance of Relevant Isotopes
| Element | Isotope | Mass (Da) | Natural Abundance (%) |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Hydrogen | ¹H | 1.007825 | 99.985 |
| ²H | 2.014102 | 0.015 | |
| Nitrogen | ¹⁴N | 14.003074 | 99.63 |
| ¹⁵N | 15.000109 | 0.37 | |
| Oxygen | ¹⁶O | 15.994915 | 99.76 |
| ¹⁷O | 16.999132 | 0.04 | |
| ¹⁸O | 17.999160 | 0.20 | |
| Silicon | ²⁸Si | 27.976927 | 92.23 |
| ²⁹Si | 28.976495 | 4.68 | |
| ³⁰Si | 29.973770 | 3.09 |
Note: Silicon is included as it is a common element in derivatizing agents (e.g., TBDMS) used for GC-MS analysis.
Table 2: Example of Raw vs. Corrected MID for Pyruvate (C₃H₄O₃) from a [U-¹³C₆]-D-Allose Experiment
| Mass Isotopologue | Description | Measured MID (Raw Data) | Contribution from Natural Abundance | Corrected MID (Tracer Incorporation) |
| M+0 | Unlabeled Pyruvate | 25.0% | 25.0% | 0.0% |
| M+1 | Pyruvate + 1 ¹³C | 15.0% | ~0.8% | 14.2% |
| M+2 | Pyruvate + 2 ¹³C | 10.0% | ~0.0% | 10.0% |
| M+3 | Pyruvate + 3 ¹³C | 50.0% | ~0.0% | 50.0% |
| Total | 100.0% | 74.2% |
Note: This table is illustrative. The corrected MID is typically renormalized to 100% to reflect the fractional contribution of each labeled species.
Experimental Protocol
Protocol: Verifying and Correcting for Natural Isotopic Abundance
-
Analyze Unlabeled Samples: Run biological replicates of your cells cultured in parallel with your labeled experiments but using only unlabeled D-Allose and other substrates. These samples are your baseline for natural isotopic abundance.[12]
-
Acquire Mass Spectra: Obtain high-resolution mass spectra for your target metabolites from both unlabeled and D-Allose-¹³C labeled samples. Ensure that the mass spectrometer settings are identical for all runs.
-
Determine Elemental Formula: For each metabolite of interest, confirm its exact elemental formula. If using chemical derivatization (e.g., for GC-MS), add the atoms from the derivatizing agent to the formula.
-
Extract Raw Mass Isotopomer Distributions (MIDs): Integrate the peak areas for each isotopologue (M+0, M+1, M+2, etc.) of a given metabolite. Normalize these values to get the fractional abundances by dividing the intensity of each isotopologue by the sum of all isotopologue intensities. This is your measured MID.[4]
-
Apply Correction Using a Matrix-Based Method: Use a computational tool (e.g., IsoCor, AccuCor2, or a custom script) to perform the correction.[2][5][11] Input the complete elemental formula and the raw MID data for both your unlabeled and labeled samples. The software will generate a correction matrix based on the known natural abundances of all constituent isotopes and calculate the corrected MID.
-
Validate Corrected Data: Check the corrected MID for any anomalies, such as negative values. The M+0 fraction of your unlabeled control should be close to 100% after correction, and labeled samples should show a logical enrichment pattern based on the known biochemistry and the D-Allose-¹³C tracer used.
Visualizations
Diagrams help clarify complex workflows and logical relationships in data correction.
Caption: Workflow of a typical ¹³C labeling experiment and data correction.
Caption: Logical relationship showing how natural abundance contributes to the measured signal.
References
- 1. Isotopic Fractionation of Stable Carbon Isotopes [radiocarbon.com]
- 2. benchchem.com [benchchem.com]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. en-trust.at [en-trust.at]
- 9. Isotope correction of mass spectrometry profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: D-Allose-13C Metabolomics Data Normalization
Welcome to the technical support center for D-Allose-13C metabolomics data normalization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and best practices in normalizing stable isotope-labeled metabolomics data.
Frequently Asked Questions (FAQs)
Q1: Why is data normalization necessary for this compound metabolomics experiments?
Data normalization is a critical step to remove systematic variation and unwanted non-biological variance from metabolomics data.[1][2][3][4] In this compound tracer studies, variations can be introduced during sample preparation, extraction, and instrumental analysis.[1][4] Normalization makes samples comparable, ensuring that observed differences are due to biological factors rather than technical inconsistencies.[5]
Q2: What are the most common sources of variation in 13C metabolomics data?
Common sources of variation include:
-
Differences in sample amount: Inconsistent amounts of starting material (cells, tissue, etc.).
-
Extraction inefficiencies: Variable metabolite recovery during the extraction process.
-
Instrumental drift: Changes in the mass spectrometer's sensitivity over the course of a long analytical run.
-
Ion suppression/enhancement: Matrix effects that can alter the ionization efficiency of metabolites.
-
Pipetting errors: Inaccuracies in liquid handling during sample preparation.
Q3: What is the difference between normalization and scaling?
Normalization aims to adjust for systematic differences in the overall signal intensity between samples, often related to variations in sample concentration.[6] Scaling, on the other hand, adjusts the intensity of each metabolite feature to make them more comparable, regardless of their absolute abundance.[6] Common scaling methods include auto-scaling, pareto scaling, and range scaling.
Q4: How do I correct for the natural abundance of 13C in my data?
Correcting for the natural 1.1% abundance of 13C is crucial for accurate isotopologue distribution analysis. This is typically done using computational algorithms that subtract the contribution of naturally occurring 13C from the measured isotopologue intensities. Several software packages and in-house scripts are available for this purpose.
Q5: Should I normalize my data before or after correcting for natural 13C abundance?
It is generally recommended to perform normalization before correcting for natural 13C abundance. Normalization addresses the systematic variation in the raw peak intensities across samples, which should be corrected first to ensure that the subsequent isotopologue correction is applied to comparable data.
Troubleshooting Guides
Issue 1: High variability between technical replicates after normalization.
-
Possible Cause: Inefficient normalization strategy.
-
Troubleshooting Steps:
-
Evaluate different normalization methods: If you used a simple normalization method like Total Ion Count (TIC), consider trying a more robust method like Probabilistic Quotient Normalization (PQN) or using internal standards.[2][3][4][6]
-
Check for outliers: Use principal component analysis (PCA) or other statistical methods to identify and investigate outlier samples that may be skewing the normalization.
-
Review sample preparation and handling: Ensure that sample collection, quenching, and extraction protocols were followed consistently.
-
Issue 2: Loss of biological variation after normalization.
-
Possible Cause: Over-normalization or inappropriate normalization method.
-
Troubleshooting Steps:
-
Assess the impact of normalization: Compare the distribution of your data before and after normalization. If the biological variation is significantly diminished, the normalization method may be too aggressive.
-
Consider a different normalization strategy: Some normalization methods might inadvertently remove true biological variance.[2][3][4] For instance, if a large number of metabolites are expected to change in one direction, TIC normalization might not be appropriate.
-
Use quality control (QC) samples to guide normalization: If QC samples were included in the run, evaluate the effect of normalization on their clustering. Good normalization should decrease the variance among QC samples.
-
Issue 3: Inaccurate fractional enrichment or isotopologue distribution values.
-
Possible Cause:
-
Incomplete correction for natural 13C abundance.
-
Isotopic impurity of the this compound tracer.[6]
-
Metabolic cross-talk and recycling of the 13C label.
-
-
Troubleshooting Steps:
-
Verify natural abundance correction: Double-check the algorithm and parameters used for natural abundance correction.
-
Account for tracer impurity: If the isotopic purity of your this compound is less than 99%, you may need to correct for the presence of unlabeled (M+0) tracer.[6]
-
Analyze labeling patterns of multiple metabolites: Examining the labeling patterns across several related metabolites can help to understand the flow of the 13C label and identify potential recycling pathways.[6]
-
Experimental Protocols
Protocol 1: Probabilistic Quotient Normalization (PQN)
PQN is a widely used normalization method that is robust to datasets where a significant proportion of metabolites are expected to change.[2][3][4][6]
Methodology:
-
Data Preparation: Arrange your data in a matrix with samples in rows and metabolite features (peaks) in columns.
-
Reference Spectrum Calculation:
-
Calculate the median or mean spectrum of all samples. This will serve as the reference spectrum.
-
-
Quotient Calculation:
-
For each sample, divide the intensity of each metabolite feature by the corresponding intensity in the reference spectrum. This will result in a vector of quotients for each sample.
-
-
Median Quotient Calculation:
-
For each sample, calculate the median of all the calculated quotients.
-
-
Normalization:
-
Divide the intensity of each metabolite feature in a sample by its calculated median quotient.
-
Protocol 2: Normalization to an Internal Standard
This method relies on spiking a known amount of a stable isotope-labeled internal standard into each sample before analysis.
Methodology:
-
Internal Standard Selection: Choose an internal standard that is structurally similar to the analytes of interest but does not occur naturally in the samples. For this compound studies, a 13C-labeled compound that is not expected to be produced from D-Allose metabolism could be used.
-
Spiking: Add a precise and equal amount of the internal standard to each sample at the beginning of the sample preparation workflow.
-
Data Acquisition: Analyze the samples using LC-MS or GC-MS.
-
Normalization: For each sample, divide the peak area of every metabolite by the peak area of the internal standard.
Quantitative Data Summary
The following table provides a hypothetical example of metabolite peak intensities before and after PQN normalization.
| Metabolite | Sample 1 (Raw) | Sample 2 (Raw) | Sample 3 (Raw) | Sample 1 (PQN) | Sample 2 (PQN) | Sample 3 (PQN) |
| This compound-6P | 1,200,000 | 1,500,000 | 950,000 | 1,150,000 | 1,145,000 | 1,160,000 |
| Fructose-13C-1,6-BP | 850,000 | 1,100,000 | 600,000 | 815,000 | 840,000 | 825,000 |
| Sedoheptulose-13C-7P | 450,000 | 600,000 | 300,000 | 430,000 | 455,000 | 440,000 |
| Citrate-13C (M+2) | 300,000 | 450,000 | 200,000 | 285,000 | 345,000 | 295,000 |
Visualizations
Caption: A typical experimental workflow for this compound metabolomics.
Caption: Logical flow of the Probabilistic Quotient Normalization (PQN) algorithm.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
Quality control measures for D-Allose-13C tracer experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-Allose-¹³C as a metabolic tracer.
Frequently Asked Questions (FAQs)
Q1: Why is quality control essential for D-Allose-¹³C tracer experiments?
Q2: What is isotopic enrichment and how is it determined for D-Allose-¹³C?
Isotopic enrichment refers to the percentage of a specific isotope (in this case, ¹³C) in a molecule above its natural abundance. For D-Allose-¹³C, this is the proportion of D-Allose molecules that contain one or more ¹³C atoms at specific positions. It is typically determined using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2][3] High-resolution mass spectrometry can differentiate between ¹³C-labeled and unlabeled molecules, allowing for precise quantification of enrichment.[3][4]
Q3: What is a Mass Isotopologue Distribution (MID) and why is it important?
A Mass Isotopologue Distribution (MID) describes the fractional abundance of all isotopic forms of a metabolite.[1] For a metabolite with 'n' carbon atoms, the isotopologues will range from M+0 (all ¹²C) to M+n (all ¹³C). The MID is the direct output from the mass spectrometer and is crucial for calculating the extent of tracer incorporation into downstream metabolites, providing insights into metabolic pathway activity.
Q4: Is it necessary to correct for the natural abundance of ¹³C?
Troubleshooting Guide
Issue 1: Low or No Detectable Isotopic Enrichment in Target Metabolites
Q: I have administered D-Allose-¹³C, but I am not observing significant enrichment in my downstream metabolites of interest. What are the possible causes and solutions?
A: This is a common issue that can arise from several factors related to the tracer, the biological system, or the analytical methodology.
| Potential Cause | Troubleshooting Step | Experimental Protocol/Reference |
| Insufficient Tracer Concentration or Incubation Time | Optimize the concentration of D-Allose-¹³C and the labeling duration through a time-course and dose-response experiment. | See "Protocol for Optimizing Tracer Concentration and Labeling Duration" below. |
| Low Metabolic Activity of the Pathway of Interest | Increase the incubation time to allow for greater incorporation of the tracer. Ensure that the experimental model (e.g., cell line, organism) is known to metabolize D-Allose. | The metabolism of D-allose can be limited in some systems.[5] |
| Poor Ionization Efficiency in Mass Spectrometry | Optimize the mass spectrometer source parameters. Chemical derivatization can also be considered to improve the ionization of sugars and their metabolites. | Refer to your instrument's optimization guide. Derivatization protocols for sugars are widely available.[6] |
| Low Abundance of the Target Metabolite | Increase the amount of starting material (e.g., cell number, tissue weight) to ensure the metabolite is above the limit of detection. | |
| Tracer Instability | Ensure proper storage and handling of the D-Allose-¹³C tracer to prevent degradation. | Follow the manufacturer's storage recommendations. |
Issue 2: High Variability Between Replicates
Q: My replicate samples show a high degree of variability in isotopic enrichment. How can I improve the consistency of my results?
A: High variability often points to inconsistencies in experimental procedures.
| Potential Cause | Troubleshooting Step | Experimental Protocol/Reference |
| Inconsistent Cell Seeding or Growth Phase | Ensure uniform cell culture conditions and harvest cells during the exponential growth phase for consistency. | Standard cell culture protocols should be strictly followed. |
| Pipetting Errors | Use calibrated pipettes and practice consistent and rapid techniques for all sample handling steps, especially during quenching and extraction. | See "Protocol for Metabolite Quenching and Extraction" below. |
| Metabolite Instability During Sample Workup | Keep samples on dry ice or in a cold environment throughout the extraction process to minimize enzymatic activity and metabolite degradation. | See "Protocol for Metabolite Quenching and Extraction" below. |
| Inconsistent Incubation Times | Precisely standardize all timing steps, particularly the introduction and removal of the D-Allose-¹³C tracer. |
Issue 3: Unexpected Labeling Patterns
Q: The labeling patterns in my metabolites are not what I expected based on known metabolic pathways. What could be the reason?
A: Unexpected labeling can reveal interesting biology but may also be due to experimental artifacts.
| Potential Cause | Troubleshooting Step | Experimental Protocol/Reference |
| Tracer Impurity | Verify the isotopic and chemical purity of your D-Allose-¹³C tracer. Obtain a certificate of analysis from the manufacturer. | See "Protocol for Assessing Tracer Purity" below. |
| Alternative or Unconsidered Metabolic Pathways | Re-evaluate the known metabolic network for D-Allose. Consider the possibility of novel or cell-type-specific pathways. D-Allose metabolism is not as well-characterized as that of glucose.[7] | |
| In Vivo Scrambling of Labels | Be aware of reversible enzymatic reactions that can alter the position of the ¹³C label within a molecule. | Literature on specific enzyme mechanisms can provide insights. |
| Contamination | Run a media-only blank to identify and subtract background contributions from media or serum components. |
Experimental Protocols
Protocol for Assessing Tracer Purity
-
Objective: To verify the isotopic and chemical purity of the D-Allose-¹³C tracer.
-
Methodology:
-
Prepare a stock solution of the D-Allose-¹³C tracer in a suitable solvent (e.g., ultrapure water).
-
Analyze the solution using high-resolution LC-MS or GC-MS.
-
For Isotopic Purity: Determine the mass isotopologue distribution of the tracer. The abundance of the M+n peak (where n is the number of ¹³C atoms) should match the specifications provided by the manufacturer.
-
For Chemical Purity: Analyze the chromatogram for the presence of other compounds. The peak corresponding to D-Allose-¹³C should be the predominant one.
-
-
Acceptance Criteria: Isotopic enrichment should be within the manufacturer's specified range (e.g., >99%). Chemical purity should be >98%.
Protocol for Metabolite Quenching and Extraction
-
Objective: To rapidly halt metabolic activity and efficiently extract metabolites from biological samples.
-
Methodology for Adherent Cells:
-
Aspirate the culture medium containing the tracer.
-
Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled quenching/extraction solution (e.g., 80:20 methanol:water at -80°C) to the culture dish.
-
Scrape the cells in the quenching solution and transfer to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the metabolites for analysis.
-
-
Key Considerations: The quenching step must be as rapid as possible to prevent metabolic changes.[6]
Visualizations
Caption: Experimental workflow for D-Allose-¹³C tracer experiments.
Caption: Troubleshooting decision tree for common experimental issues.
References
- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monarch Initiative [beta.monarchinitiative.org]
Technical Support Center: Optimizing Quenching and Extraction for D-Allose-¹³C Labeled Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Allose-¹³C labeled cells. Our goal is to help you optimize your quenching and extraction methods to ensure high-quality, reproducible results in your metabolomics experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of quenching in metabolomics?
A1: The primary goal of quenching is to instantaneously halt all enzymatic activity within the cells at the time of harvesting. This is crucial for preserving the metabolic snapshot of the cells, preventing the interconversion or degradation of metabolites that can occur within seconds.[1] Incomplete or slow quenching can lead to inaccurate quantification and misinterpretation of metabolic fluxes.[1]
Q2: Why is the choice of quenching solvent critical?
A2: The ideal quenching solvent should rapidly arrest metabolism without causing leakage of intracellular metabolites.[2] Cold organic solvents like methanol are commonly used, but the concentration and temperature must be carefully optimized. For instance, some studies have shown that 60% cold methanol can cause significant metabolite loss in certain cell types.[3][4]
Q3: What are the most common methods for extracting metabolites from quenched cells?
A3: Common extraction methods involve using organic solvents or solvent mixtures to disrupt cell membranes and solubilize metabolites. Popular choices include cold methanol, acetonitrile, or combinations thereof, sometimes with water.[5][6] Boiling ethanol has also been shown to be effective, particularly for yeast.[2][7] The choice of extraction solvent depends on the specific metabolites of interest and the downstream analytical platform.
Q4: How does ¹³C-labeling affect the choice of quenching and extraction method?
A4: While the fundamental principles remain the same, working with ¹³C-labeled cells requires careful consideration to avoid isotopic fractionation or biased recovery of labeled versus unlabeled metabolites. It is essential to use methods that have been validated for quantitative recovery across a range of metabolite classes to ensure that the measured isotope enrichment accurately reflects the in vivo state.[3][4]
Q5: What is known about the metabolism of D-Allose in mammalian cells?
A5: D-Allose is a rare sugar that has been shown to exhibit anticancer properties.[8][9][10] Unlike glucose, it is not readily metabolized through glycolysis. Instead, it appears to exert its effects by inducing reactive oxygen species (ROS), causing cell cycle arrest, and reprogramming metabolism.[8][11][12] It has been shown to inhibit cancer cell growth by reducing the expression of glucose transporter 1 (GLUT1) and consequently decreasing glucose uptake.[13]
Q6: Which signaling pathways are known to be affected by D-Allose?
A6: D-Allose has been shown to modulate several key signaling pathways in cancer cells. It induces the expression of thioredoxin-interacting protein (TXNIP), which in turn can inhibit glycolysis.[13][14] It also leads to the activation of AMP-activated protein kinase (AMPK) and the phosphorylation of p38-MAPK.[14] In some systems, it has been shown to suppress gibberellin signaling through a hexokinase-dependent pathway and to extend lifespan in C. elegans via sirtuin and insulin signaling.[15][16]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low metabolite yield | 1. Incomplete cell lysis during extraction. 2. Metabolite leakage during quenching. 3. Suboptimal extraction solvent for the target metabolites. | 1. Include a mechanical disruption step (e.g., bead beating, sonication) after adding the extraction solvent. 2. Evaluate a different quenching method. For example, if using cold methanol, try rapid filtration followed by quenching in liquid nitrogen.[5] 3. Test a range of extraction solvents with varying polarities (e.g., methanol, acetonitrile, methanol/water mixtures).[5] |
| High variability between replicates | 1. Inconsistent timing of quenching after harvesting. 2. Temperature fluctuations during sample processing. 3. Incomplete removal of extracellular medium. | 1. Standardize the time between cell harvesting and quenching to be as short as possible. 2. Keep samples on dry ice or in a pre-chilled environment throughout the quenching and extraction process. 3. Ensure a thorough and rapid washing step with cold saline or PBS immediately before quenching. |
| Unexpected ¹³C-labeling patterns | 1. Continued metabolic activity after quenching. 2. Isotopic exchange during extraction. 3. Contamination from unlabeled sources. | 1. Use a more rapid and colder quenching method, such as direct plunging into liquid nitrogen.[5] Spike in a ¹³C-labeled standard during quenching to monitor for any conversion.[1] 2. Ensure extraction solvents are of high purity and stored properly to avoid contamination. 3. Use dedicated labware and reagents for labeled experiments. |
| Poor recovery of specific metabolite classes (e.g., phosphorylated sugars) | 1. Degradation by phosphatases due to incomplete quenching. 2. Poor solubility in the chosen extraction solvent. | 1. Use a quenching method that includes an acid, such as formic acid, to inactivate enzymes.[1] 2. For phosphorylated compounds, a more polar extraction solvent or a two-phase extraction (e.g., methanol/chloroform/water) may be more effective. |
| Cell clumping during harvesting | 1. Over-confluent cell culture. 2. Inadequate dissociation of adherent cells. | 1. Harvest cells at 80-90% confluency. 2. If using a cell scraper, ensure complete detachment. For suspension cells, gently pipette to break up clumps before quenching. |
Experimental Protocols
Protocol 1: Optimized Quenching and Extraction for Adherent Cells
This protocol is designed to minimize metabolite leakage and ensure rapid inactivation of enzymes for adherent cells labeled with D-Allose-¹³C.
-
Cell Culture and Labeling:
-
Culture cells to 80-90% confluency.
-
Replace the culture medium with a medium containing D-Allose-¹³C at the desired concentration and incubate for the specified labeling period.
-
-
Quenching:
-
Place the culture dish on a bed of dry ice.
-
Aspirate the labeling medium.
-
Immediately wash the cells twice with 5 mL of ice-cold (4°C) phosphate-buffered saline (PBS).
-
Instantly add liquid nitrogen to the dish to flash-freeze the cells.[5]
-
-
Extraction:
-
While the cells are still frozen, add 1 mL of pre-chilled (-80°C) 80% methanol.
-
Use a cell scraper to detach the frozen cell lysate from the dish.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate at -80°C for 15 minutes to allow for complete protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the extract using a vacuum concentrator.
-
Store the dried metabolite extract at -80°C until analysis.
-
Protocol 2: Optimized Quenching and Extraction for Suspension Cells
This protocol is adapted for suspension cells and focuses on rapid separation from the medium before quenching.
-
Cell Culture and Labeling:
-
Grow suspension cells to the desired density.
-
Pellet the cells by centrifugation (e.g., 500 x g for 3 minutes at 4°C).
-
Resuspend the cells in a medium containing D-Allose-¹³C and incubate for the labeling period.
-
-
Quenching:
-
Extraction:
-
Add 1 mL of pre-chilled (-20°C) acetonitrile:methanol:water (40:40:20 v/v/v) to the tube containing the frozen filter and cells.
-
Vortex vigorously for 1 minute to disrupt the cells and extract the metabolites.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Dry the extract using a vacuum concentrator.
-
Store the dried metabolite extract at -80°C until analysis.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies that have compared different quenching and extraction methods. These tables can help you select an appropriate starting point for your optimization experiments.
Table 1: Comparison of Total Intracellular Metabolite Yield from HeLa Cells
| Quenching Method | Extraction Solvent | Total Metabolite Yield (nmol per 10⁶ cells) |
| Liquid Nitrogen | 50% Acetonitrile | 295.33 |
| Liquid Nitrogen | 80% Methanol | 250.12 |
| -40°C 50% Methanol | 50% Acetonitrile | 180.45 |
| 0.5°C Normal Saline | 70% Ethanol | 21.51 |
| Data adapted from a study on HeLa carcinoma cells, demonstrating the significant impact of the chosen protocol on metabolite recovery.[5] |
Table 2: Comparison of Metabolite Classes Recovery in Yeast
| Method | Phosphorylated Sugars | Nucleotides | Amino Acids | Organic Acids |
| Methanol-Quenching + Boiling Ethanol Extraction | High | High | High | High |
| Cold-Solvent Quenching-Extraction | Significantly Lower | Significantly Lower | Similar | Similar |
| This comparison highlights that different methods can have varying efficiencies for specific classes of metabolites.[2][7] |
Visualizations
D-Allose Signaling Pathways
Caption: D-Allose induced signaling pathways in cancer cells.
Experimental Workflow for D-Allose-¹³C Labeling and Metabolite Extraction
Caption: Workflow for ¹³C-labeled metabolite analysis.
Troubleshooting Logic for Low Metabolite Yield
Caption: Troubleshooting low metabolite yield.
References
- 1. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.tudelft.nl [research.tudelft.nl]
- 3. researchgate.net [researchgate.net]
- 4. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A systematic evaluation of quenching and extraction procedures for quantitative metabolome profiling of HeLa carcinoma cell under 2D and 3D cell culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fit-for-purpose quenching and extraction protocols for metabolic profiling of yeast using chromatography-mass spectrometry platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. D-allose: Molecular Pathways and Therapeutic Capacity in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 11. Rare Sugar D-allose in Cancer Therapy as a Revolutionary Approach with Promising Future Insights [glycoforum.gr.jp]
- 12. benthamdirect.com [benthamdirect.com]
- 13. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Systemically Administered D-allose Inhibits the Tumor Energy Pathway and Exerts Synergistic Effects With Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rare sugar D-allose suppresses gibberellin signaling through hexokinase-dependent pathway in Oryza sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. D-Allose, a Stereoisomer of D-Glucose, Extends the Lifespan of Caenorhabditis elegans via Sirtuin and Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low D-Allose-13C Incorporation
Welcome to the technical support center for D-Allose-13C metabolic tracing experiments. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address challenges associated with the low incorporation of this compound into metabolic pathways.
Frequently Asked Questions (FAQs)
Q1: What is D-Allose and why is it used in metabolic studies?
D-Allose is a rare sugar, a C-3 epimer of D-glucose, that has garnered interest for its various biological activities, including anti-cancer, anti-inflammatory, and anti-oxidative effects.[1][2] In metabolic studies, 13C-labeled D-Allose is used as a tracer to investigate its uptake, metabolism, and impact on cellular metabolic pathways, particularly in cancer cells which exhibit altered glucose metabolism.[3][4]
Q2: How does D-Allose enter mammalian cells?
The primary mechanism for D-Allose entry into mammalian cells appears to be slow diffusion, as its uptake is not inhibited by cytochalasin B, a known inhibitor of glucose transporters.[5] Some studies suggest that D-allose may also be transported via the sodium-dependent glucose cotransporter 1 (SGLT1) in the small intestine of rats.[6]
Q3: Is D-Allose metabolized in mammalian cells?
Yes, but its metabolism is generally considered to be limited. The initial and critical step is the phosphorylation of D-Allose to D-allose-6-phosphate (A6P) by hexokinases.[7][8][9] A6P is believed to be the active form responsible for many of D-Allose's biological effects, including the inhibition of cancer cell proliferation.[10] In bacteria, D-allose can be catabolized and enter the Embden–Meyerhoff–Parnas (EMP) pathway.[11]
Q4: How does D-Allose affect glucose metabolism?
D-Allose has been shown to reduce the transport of glucose into cells.[5] It can inhibit the expression of glucose transporter 1 (GLUT1), a key transporter for glucose uptake in many cancer cell lines.[1][2][12] This leads to decreased glucose uptake, which may contribute to the anti-cancer effects of D-Allose.[1][2]
Troubleshooting Guide
Issue 1: Low or no detection of this compound inside the cells.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Slow Cellular Uptake: D-Allose uptake is known to be slow and primarily diffusion-based.[5] | Increase Incubation Time: Extend the labeling period to allow for sufficient intracellular accumulation of this compound. Consider a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation time for your cell line. |
| Low Extracellular Concentration: The concentration of this compound in the medium may be too low for efficient uptake. | Increase Tracer Concentration: While being mindful of potential cytotoxic effects at very high concentrations, consider increasing the concentration of this compound in your experimental medium. |
| Competition with Glucose: High concentrations of glucose in the culture medium may interfere with D-Allose uptake or its metabolic effects. | Reduce Glucose Concentration: If your experimental design allows, consider reducing the glucose concentration in the medium during the labeling period. |
| Cell Line Specificity: Different cell lines may exhibit varying capacities for D-Allose uptake. | Test Different Cell Lines: If feasible, compare this compound uptake in multiple cell lines to identify a more suitable model for your study. |
| Analytical Sensitivity: The analytical method used may not be sensitive enough to detect low intracellular concentrations of this compound. | Optimize Analytical Method: Enhance the sensitivity of your mass spectrometry method. This could involve optimizing sample preparation, chromatographic separation, or instrument parameters. |
Issue 2: this compound is detected intracellularly, but no labeled downstream metabolites are observed.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inefficient Phosphorylation: The conversion of D-Allose to D-allose-6-phosphate (A6P) by hexokinases may be a rate-limiting step.[7][13] | Assess Hexokinase Activity: If possible, measure the hexokinase activity in your cell line. Overexpression of hexokinase could be a strategy to enhance phosphorylation. |
| Limited Downstream Metabolism: Mammalian cells may have a limited capacity to metabolize A6P further. | Investigate A6P Fate: Focus on detecting and quantifying D-allose-6-phosphate-13C as the primary metabolite. The biological effects of D-Allose may be mediated by A6P itself rather than its incorporation into central carbon metabolism.[10] |
| Short Labeling Time: Insufficient time may have been allowed for the labeled carbon to be incorporated into downstream metabolites. | Extend Labeling Time: As with uptake, a longer incubation period may be necessary to detect labeled downstream metabolites. |
| Dilution of Labeled Pool: The labeled pool of A6P may be significantly diluted by unlabeled endogenous metabolites. | Use a Higher Percentage of Labeled Tracer: If not already doing so, use a medium where this compound is the primary source of allose. |
Experimental Protocols
General Protocol for this compound Tracing in Cultured Mammalian Cells
This protocol provides a general framework. Optimization of concentrations and incubation times for specific cell lines and experimental questions is highly recommended.
-
Cell Culture:
-
Culture cells in their recommended growth medium to the desired confluency (typically 70-80%).
-
One day prior to the experiment, seed the cells into appropriate culture plates (e.g., 6-well or 10 cm dishes).
-
-
Preparation of Labeling Medium:
-
Prepare a base medium that is deficient in the unlabeled counterpart of your tracer (e.g., glucose-free DMEM if co-tracing with glucose).
-
Supplement the base medium with dialyzed fetal bovine serum (if required) to minimize the presence of unlabeled sugars and amino acids.
-
Add this compound to the desired final concentration (e.g., starting with a range of 1-10 mM).
-
If co-tracing, add other labeled substrates (e.g., [U-13C]-glucose) as required by the experimental design.
-
-
Isotope Labeling:
-
Remove the growth medium from the cells and wash them once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed this compound labeling medium to the cells.
-
Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) in a standard cell culture incubator.
-
-
Metabolite Extraction:
-
Quickly aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold PBS or saline to remove extracellular metabolites.
-
Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them.
-
Collect the cell lysate and centrifuge at high speed at 4°C to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis:
-
Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
-
Develop a targeted method to detect and quantify this compound, D-allose-6-phosphate-13C, and other potential downstream metabolites.
-
Correct the raw data for natural isotope abundance to accurately determine the extent of 13C incorporation.[14]
-
Quantitative Data Summary
Table 1: Effects of D-Allose on Cancer Cells
| Effect | Cell Line(s) | Observation | Reference |
| Inhibition of Cell Growth | HuH-7, MDA-MB-231, SH-SY5Y | D-Allose treatment inhibited cell growth in a dose-dependent manner. | [1][12] |
| Reduction of Glucose Uptake | HuH-7, MDA-MB-231, SH-SY5Y | D-Allose treatment decreased the uptake of 2-deoxy-D-glucose. | [1][12] |
| Inhibition of GLUT1 Expression | HuH-7, MDA-MB-231, SH-SY5Y | D-Allose significantly inhibited GLUT1 expression at both the mRNA and protein levels. | [1][12] |
| Down-regulation of Hexose Transport | V79 Chinese hamster lung fibroblasts | Replacement of D-glucose with D-allose resulted in a significant reduction of 2-deoxy-D-glucose transport. | [5] |
| Induction of Cell Cycle Arrest | Hepatocellular carcinoma cells | D-Allose induces G1 cell cycle arrest. | [2] |
Visualizations
Caption: Simplified metabolic pathway of D-Allose in mammalian cells.
Caption: General experimental workflow for this compound tracing.
Caption: Troubleshooting logic for low this compound incorporation.
References
- 1. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
- 2. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systemically Administered D-allose Inhibits the Tumor Energy Pathway and Exerts Synergistic Effects With Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fortunejournals.com [fortunejournals.com]
- 5. Evidence that modulation of glucose transporter intrinsic activity is the mechanism involved in the allose-mediated depression of hexose transport in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Search for cellular phosphorylation products of D-allose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Search for cellular phosphorylation products of D-allose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a d-allose-6-phosphate derivative with anti-proliferative activity against a human leukemia MOLT-4F cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. THE INCORPORATION OF D-ALLOSE INTO THE GLYCOLYTIC PATHWAY BY AEROBACTER AEROGENES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
Improving the resolution of D-Allose-13C labeled isotopologues
Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-Allose-13C labeled isotopologues. This guide provides troubleshooting advice and answers to frequently asked questions to help you improve the resolution and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for resolving this compound labeled isotopologues?
The primary methods for analyzing this compound labeled isotopologues are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a separation technique like High-Performance Liquid Chromatography (HPLC).[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 13C NMR is used to detect and quantify the different forms of D-Allose in a solution.[2] Isotopic labeling with 13C is a straightforward way to enhance the sensitivity of NMR analysis.[3] Advanced techniques like 2D NMR (COSY, HSQC) can further help in resolving complex spectra.[4][5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry, such as Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), is effective for analyzing the isotopomer distribution of sugars labeled with 13C.[1] Techniques like Isotopic Ratio Outlier Analysis (IROA) using LC-MS can help distinguish biosynthesized metabolites from background noise.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating isotopologues and diastereomers before they are analyzed by MS or other detectors.[6][7][8] This is particularly useful when dealing with complex mixtures.
Q2: What are the main challenges in achieving high-resolution separation of this compound isotopologues?
Achieving high resolution for this compound isotopologues can be challenging due to several factors:
-
Structural Complexity: D-Allose, like other aldohexoses, exists in multiple forms in solution, including pyranoses, furanoses, and acyclic forms (aldehyde and hydrate).[2] These different forms can lead to complex spectra with overlapping signals.
-
Low Natural Abundance of 13C: The low natural abundance of 13C (about 1.1%) results in weak signals in NMR, making it difficult to detect and resolve minor isotopologues.[3] While isotopic labeling helps, achieving uniform and high levels of enrichment can be challenging.
-
Signal Overlap: In 1H NMR spectra, the narrow chemical shift range and signal multiplicity often lead to overlapping signals, which complicates the analysis of mixtures.[4]
-
Co-elution in Chromatography: Isotopologues have very similar physicochemical properties, which can lead to co-elution in chromatographic separations, making it difficult to resolve them before mass spectrometry analysis.[7]
-
Limited Availability: D-Allose is a rare sugar, and its limited availability in nature, coupled with challenges in its chemical synthesis, can pose difficulties for extensive experimental optimization.[9]
Q3: How does the choice between NMR and Mass Spectrometry impact the resolution of this compound isotopologues?
The choice between NMR and Mass Spectrometry depends on the specific research question and the nature of the sample. Each technique offers different advantages and disadvantages regarding resolution.
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Resolution Principle | Based on the magnetic environment of the 13C nuclei. | Based on the mass-to-charge ratio of the isotopologues.[10] |
| Structural Information | Provides detailed structural information, including the position of the 13C label.[5] | Provides information on the mass distribution of isotopologues (e.g., M+1, M+2, etc.).[11] |
| Sensitivity | Generally lower sensitivity, especially due to the low natural abundance of 13C.[3] | High sensitivity, capable of detecting low-abundance isotopologues.[1] |
| Sample Preparation | Typically non-destructive and requires minimal sample preparation. | May require derivatization to improve volatility and ionization.[1] |
| Resolution Challenges | Spectral overlap due to multiple sugar forms and complex spin-spin couplings.[4] | Isobaric interferences and co-elution of isomers in the chromatography step.[7] |
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound labeled isotopologues and provides potential solutions.
Problem 1: Poor Peak Resolution in 13C NMR Spectra
-
Possible Cause: Significant overlap of signals from different anomers and isotopologues, or limitations due to magnetic field strength.[4]
-
Solutions:
-
Increase Magnetic Field Strength: Using a higher-field NMR spectrometer can improve spectral dispersion and enhance resolution.[12]
-
Employ 2D NMR Techniques: Two-dimensional NMR experiments like 1H-13C HSQC or HMBC can help to resolve overlapping signals by spreading them into a second dimension.[5]
-
Use Resolution Enhancement Techniques: Post-acquisition data processing techniques, such as deconvolution with compressed sensing, can computationally enhance spectral resolution.[13][14]
-
Implement Pure Shift NMR: These methods can simplify spectra by removing the effects of homonuclear scalar coupling, which leads to a significant increase in resolution.[4]
-
Problem 2: Co-elution of Isotopologues in LC-MS Analysis
-
Possible Cause: The physicochemical properties of the D-Allose isotopologues are too similar for effective separation under the current HPLC conditions.[7]
-
Solutions:
-
Optimize HPLC Method: Systematically adjust parameters such as the mobile phase composition, gradient, flow rate, and column temperature.
-
Test Different Stationary Phases: Explore different HPLC columns with varying selectivities (e.g., reversed-phase, normal-phase, ion-exchange) to achieve better separation.[8]
-
Consider Chiral Chromatography: If you are working with enantiomers or diastereomers, a chiral stationary phase may be necessary to achieve separation.[15][16]
-
Derivatization: Chemically modifying the D-Allose molecules can alter their chromatographic behavior, potentially leading to better separation.
-
Problem 3: Low Sensitivity and Inaccurate Quantification
-
Possible Cause: Low concentration of D-Allose, insufficient 13C enrichment, or interference from background noise.[3]
-
Solutions:
-
Increase 13C Enrichment: Use highly enriched 13C-labeled D-Allose precursors to increase the signal intensity of the labeled isotopologues.[17]
-
Use High-Resolution Mass Spectrometry: Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offer very high resolution and mass accuracy, which helps in distinguishing labeled compounds from background ions.[3]
-
Isotope Dilution Analysis: This method involves adding a known amount of a stable isotope-labeled standard to the sample, which allows for more accurate quantification by correcting for sample loss during preparation and analysis.[6]
-
Isotopic Ratio Outlier Analysis (IROA): This LC-MS-based strategy helps to differentiate true metabolites from artifacts by using a mixture of samples with low (e.g., 5%) and high (e.g., 95%) 13C enrichment.[3]
-
Experimental Protocols & Workflows
Protocol 1: General Workflow for LC-HRMS Analysis of this compound Isotopologues
This protocol outlines a general procedure for analyzing the isotopomer distribution of D-Allose using Liquid Chromatography-High Resolution Mass Spectrometry.[1]
-
Sample Preparation:
-
Extract metabolites from your biological system (e.g., cells, tissues).
-
Perform a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances like salts and proteins.
-
-
Chromatographic Separation:
-
Inject the extracted sample into an HPLC system.
-
Use a suitable column (e.g., a reversed-phase C18 column) for separation.[18]
-
Develop a gradient elution method using appropriate solvents (e.g., acetonitrile and water with a buffer) to separate D-Allose from other metabolites.
-
-
Mass Spectrometry Analysis:
-
Interface the HPLC system with a high-resolution mass spectrometer (e.g., an Orbitrap or FT-ICR MS).
-
Operate the mass spectrometer in negative ion mode, as sugars are often readily detected as anions.
-
Acquire full scan mass spectra over a relevant mass range to detect all D-Allose isotopologues.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different this compound isotopologues based on their accurate mass-to-charge ratios.
-
Integrate the peak areas for each isotopologue to determine their relative abundances.
-
Correct for the natural abundance of 13C to accurately determine the level of isotopic enrichment.
-
Protocol 2: Resolution Enhancement in NMR using Post-Acquisition Processing
This protocol describes a general method for enhancing the resolution of NMR spectra using data processing techniques.[14]
-
Acquire the Free Induction Decay (FID):
-
Run your standard 1D or 2D NMR experiment on your this compound sample.
-
-
Apply Window Functions:
-
In the NMR processing software (e.g., TopSpin, Mnova), apply a combination of exponential and Gaussian window functions to the FID.
-
A negative value for the line broadening (LB) parameter in the exponential function can help to narrow the peaks.
-
The Gaussian broadening (GB) parameter can be adjusted to optimize the trade-off between resolution enhancement and signal-to-noise ratio.
-
-
Fourier Transform and Phasing:
-
Perform the Fourier transform on the modified FID.
-
Carefully phase the resulting spectrum to ensure accurate peak shapes.
-
-
Iterative Optimization:
-
Experiment with different values for the LB and GB parameters to find the optimal settings that provide the best resolution enhancement for your specific spectrum.
-
Visualizations
References
- 1. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyclic forms of [1-(13)C]aldohexoses in aqueous solution: quantitation by (13)C NMR and deuterium isotope effects on tautomeric equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Isotope dilution analysis using chromatographic separation of isotopic forms of the compound to be measured - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carbohydrate - Wikipedia [en.wikipedia.org]
- 9. D-allose, a typical rare sugar: properties, applications, and biosynthetic advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. embopress.org [embopress.org]
- 12. www3.nd.edu [www3.nd.edu]
- 13. Resolution enhancement in NMR spectra by deconvolution with compressed sensing reconstruction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. University of Ottawa NMR Facility Blog: Resolution Enhancement [u-of-o-nmr-facility.blogspot.com]
- 15. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A simple and economical method for the production of 13C,18O-labeled Fmoc-amino acids with high levels of enrichment: applications to isotope-edited IR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: D-Allose-13C Sample Preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during D-Allose-13C sample preparation for analytical experiments, particularly those involving mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the recommended purity for a this compound standard?
A1: For use as an analytical standard, the chemical purity should be as high as possible, ideally ≥98%. The isotopic enrichment for the 13C label should also be high, typically ≥99%, to ensure accurate quantification and minimize interference from the unlabeled analogue.[1] Always refer to the Certificate of Analysis (CoA) provided by the supplier for specific purity and enrichment details.
Q2: How should I store my this compound sample to prevent degradation and contamination?
A2: this compound should be stored in a tightly sealed vial, protected from moisture and light. For long-term storage, it is recommended to keep the sample at a low temperature, such as -20°C, in a desiccated environment. Avoid repeated freeze-thaw cycles.
Q3: What are the most common sources of contamination in this compound sample preparation?
A3: Common sources of contamination include:
-
Solvents and Reagents: Impurities in solvents (e.g., water, acetonitrile, methanol) and reagents can introduce contaminants. Always use high-purity, LC-MS grade solvents.
-
Glassware and Plasticware: Leaching of plasticizers (e.g., phthalates) from plastic tubes and containers or residues from improperly cleaned glassware are common sources of contamination.
-
Cross-contamination: Carryover from previous samples on autosampler needles, syringes, or columns can lead to contamination.
-
Environmental Contaminants: Dust, fibers, and aerosols from the laboratory environment can introduce contaminants like keratins.
-
Human Contact: Direct or indirect contact can introduce contaminants. Always wear appropriate personal protective equipment (PPE), such as powder-free gloves.
Q4: Can the presence of unlabeled D-Allose in my this compound sample affect my results?
A4: Yes, the presence of unlabeled ("light") D-Allose can impact the accuracy of quantitative studies.[2] This is especially critical when using this compound as an internal standard for isotope dilution mass spectrometry. The isotopic purity, as specified on the CoA, should be taken into account during data analysis.
Troubleshooting Guide: Contamination Issues
This guide provides a systematic approach to identifying and resolving common contamination issues encountered during this compound sample preparation and analysis.
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in the mass spectrum of a blank injection. | Contamination from the LC-MS system (solvents, tubing, injector, column). | Systematically isolate the source by running blanks while bypassing different components (e.g., inject a blank directly into the mass spectrometer). Clean or replace contaminated components. Prepare fresh mobile phases with high-purity solvents. |
| Presence of known plasticizer peaks (e.g., phthalates). | Leaching from plastic containers, pipette tips, or solvent bottle caps. | Use glassware or polypropylene tubes where possible. Minimize the contact of organic solvents with plasticware. |
| Ghost peaks appearing in subsequent runs. | Sample carryover from the injector or column. | Implement a rigorous needle wash protocol for the autosampler. Inject a series of blank samples after a concentrated sample. If carryover persists, clean or replace the injector and/or column. |
| High background noise or a "hump" in the chromatogram. | Contaminated mobile phase or buildup of non-volatile impurities in the system. | Prepare fresh mobile phase using LC-MS grade solvents and additives. Flush the LC system thoroughly. |
| Presence of sodiated or potassiated adducts of the analyte and contaminants. | Contamination from glassware, solvents, or mobile phase additives. | Use high-purity water and solvents. Acid-wash glassware to remove metal ions. Minimize the use of sodium- or potassium-containing buffers if not essential for the analysis. |
| Isotopic profile of this compound shows a higher than expected M+0 peak. | Contamination with unlabeled D-Allose or in-source fragmentation. | Verify the isotopic purity from the CoA. Prepare a fresh sample, ensuring no cross-contamination with unlabeled standard. Optimize mass spectrometer source conditions to minimize fragmentation. |
Quantitative Data Summary
The following tables provide a summary of common contaminants and adducts observed in LC-MS analysis, which can be useful in identifying unknown peaks in your chromatogram.
Table 1: Common Background Ions and Contaminants in LC-MS
| m/z (positive ion mode) | Identity | Potential Source |
| 149.023 | Phthalate fragment | Plasticware |
| 279.159 | Di-butyl phthalate (DBP) | Plasticware |
| 391.284 | Di-octyl phthalate (DOP) | Plasticware |
| Various | Polyethylene glycol (PEG) series (repeating units of 44 Da) | Detergents, lubricants |
| Various | Polydimethylsiloxane (PDMS) series (repeating units of 74 Da) | Silicone grease, septa |
Table 2: Common Adducts of Hexoses (like D-Allose) in ESI-MS
| Adduct Ion | Mass Shift (from neutral mass) | Ionization Mode | Notes |
| [M+H]+ | +1.007 | Positive | Often weak for underivatized sugars. |
| [M+Na]+ | +22.989 | Positive | Very common and often the base peak.[3] |
| [M+K]+ | +38.963 | Positive | Common, especially with potassium-containing glassware or buffers.[3] |
| [M+NH4]+ | +18.034 | Positive | Can be intentionally promoted by using ammonium-based buffers.[4] |
| [M-H]- | -1.007 | Negative | Common in negative ion mode. |
| [M+Cl]- | +34.969 | Negative | Can be observed with chlorinated solvents or salt contamination.[5] |
| [M+CH3COO]- | +59.013 | Negative | From acetate-containing mobile phases. |
Experimental Protocols
Protocol: Quality Control of this compound Standard by LC-MS
This protocol outlines a general procedure for the quality control analysis of a neat this compound standard to assess its chemical and isotopic purity.
1. Materials and Reagents:
-
This compound standard
-
LC-MS grade water
-
LC-MS grade acetonitrile (ACN)
-
Microcentrifuge tubes (polypropylene) or glass vials
-
Volumetric flasks and pipettes
2. Standard Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in LC-MS grade water.
-
From the stock solution, prepare a working solution at a concentration of 10 µg/mL in a mixture of 50:50 (v/v) acetonitrile and water.[6]
-
Filter the working solution through a 0.22 µm syringe filter (low-binding, e.g., PVDF) into an LC-MS vial.
3. LC-MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A column suitable for carbohydrate analysis, such as an amide-based HILIC column.
-
Mobile Phase A: 0.1% ammonium hydroxide in water (optional, can enhance negative ion mode sensitivity).
-
Mobile Phase B: 0.1% ammonium hydroxide in acetonitrile (optional).
-
Gradient: A suitable gradient to elute the sugar, for example, starting at 80% B and decreasing to 40% B over 10 minutes.
-
Flow Rate: As recommended for the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement and isotopic pattern analysis.
-
Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to check for a wide range of impurities and adducts.
-
Data Acquisition: Acquire full scan data over a mass range of m/z 100-1000.
4. Data Analysis:
-
Chemical Purity: Examine the total ion chromatogram (TIC) for any peaks other than the main this compound peak. Identify any impurity peaks by their mass-to-charge ratio and, if possible, by fragmentation data.
-
Isotopic Purity: Extract the ion chromatogram for the this compound peak. Analyze the mass spectrum of this peak to determine the isotopic distribution. Compare the observed isotopic pattern with the theoretical pattern for the specified level of 13C enrichment. Calculate the percentage of the unlabeled (M+0) species relative to the labeled species.
Visualizations
Caption: Troubleshooting workflow for identifying the source of contamination.
Caption: Workflow for this compound quality control analysis.
References
- 1. 13C Metabolic Probes â Stable Isotopes [isotope.com]
- 2. escholarship.org [escholarship.org]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. Negative Ion Mode Electrospray Tandem Mass Spectrometry of Hydroxy-Terminated Polydimethylsiloxanes Formed upon in situ Methanolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. waters.com [waters.com]
Calibration curves and standards for accurate D-Allose-13C quantification
Welcome to the technical support center for the accurate quantification of D-Allose-¹³C. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for accurate D-Allose-¹³C quantification?
A1: The gold standard for quantifying D-Allose-¹³C is the stable isotope dilution (SID) method coupled with mass spectrometry (MS), such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] This technique involves adding a known amount of an isotopically labeled internal standard (IS), in this case, D-Allose-¹³C, to a sample containing the unlabeled (native) D-Allose. The mass spectrometer distinguishes between the labeled and unlabeled forms based on their mass difference.[3] By comparing the signal intensity ratio of the analyte to the internal standard, precise quantification can be achieved, effectively correcting for sample loss during preparation and for matrix effects.[2][4]
Q2: Why is a calibration curve essential, and how is it constructed?
A2: A calibration curve is crucial for establishing the relationship between the measured signal response and the known concentration of the analyte. To construct it, a series of calibration standards are prepared with a fixed concentration of the D-Allose-¹³C internal standard and varying, known concentrations of unlabeled D-Allose. The instrument response ratio (Peak Area of Analyte / Peak Area of Internal Standard) is plotted against the concentration of the analyte. This curve is then used to determine the concentration of D-Allose in unknown samples based on their measured response ratios.[5]
Q3: What are "matrix effects" and how can they be mitigated?
A3: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting substances from the sample matrix (e.g., plasma, serum, cell extracts).[4][6] This can lead to ion suppression or enhancement, causing inaccurate quantification.[7][8] The most effective way to mitigate matrix effects is by using a stable isotope-labeled internal standard (SIL-IS) like D-Allose-¹³C.[2][4] Since the SIL-IS has nearly identical chemical and physical properties to the unlabeled analyte, it co-elutes during chromatography and experiences the same matrix effects.[4][7] This allows the ratio of the analyte to the IS to remain constant, thus correcting for variations in ionization efficiency.[2]
Q4: Should I use LC-MS or GC-MS for D-Allose-¹³C quantification?
A4: Both techniques are viable, but the choice depends on the sample complexity and available instrumentation.
-
LC-MS/MS is often preferred for its ability to analyze samples directly in a liquid state with minimal derivatization, reducing sample preparation complexity.[1][9] It is highly sensitive and specific, especially when using techniques like Multiple Reaction Monitoring (MRM).[10]
-
GC-MS is also a powerful technique for carbohydrate analysis but typically requires derivatization (e.g., silylation or acylation) to make the sugars volatile.[11][12] While this adds a step to sample preparation, it can provide excellent chromatographic separation and sensitivity.[11]
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Controls (QCs)
-
Prepare Stock Solutions:
-
Accurately weigh and dissolve unlabeled D-Allose and D-Allose-¹³C in a suitable solvent (e.g., ultrapure water or a buffer compatible with your analytical method) to create concentrated stock solutions (e.g., 1 mg/mL).
-
-
Prepare Internal Standard (IS) Working Solution:
-
Dilute the D-Allose-¹³C stock solution to a fixed concentration that will be added to all standards, QCs, and samples. The final concentration should yield a strong, stable signal in the mass spectrometer.
-
-
Prepare Calibration Curve Standards:
-
Perform serial dilutions of the unlabeled D-Allose stock solution to create a series of working solutions with decreasing concentrations.
-
In a new set of tubes, combine a fixed volume of each unlabeled D-Allose working solution with a fixed volume of the IS working solution. This creates calibration standards with a constant IS concentration and varying analyte concentrations. A typical range might be 1-1000 ng/mL.
-
-
Prepare Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the range of the calibration curve. These are prepared independently from the calibration standards to verify the accuracy and precision of the curve.
-
Protocol 2: Sample Preparation (Using Protein Precipitation for Plasma)
-
Sample Aliquoting: Thaw frozen plasma samples and vortex to ensure homogeneity. Aliquot 50 µL of each plasma sample, calibration standard, and QC into separate microcentrifuge tubes.
-
Add Internal Standard: Add a fixed volume (e.g., 10 µL) of the D-Allose-¹³C internal standard working solution to every tube (except for "blank" matrix samples).
-
Protein Precipitation: Add a cold precipitation solvent, such as acetonitrile or methanol, typically at a 3:1 ratio (e.g., 150 µL of acetonitrile to 50 µL of plasma).[13] Vortex vigorously for 30-60 seconds.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate, being cautious not to disturb the protein pellet.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent. This step helps to concentrate the analyte and ensures solvent compatibility with the LC system.
-
Analysis: The samples are now ready for injection into the LC-MS/MS system.
Data Presentation
Table 1: Example Calibration Curve Data for D-Allose Quantification
| Standard Level | D-Allose Conc. (ng/mL) | D-Allose-¹³C Conc. (ng/mL) | D-Allose Peak Area | D-Allose-¹³C Peak Area | Area Ratio (Analyte/IS) |
| 1 | 1.0 | 50 | 2,540 | 125,800 | 0.020 |
| 2 | 5.0 | 50 | 12,650 | 126,100 | 0.100 |
| 3 | 20.0 | 50 | 50,800 | 127,000 | 0.400 |
| 4 | 100.0 | 50 | 255,100 | 126,500 | 2.016 |
| 5 | 500.0 | 50 | 1,270,000 | 125,900 | 10.087 |
| 6 | 1000.0 | 50 | 2,535,000 | 126,200 | 20.087 |
A typical calibration curve should have a correlation coefficient (R²) of >0.99.[14]
Table 2: Suggested LC-MS/MS Parameters for D-Allose Analysis
| Parameter | Setting |
| LC Column | HILIC (Hydrophilic Interaction Liquid Chromatography) or Amide Column[13] |
| Mobile Phase A | Water with 0.1% Ammonium Hydroxide |
| Mobile Phase B | Acetonitrile with 0.1% Ammonium Hydroxide |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transition (D-Allose) | To be determined empirically (e.g., m/z 179 -> 89)[10] |
| MRM Transition (D-Allose-¹³C₆) | To be determined empirically (e.g., m/z 185 -> 92)[13] |
| Collision Energy | Optimize for specific instrument and transitions |
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. youtube.com [youtube.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gentechscientific.com [gentechscientific.com]
- 9. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of carbohydrates in human serum using gas chromatography–mass spectrometry with the stable isotope-labeled internal standard method - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of a Rapid 13C6-Glucose Isotope Dilution UPLC-MRM Mass Spectrometry Method for Use in Determining System Accuracy and Performance of Blood Glucose Monitoring Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Validating Metabolic Flux Data: Established Tracers and the Prospect of D-Allose-¹³C
For researchers, scientists, and drug development professionals, the accurate measurement of metabolic fluxes is paramount to understanding cellular physiology and identifying novel therapeutic targets. ¹³C-Metabolic Flux Analysis (¹³C-MFA) stands as the gold standard for these quantitative assessments.[1][2] The choice of the isotopic tracer is a critical determinant of the precision and accuracy of the resulting flux estimations.[1][3] This guide provides a comprehensive comparison of commonly used ¹³C-labeled tracers and explores the theoretical application and validation requirements for a novel tracer, D-Allose-¹³C.
While a variety of ¹³C-labeled compounds are utilized in metabolic flux analysis, isotopes of glucose and glutamine are the most prevalent for probing central carbon metabolism.[1][4] The selection of a specific isotopologue—a molecule with a particular pattern of isotopic labeling—can significantly influence the ability to resolve fluxes through different pathways.[1][5]
Comparison of Commonly Used ¹³C Tracers
The precision of flux estimates for different metabolic pathways is highly dependent on the specific ¹³C tracer used. The following table summarizes findings from studies that have computationally and experimentally evaluated various tracers, primarily in the context of mammalian cell metabolism.
| Tracer | Primary Metabolic Pathways Probed | Advantages | Disadvantages |
| [1,2-¹³C₂]Glucose | Pentose Phosphate Pathway (PPP), Glycolysis | Provides high precision for fluxes in the PPP and upper glycolysis.[1][4] Considered one of the best single tracers for overall network analysis. | May provide less resolution for the TCA cycle compared to other tracers. |
| [U-¹³C₆]Glucose | Glycolysis, TCA Cycle, Lipogenesis | Labels all carbons, providing a general overview of glucose metabolism and its downstream pathways. Commonly used in combination with other tracers.[1] | Can be less informative for specific pathways like the PPP compared to positionally labeled tracers. |
| [1-¹³C]Glucose & [6-¹³C]Glucose | Glycolysis, PPP | Historically used, can provide estimates for the relative flux through glycolysis and the PPP. | Generally outperformed by [1,2-¹³C₂]glucose in terms of precision for the PPP.[1] |
| [U-¹³C₅]Glutamine | TCA Cycle, Anaplerosis | Excellent for probing the TCA cycle, particularly in cancer cells where glutamine is a major anaplerotic substrate.[1][4] | Provides limited information on glycolytic pathways. |
The Prospect of D-Allose-¹³C as a Novel Tracer
Currently, there is a lack of published research on the use of D-Allose-¹³C as a tracer for metabolic flux analysis. D-Allose is a rare sugar and an epimer of D-glucose, and its metabolism is distinct from that of glucose. This unique metabolic fate presents both opportunities and challenges for its use as a novel tracer.
Potential Applications
The distinct metabolism of D-Allose could potentially be leveraged to probe specific enzymatic activities or pathways that are not as clearly resolved with glucose tracers. For instance, if a cell type of interest possesses a unique pathway for D-Allose catabolism, a D-Allose-¹³C tracer could provide targeted insights into the flux through this specific route.
Challenges and Validation Requirements
The validation of a novel tracer like D-Allose-¹³C would require a rigorous and multi-faceted approach.
-
Metabolic Network Reconstruction: A thorough understanding and reconstruction of the D-Allose metabolic network in the biological system of interest is a prerequisite.
-
Tracer Purity and Stability: The chemical and isotopic purity of D-Allose-¹³C would need to be meticulously verified. Its stability in culture media under experimental conditions must also be confirmed.
-
Comparison with Established Tracers: Direct comparison of flux maps generated using D-Allose-¹³C with those obtained using well-established tracers like [1,2-¹³C₂]Glucose would be essential. Discrepancies would need to be carefully investigated to ensure they reflect true metabolic differences rather than artifacts of the novel tracer.
-
Statistical Validation: The goodness-of-fit of the metabolic model to the isotopic labeling data from D-Allose-¹³C would need to be statistically validated. This involves ensuring that the model can accurately reproduce the experimental measurements.
Experimental Protocols
The following provides a generalized, high-level experimental protocol for a ¹³C-MFA experiment. Specific details will vary depending on the cell type, tracer, and analytical platform.
Key Experiment: Steady-State Isotopic Labeling
Objective: To achieve a steady state of isotopic labeling in central metabolites to allow for the calculation of metabolic fluxes.
Methodology:
-
Cell Culture: Culture cells in a chemically defined medium to a mid-exponential growth phase to ensure metabolic pseudo-steady state.
-
Tracer Introduction: Switch the culture medium to one containing the ¹³C-labeled tracer (e.g., [1,2-¹³C₂]Glucose) at a known concentration.
-
Isotopic Steady State: Continue the culture for a duration sufficient to reach isotopic steady state in the metabolites of interest. This duration needs to be determined empirically for each experimental system.
-
Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites.
-
Analytical Measurement: Analyze the isotopic labeling patterns of the extracted metabolites using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Data Analysis: Use specialized software to calculate metabolic fluxes from the measured isotopic labeling patterns and a defined metabolic network model.
Visualizing Metabolic Pathways and Workflows
Diagrams are crucial for understanding the complex relationships in metabolic flux analysis.
Caption: A generalized workflow for ¹³C-Metabolic Flux Analysis.
Caption: Key pathways in central carbon metabolism traced by ¹³C-MFA.
Conclusion
Validating metabolic flux data is a multi-step process that begins with the careful selection of an appropriate isotopic tracer. While a range of ¹³C-labeled glucose and glutamine tracers have been extensively validated and are routinely used to probe central carbon metabolism, the exploration of novel tracers like D-Allose-¹³C remains a theoretical endeavor. The unique metabolic properties of such rare sugars could offer new avenues for metabolic research, but their validation would necessitate a rigorous and comprehensive experimental and computational workflow. By adhering to established principles of ¹³C-MFA and tracer validation, researchers can ensure the generation of accurate and reliable metabolic flux data, which is crucial for advancing our understanding of cellular metabolism in health and disease.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to D-Allose-13C and 13C-Glucose as Metabolic Tracers
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of metabolic research, stable isotope tracers are indispensable tools for elucidating complex biochemical pathways. Among these, 13C-labeled carbohydrates are pivotal for tracking carbon fate in central metabolism. This guide provides a comprehensive comparison of two such tracers: the well-established 13C-glucose and the novel, yet largely unexplored, D-Allose-13C . While 13C-glucose is a cornerstone of metabolic flux analysis, the unique metabolic properties of D-Allose suggest a distinct and complementary role as a tracer. This document will delve into their respective metabolic fates, present available and inferred experimental data, and provide detailed experimental protocols to guide researchers in selecting the appropriate tracer for their specific research questions.
Core Comparison: Metabolic Fate and Tracer Applications
The fundamental difference between 13C-glucose and this compound lies in their cellular metabolism. 13C-glucose is readily taken up by cells and actively metabolized through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. This makes it an ideal tracer for quantifying fluxes through these central carbon pathways. In contrast, D-Allose, a rare sugar and a C3 epimer of D-fructose, is poorly metabolized.[1][2] This inherent metabolic stability suggests that this compound would not trace the same pathways as 13C-glucose, but could instead serve as a valuable control for glucose uptake and non-metabolic distribution, or to investigate the minor metabolic routes it may enter.
Quantitative Data Summary
Direct comparative experimental data for this compound as a metabolic tracer is not yet available in published literature. The following table contrasts the well-documented metabolic fate of 13C-glucose with the inferred fate of this compound based on studies of unlabeled D-Allose.
| Parameter | 13C-Glucose | This compound (Inferred) | References |
| Cellular Uptake | Actively transported into cells via glucose transporters (GLUTs). | Transported, likely via GLUT5, but with lower affinity compared to fructose. | [1] |
| Metabolic Fate | Rapidly enters glycolysis, PPP, and the TCA cycle. The 13C label is incorporated into a wide range of downstream metabolites including lactate, amino acids, and lipids. | Largely unmetabolized. Remains stable in hepatocytes. The 13C label is not expected to be significantly incorporated into downstream metabolites. | [1][2][3][4] |
| Primary Application | Quantitative metabolic flux analysis of central carbon metabolism. | Potential as a negative control for glucose metabolism, tracer for biodistribution studies, and for investigating the minor metabolic pathways of allose. | Inferred |
| Half-life in vivo | Rapidly cleared from circulation and metabolized by tissues. | Longer systemic half-life compared to glucose due to minimal metabolism. | [2] |
Visualizing the Metabolic Pathways
The stark contrast in the metabolic pathways of glucose and allose is best illustrated visually. The following diagrams, generated using the DOT language, depict the central role of glucose in metabolism versus the peripheral fate of allose.
Caption: Metabolic fate of 13C-glucose in a typical mammalian cell.
Caption: Inferred metabolic fate of this compound in a mammalian cell.
Experimental Protocols
Detailed and robust experimental design is critical for successful metabolic tracer studies. Below are generalized protocols for in vitro and in vivo experiments using 13C-labeled tracers. These can be adapted for either 13C-glucose or this compound.
In Vitro Isotope Labeling Protocol
This protocol is suitable for adherent or suspension cell cultures.
Caption: General workflow for in vitro 13C metabolic tracer experiments.
1. Cell Culture:
-
Culture cells in standard growth medium to approximately 80% confluency. For suspension cells, ensure they are in the logarithmic growth phase.
2. Isotope Labeling:
-
Prepare labeling medium by supplementing glucose-free medium with the desired concentration of 13C-glucose or this compound.
-
Remove the standard growth medium, wash the cells once with PBS, and add the pre-warmed labeling medium.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation.
3. Metabolite Extraction:
-
To quench metabolism, rapidly wash the cells with ice-cold saline.
-
Immediately add a cold extraction solvent (e.g., 80% methanol) and scrape the cells.
-
Centrifuge the cell lysate to pellet protein and cellular debris.
-
Collect the supernatant containing the metabolites.
4. Sample Analysis:
-
Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the 13C-labeled isotopologues of various metabolites.[5]
5. Data Analysis:
-
Calculate the fractional enrichment of 13C in downstream metabolites to determine the relative contribution of the tracer to these metabolic pools.
-
For 13C-glucose, use metabolic flux analysis software to calculate pathway fluxes. For this compound, quantify its presence and any labeled downstream products.
In Vivo Isotope Labeling Protocol (Mouse Model)
This protocol describes a common method for in vivo tracer studies in mice.
Caption: General workflow for in vivo 13C metabolic tracer experiments.
1. Animal Preparation:
-
Acclimate mice to the housing conditions and diet for at least one week prior to the experiment.
-
Fast the animals for a defined period (e.g., 6 hours) before tracer administration to reduce endogenous glucose levels.
2. Tracer Administration:
-
Prepare a sterile solution of 13C-glucose or this compound in saline.
-
Administer the tracer via intravenous (i.v.) tail vein injection or intraperitoneal (i.p.) injection. A typical dose for 13C-glucose is 2 g/kg body weight.[5]
3. Sample Collection:
-
At predetermined time points post-injection (e.g., 15, 30, 60, 120 minutes), collect blood samples via tail vein or cardiac puncture.
-
Euthanize the animals and rapidly dissect tissues of interest.
4. Sample Processing:
-
Immediately flash-freeze tissues in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tissues in a cold extraction solvent and follow the extraction procedure described for in vitro studies.
5. Analysis:
-
Analyze plasma and tissue extracts by LC-MS or GC-MS to measure the enrichment of 13C in various metabolites.
Concluding Remarks
13C-glucose is an extensively validated and powerful tool for dissecting the intricacies of central carbon metabolism. Its rapid incorporation into numerous downstream pathways provides a dynamic view of cellular metabolic activity.[3][6] In contrast, this compound, based on the known metabolic inertia of its unlabeled form, presents a unique opportunity for a different class of metabolic inquiry.[1][2]
The primary value of this compound will likely be as a control substrate to distinguish between active metabolic processing and other phenomena such as cellular uptake, biodistribution, and non-specific binding. For researchers investigating glucose metabolism, this compound could serve as an essential tool to validate that the observed labeling patterns from 13C-glucose are indeed the result of specific enzymatic conversions. Furthermore, in pathologies characterized by altered glucose uptake, such as cancer, this compound could help to deconvolve transport from metabolism.
Future studies employing this compound are needed to confirm its inferred metabolic fate and to fully explore its potential applications. Such research will undoubtedly provide a more complete toolkit for the metabolomics community, enabling a deeper and more nuanced understanding of cellular metabolism in health and disease.
References
- 1. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Frontiers | Exogenous detection of 13C-glucose metabolism in tumor and diet-induced obesity models [frontiersin.org]
- 4. eurisotop.com [eurisotop.com]
- 5. ckisotopes.com [ckisotopes.com]
- 6. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to Cross-Validating D-Allose Metabolism with ¹³C Tracing and Seahorse XF Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of two powerful metabolic analysis techniques: D-Allose-¹³C tracing and Seahorse XF assays. D-allose, a rare sugar and an epimer of D-glucose, has garnered significant attention for its potential therapeutic properties, including anti-inflammatory and anti-cancer effects.[1][2][3] Understanding its metabolic fate and impact on cellular bioenergetics is crucial for its development as a therapeutic agent.
This document outlines how stable isotope tracing, which follows the specific fate of ¹³C-labeled D-allose carbons, can be synergistically combined with Seahorse XF analysis, which measures real-time rates of mitochondrial respiration and glycolysis.[4] This dual approach offers a comprehensive view of how D-allose is metabolized and how it modulates overall cellular energy production.
While direct comparative studies are emerging, this guide synthesizes established methodologies for each technique to propose a robust cross-validation workflow, complete with hypothetical data to illustrate expected outcomes.
Comparative Overview of Techniques
| Feature | D-Allose-¹³C Tracing | Seahorse XF Assay |
| Principle | Tracks the incorporation of ¹³C atoms from labeled D-allose into downstream metabolites using mass spectrometry.[5][6] | Measures real-time Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) of live cells.[7] |
| Key Output | Mass Isotopologue Distributions (MIDs) showing the fractional abundance of ¹³C in specific metabolites.[8] | Real-time kinetic data on mitochondrial respiration (OCR) and glycolysis (ECAR).[9] |
| Information Gained | Direct evidence of pathway engagement; identifies the specific metabolic fate of D-allose carbons.[10] | Overall cellular metabolic phenotype; measures rates of ATP production from oxidative phosphorylation and glycolysis.[4] |
| Primary Application | Elucidating specific metabolic pathways and nutrient contributions.[8] | Assessing cellular bioenergetic function and identifying metabolic switching. |
| Strengths | High specificity for tracing the fate of a single substrate. | Non-destructive, real-time analysis of overall metabolic fluxes.[7] |
| Limitations | Provides a snapshot in time (steady-state); less direct information on overall metabolic rates. | Does not identify the specific substrates being utilized without the use of inhibitors. |
Hypothesized D-Allose Metabolic Pathway
D-allose is a C-3 epimer of D-glucose.[11] Upon entering the cell, it can be phosphorylated to D-allose-6-phosphate.[12] Evidence suggests that D-allose or its metabolites can enter central carbon metabolism, potentially influencing glycolysis and the TCA cycle. Furthermore, D-allose has been shown to inhibit cancer cell growth by reducing the expression of glucose transporter 1 (GLUT1) and subsequent glucose uptake.[13][14]
Caption: Hypothesized metabolic pathway of D-Allose and its interaction with glucose metabolism.
Proposed Cross-Validation Workflow
A logical workflow to cross-validate findings from both assays involves running parallel experiments on the same cell population.
Caption: Proposed experimental workflow for cross-validation.
Illustrative Experimental Data
The following tables present hypothetical data that could be generated from the proposed workflow, demonstrating how results from each technique can be compared.
Table 1: Illustrative ¹³C Enrichment from [U-¹³C]-D-Allose in Central Carbon Metabolites
This table shows the percentage of metabolite pools that are labeled with ¹³C after incubation with uniformly labeled D-allose. High enrichment in TCA cycle intermediates would suggest D-allose is being used as a fuel for mitochondrial respiration.
| Metabolite | ¹³C Fractional Enrichment (Control) | ¹³C Fractional Enrichment ([U-¹³C]-D-Allose) | Interpretation |
| Fructose-6-Phosphate | < 1% | 45% | Confirms D-allose enters upper glycolysis. |
| Citrate (TCA) | < 1% | 25% | D-allose carbons are entering the TCA cycle. |
| α-Ketoglutarate (TCA) | < 1% | 22% | D-allose carbons progress through the TCA cycle. |
| Malate (TCA) | < 1% | 28% | Suggests significant contribution to anaplerosis. |
| Lactate (Glycolysis) | < 1% | 15% | D-allose can be converted to lactate via glycolysis. |
Table 2: Illustrative Seahorse XF Mito Stress Test Results
This table shows how D-allose treatment might alter the key parameters of cellular bioenergetics. An increase in OCR would corroborate the ¹³C tracing data suggesting D-allose fuels the TCA cycle.
| Parameter | Units | Control | D-Allose Treated | Interpretation |
| Basal OCR | pmol/min | 120 | 155 (+29%) | Increased mitochondrial respiration. |
| Maximal OCR | pmol/min | 250 | 310 (+24%) | Increased spare respiratory capacity. |
| ATP Production OCR | pmol/min | 85 | 115 (+35%) | More ATP is generated via oxidative phosphorylation. |
| Basal ECAR | mpH/min | 80 | 92 (+15%) | Corresponds to increased lactate production. |
Logical Integration of Results
The true power of this cross-validation approach lies in integrating the specific findings of ¹³C tracing with the systemic overview from the Seahorse assay.
Experimental Protocols
Protocol 1: Steady-State ¹³C-Labeling with [U-¹³C]-D-Allose
This protocol is designed to achieve steady-state labeling of intracellular metabolites.
-
Cell Culture: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Labeling Media Preparation: Prepare culture medium containing [U-¹³C]-D-Allose at the desired final concentration. Use dialyzed fetal bovine serum to minimize the presence of unlabeled sugars. Prepare a parallel control medium with unlabeled D-allose.
-
Labeling: Remove standard culture medium, wash cells once with PBS, and add the prepared ¹³C-labeling medium or control medium. Incubate for a duration sufficient to reach isotopic steady state (typically 8-24 hours, requires optimization).[15]
-
Metabolite Extraction:
-
Aspirate the labeling medium quickly.
-
Wash the cell monolayer with ice-cold 0.9% NaCl solution.
-
Immediately add a pre-chilled (-80°C) extraction solvent (e.g., 80:20 methanol:water solution).
-
Scrape the cells in the extraction solvent and collect the lysate.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet protein and cell debris.
-
-
Sample Analysis:
-
Collect the supernatant containing the polar metabolites.
-
Dry the supernatant under a vacuum or nitrogen stream.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
Analyze samples using a high-resolution mass spectrometer to determine the mass isotopologue distributions (MIDs) of target metabolites.[6]
-
Protocol 2: Seahorse XF Cell Mito Stress Test
This protocol measures key parameters of mitochondrial function using a standard Agilent Seahorse XF Analyzer.[9]
-
Plate Seeding: Seed cells into an XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.[16]
-
Cartridge Hydration: Hydrate the XF sensor cartridge with XF Calibrant solution overnight in a non-CO₂ 37°C incubator.[17]
-
Assay Medium Preparation: Prepare Seahorse XF assay medium supplemented with the substrates of interest (e.g., glutamine, pyruvate). Warm to 37°C and adjust pH to 7.4.
-
Cell Preparation:
-
Remove the culture medium from the cells.
-
Wash once with the prepared XF assay medium.
-
Add the final volume of XF assay medium containing either vehicle control or unlabeled D-allose.
-
Incubate the cell plate in a non-CO₂ 37°C incubator for 30-60 minutes before the assay.[16]
-
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with the mitochondrial stressors: Oligomycin, FCCP, and a Rotenone/Antimycin A mixture, all prepared at the desired working concentrations.
-
Assay Execution:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate.
-
Run the Mito Stress Test protocol, which involves sequential injections of the loaded compounds and measurement of OCR and ECAR at each stage.[7]
-
-
Data Analysis: Use Seahorse Wave software to analyze the kinetic data and calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Normalize data to cell number or protein content.[17]
References
- 1. Microbial metabolism and biotechnological production of D-allose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-allose: Molecular Pathways and Therapeutic Capacity in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 6. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isotope Tracer Analysis and Metabolic Flux Analysis | McCullagh Research Group [mccullagh.chem.ox.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Search for cellular phosphorylation products of D-allose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
- 15. frontiersin.org [frontiersin.org]
- 16. tabaslab.com [tabaslab.com]
- 17. An Optimized Workflow for the Analysis of Metabolic Fluxes in Cancer Spheroids Using Seahorse Technology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to D-Allose-13C and Other Rare Sugar Isotopic Tracers in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
The study of cellular metabolism, particularly the altered metabolic pathways in diseases like cancer, has opened new avenues for therapeutic intervention. Isotopic tracers are indispensable tools in this field, allowing for the precise tracking of metabolic fates of various nutrients. While 13C-labeled glucose and glutamine have been the workhorses of metabolic flux analysis, the unique properties of rare sugars and their isotopically labeled counterparts are gaining attention for their potential to probe specific metabolic pathways and cellular processes.
This guide provides a comparative overview of D-Allose-13C and other rare sugar isotopic tracers, offering insights into their potential applications, performance, and the experimental protocols required for their use.
Introduction to Rare Sugar Isotopic Tracers
Rare sugars are monosaccharides that are present in nature in limited quantities. Their unique stereochemistry can lead to different metabolic fates compared to common sugars like D-glucose. When labeled with stable isotopes such as 13C, these rare sugars become powerful tools to investigate cellular metabolism.
-
D-Allose , a C-3 epimer of D-glucose, has demonstrated anti-cancer properties by inhibiting cancer cell growth.[1][2] Studies suggest that D-allose can reduce glucose transporter 1 (GLUT1) expression and subsequent glucose uptake in cancer cells.[3][4] Its potential to be phosphorylated within the cell makes this compound a promising tracer for investigating specific kinase activities and downstream metabolic pathways.
-
D-Psicose (D-Allulose) , a C-3 epimer of D-fructose, is poorly metabolized and has a very low caloric value.[5] It is primarily absorbed via the GLUT5 transporter and is largely excreted unchanged.[6] This makes D-Psicose-13C an interesting candidate for studying fructose transport and metabolism, as well as for use as a control for non-glycolytic sugar uptake.
-
L-Glucose , the enantiomer of D-glucose, is largely considered non-metabolizable in mammalian cells because it is not recognized by hexokinases.[7] This characteristic makes L-Glucose-13C an excellent negative control tracer to account for non-specific uptake and to differentiate between transporter-mediated uptake and passive diffusion.
Comparative Performance of Rare Sugar Isotopic Tracers
The choice of an isotopic tracer is critical and depends on the specific metabolic pathway being investigated. The following table summarizes the known metabolic characteristics of D-Allose, D-Psicose, and L-Glucose, which inform their use as 13C-labeled tracers. Direct comparative quantitative data on the uptake and metabolism of their 13C-labeled counterparts are limited, and further research is needed to establish these parameters across various cell types and conditions.
| Feature | D-Allose | D-Psicose (D-Allulose) | L-Glucose | D-Glucose (for comparison) |
| Primary Transporter(s) | Likely GLUT1, GLUT2 | GLUT5 | Likely passive diffusion, some reports of minor transport via GLUTs | GLUTs (e.g., GLUT1, GLUT2, GLUT3, GLUT4), SGLTs |
| Cellular Uptake | Yes, demonstrated to inhibit glucose uptake.[3][4] | Yes, absorbed in the small intestine.[6] | Minimal, often used as a negative control.[7] | High, primary energy source for most cells. |
| Phosphorylation | Yes, can be phosphorylated to allose phosphate. | Minimally metabolized.[6] | Not phosphorylated by hexokinases.[7] | Readily phosphorylated to glucose-6-phosphate. |
| Entry into Glycolysis | Limited, may be incorporated into the glycolytic pathway in some organisms. | No significant entry. | No. | Yes, the primary entry point. |
| Known Metabolic Effects | Inhibits cancer cell proliferation, reduces GLUT1 expression, induces TXNIP.[1][3][4] | Low caloric value, minimal impact on blood glucose.[5] | Largely inert metabolically.[7] | Central role in energy metabolism and biosynthesis. |
| Potential Tracer Applications | Probing altered glucose transport and metabolism in cancer, studying specific kinase activities. | Investigating fructose transport and metabolism, non-glycolytic sugar uptake. | Negative control for sugar uptake studies, assessing membrane integrity. | General metabolic flux analysis of glycolysis, PPP, TCA cycle. |
Experimental Protocols
The following is a generalized protocol for conducting a 13C-labeled rare sugar tracing experiment in cultured cells. This protocol should be optimized for specific cell lines and experimental questions.
Cell Culture and Tracer Incubation
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Media Preparation: Prepare culture medium containing the 13C-labeled rare sugar tracer (e.g., D-Allose-13C6) at a known concentration. The standard glucose in the medium should be replaced with the labeled tracer. Ensure the final concentration of the tracer is appropriate for the experimental goals and does not induce toxicity. A parallel culture with unlabeled rare sugar should be maintained as a control. For negative controls, use L-Glucose-13C.
-
Tracer Incubation: Remove the standard culture medium, wash the cells once with phosphate-buffered saline (PBS), and add the 13C-labeling medium. Incubate the cells for a predetermined period (e.g., from minutes to hours) to allow for the uptake and metabolism of the tracer. The incubation time will depend on the metabolic pathway of interest and the expected rate of tracer incorporation.
Metabolite Extraction
-
Quenching Metabolism: At the end of the incubation period, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS to halt metabolic activity.
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet protein and cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites and store it at -80°C until analysis.
Mass Spectrometry Analysis
-
Sample Preparation: The extracted metabolites may require derivatization to improve their volatility and chromatographic separation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization may not be necessary.
-
Instrumentation: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to either a GC or LC system.
-
Data Acquisition: Acquire data in full scan mode to detect all mass isotopologues of the metabolites of interest. The mass isotopologue distribution (MID) reflects the number of 13C atoms incorporated into each metabolite.
-
Data Analysis: Correct the raw data for the natural abundance of 13C. The fractional labeling of each metabolite can then be calculated to determine the contribution of the tracer to different metabolic pathways.
Visualizing Metabolic Pathways
Understanding the flow of carbon from isotopic tracers requires a clear picture of the relevant metabolic pathways. The following diagrams, generated using the DOT language, illustrate the central carbon metabolism pathways of glycolysis and the pentose phosphate pathway.
Caption: Central carbon metabolism showing glycolysis and the pentose phosphate pathway.
The following diagram illustrates a general experimental workflow for using 13C-labeled rare sugar tracers.
Caption: Experimental workflow for 13C rare sugar tracer analysis.
Conclusion and Future Directions
This compound and other rare sugar isotopic tracers represent a novel and promising class of tools for metabolic research. While D-glucose-13C remains the gold standard for general metabolic flux analysis, the unique properties of rare sugars offer the potential to dissect specific metabolic pathways and cellular processes that may be obscured when using more common tracers.
The anti-cancer properties of D-Allose make its 13C-labeled counterpart particularly valuable for cancer metabolism research, allowing for a direct investigation of its mechanism of action. D-Psicose-13C and L-Glucose-13C provide essential controls and comparators for these studies.
Further research is needed to establish comprehensive quantitative data on the uptake and metabolism of these rare sugar tracers across a wider range of cell types and in vivo models. The development of standardized and optimized experimental protocols will also be crucial for ensuring the reproducibility and comparability of data across different studies. As our understanding of the metabolism of rare sugars grows, so too will the power of their isotopic tracers to unlock new insights into the complexities of cellular metabolism in health and disease.
References
- 1. The inhibitory effect and possible mechanisms of D-allose on cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
- 4. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The fate, kinetics and metabolic effects of allulose - Medizin.NRW [medizin.nrw]
- 7. L-Glucose: Another Path to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing D-Allose-13C for Metabolic Flux Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic flux analysis (MFA), the choice of an isotopic tracer is paramount to the accuracy and precision of the insights gained. While 13C-labeled glucose and glutamine are the established workhorses for dissecting cellular metabolism, the rare sugar D-Allose presents a unique, albeit largely unexplored, alternative. This guide provides a comprehensive comparison of D-Allose-13C with conventional tracers, offering a theoretical assessment grounded in its known metabolic pathways and the principles of MFA.
A Note on Data Availability: It is critical to note that, to date, there are no published studies that have utilized this compound as a tracer for metabolic flux analysis. Consequently, direct quantitative data on its accuracy and precision for MFA are not available. The following comparison is based on the known metabolic pathways of D-Allose and established principles of MFA tracer design.
Comparative Analysis of Tracers for Metabolic Flux Analysis
The ideal isotopic tracer for MFA should be readily transported into the cell, actively metabolized through pathways of interest, and result in a distribution of isotopic labeling that is sensitive to changes in metabolic fluxes. This allows for the precise and accurate estimation of intracellular reaction rates.
| Feature | This compound | [U-13C]-Glucose | [1,2-13C]-Glucose | [U-13C]-Glutamine |
| Cellular Uptake | Utilizes specific transporters in some organisms (e.g., als operon in E. coli) and may have lower affinity for general hexose transporters (GLUTs) in mammalian cells.[1][2][3][4][5][6] | High-affinity uptake via GLUT transporters in mammalian cells and various transporters in microbes. | High-affinity uptake via GLUT transporters in mammalian cells and various transporters in microbes. | High-affinity uptake via specific amino acid transporters (e.g., ASCT2). |
| Metabolic Entry Point | Enters upper glycolysis, likely after conversion to a glycolytic intermediate.[1][4] | Enters directly at the start of glycolysis. | Enters directly at the start of glycolysis. | Enters the TCA cycle via conversion to α-ketoglutarate. |
| Metabolic Fate | Slower and potentially incomplete metabolism compared to glucose. May be phosphorylated to D-allose-6-phosphate.[7][8][9][10] | Rapidly and extensively metabolized through glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle. | Rapidly and extensively metabolized through glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle. | Primarily metabolized in the TCA cycle and can contribute to anaplerosis and amino acid synthesis. |
| Potential for Flux Resolution | Potentially offers unique labeling patterns to resolve specific pathways, particularly if its metabolism is distinct from glucose. | Provides broad labeling of central carbon metabolism. | Particularly useful for resolving fluxes through the pentose phosphate pathway. | Excellent for resolving fluxes within the TCA cycle and related anaplerotic and cataplerotic reactions. |
| Potential Challenges | Slow metabolism may lead to low isotopic enrichment in downstream metabolites. The exact metabolic network and kinetic parameters are not fully elucidated in many cell types.[11] | High natural abundance of unlabeled glucose can dilute the tracer. | Can be more expensive than uniformly labeled glucose. | Does not label glycolytic intermediates directly. |
Experimental Protocols: A Hypothetical Framework for this compound MFA
While a validated protocol for this compound MFA does not exist, a standard MFA workflow can be adapted. The following provides a detailed, hypothetical methodology.
Cell Culture and Isotopic Labeling
-
Cell Seeding and Growth: Culture cells of interest in a standard growth medium to the desired cell density and metabolic state (typically mid-exponential phase for steady-state MFA).
-
Medium Switch: To initiate isotopic labeling, switch the cells to a medium containing a defined concentration of this compound. The standard carbon source (e.g., glucose) should be replaced with this compound. The concentration of this compound should be optimized based on cellular uptake and metabolic rates, which would require preliminary dose-response experiments.
-
Isotopic Steady State: Incubate the cells in the labeling medium for a sufficient duration to achieve isotopic steady state. This is a critical parameter that needs to be experimentally determined by collecting samples at multiple time points and measuring the isotopic enrichment of key intracellular metabolites until a plateau is reached. Given the potentially slower metabolism of D-Allose, this may require a longer incubation period compared to glucose-based labeling.
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by, for example, aspirating the labeling medium and adding a cold quenching solution (e.g., -80°C methanol).
-
Extraction: Extract intracellular metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water. The extraction should be performed at a cold temperature to minimize enzymatic degradation.
-
Sample Preparation: Separate the polar and non-polar phases by centrifugation. The polar phase containing the central carbon metabolites is collected and dried.
Analytical Measurement
-
Derivatization: Derivatize the dried polar metabolites to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
GC-MS Analysis: Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of key metabolites, such as amino acids, organic acids, and sugar phosphates.
Metabolic Flux Analysis
-
Metabolic Model Construction: Develop a detailed metabolic network model that includes the known pathways of D-Allose metabolism. This model should incorporate all relevant biochemical reactions, including transport, phosphorylation, and isomerization steps that convert D-Allose into central metabolic intermediates.
-
Flux Estimation: Use a computational flux analysis software package (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes. The software will fit the experimentally measured mass isotopomer distributions to the metabolic model to determine the flux values that best explain the data.
-
Statistical Analysis: Perform a statistical analysis to assess the goodness-of-fit of the model and to determine the confidence intervals of the estimated fluxes.
Visualizing D-Allose Metabolism and MFA Workflows
To facilitate understanding, the following diagrams illustrate the known metabolic pathway of D-Allose in E. coli, a general experimental workflow for MFA, and the logical relationship for assessing a novel tracer.
Caption: Metabolic pathway of D-Allose in E. coli.
References
- 1. The D-allose operon of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The D-allose operon of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-Allose catabolism of Escherichia coli: involvement of alsI and regulation of als regulon expression by allose and ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace at KOASAS: (A) novel D-allose operon in escherichia coli K-12 and its secondary function as a D-ribose transporter [koasas.kaist.ac.kr]
- 6. d-Allose is absorbed via sodium-dependent glucose cotransporter 1 (SGLT1) in the rat small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Searching for diagnostic properties of novel fluorine-18-labeled D-allose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Search for cellular phosphorylation products of D-allose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Search for cellular phosphorylation products of D-allose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. D-allose, a typical rare sugar: properties, applications, and biosynthetic advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Methods for Confirming D-Allose-¹³C Tracing Results: A Comparative Guide
Introduction
D-Allose, a rare hexose isomer of D-glucose, has garnered significant interest in biomedical research due to its potential therapeutic properties, including anti-proliferative and anti-inflammatory effects. To understand the mechanism of action of D-Allose, it is crucial to elucidate its metabolic fate within the cell. ¹³C-labeled D-Allose (D-Allose-¹³C) tracing, coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, is a powerful technique to track the carbon atoms from D-Allose as they are incorporated into various downstream metabolites. This allows for the identification of active metabolic pathways and the quantification of metabolic fluxes.
However, like any experimental technique, ¹³C tracing studies are subject to potential artifacts and misinterpretations. Therefore, it is essential to employ orthogonal methods to validate the findings from D-Allose-¹³C tracing experiments. Orthogonal methods are independent experimental approaches that measure different but related biological parameters to corroborate the initial results. This guide provides a comparative overview of several orthogonal methods to confirm D-Allose-¹³C tracing results, complete with experimental protocols and data presentation.
Primary Method: D-Allose-¹³C Tracing with Mass Spectrometry
The primary method involves incubating cells or tissues with D-Allose in which one or more carbon atoms are replaced with the stable isotope ¹³C. After a defined period, metabolites are extracted and analyzed by MS. The mass isotopologue distribution (MID) of downstream metabolites reveals the extent to which the ¹³C label from D-Allose has been incorporated, thus indicating the activity of specific metabolic pathways.
Orthogonal Method 1: Enzyme Activity Assays
Principle
If D-Allose-¹³C tracing suggests that D-Allose is metabolized through a specific enzymatic pathway, directly measuring the activity of the key enzymes in that pathway can provide strong independent confirmation. For instance, if the tracing data indicates that D-Allose is phosphorylated to D-Allose-6-phosphate, a hexokinase activity assay can be performed to verify that D-Allose is indeed a substrate for this enzyme.
Experimental Protocol: Hexokinase Activity Assay
-
Cell Lysate Preparation:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Scrape cells in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).
-
Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Enzyme Activity Measurement:
-
The assay is based on the reduction of NADP⁺ to NADPH, which can be measured spectrophotometrically at 340 nm.
-
The reaction mixture (1 mL) contains: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 0.5 mM NADP⁺, 1 unit/mL glucose-6-phosphate dehydrogenase, 5 mM ATP, and varying concentrations of either D-glucose (positive control) or D-Allose.
-
Add 20 µg of cell lysate to the reaction mixture.
-
Monitor the increase in absorbance at 340 nm for 10 minutes at 37°C.
-
The rate of NADPH production is proportional to the hexokinase activity.
-
Data Presentation
| Substrate | Substrate Concentration (mM) | Hexokinase Activity (nmol/min/mg protein) |
| D-Glucose | 1 | 50.2 ± 4.5 |
| D-Glucose | 5 | 152.6 ± 12.1 |
| D-Glucose | 10 | 245.8 ± 20.3 |
| D-Allose | 1 | 15.7 ± 2.1 |
| D-Allose | 5 | 48.9 ± 5.3 |
| D-Allose | 10 | 85.4 ± 9.8 |
Workflow
Caption: Workflow for Enzyme Activity Assay.
Orthogonal Method 2: Western Blotting for Metabolic Enzyme Expression
Principle
Changes in metabolic flux are often accompanied by alterations in the expression levels of the enzymes that catalyze the reactions. Western blotting can be used to quantify the protein expression of key enzymes in the proposed metabolic pathway for D-Allose. An upregulation of these enzymes in the presence of D-Allose would support the tracing results.
Experimental Protocol: Western Blotting
-
Protein Extraction:
-
Prepare cell lysates as described for the enzyme activity assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 30 µg of protein per sample on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the enzymes of interest (e.g., Hexokinase 1, Phosphofructokinase) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
-
Data Presentation
| Treatment | Hexokinase 1 (Relative Expression) | Phosphofructokinase (Relative Expression) | β-actin (Relative Expression) |
| Control | 1.00 ± 0.08 | 1.00 ± 0.11 | 1.00 ± 0.05 |
| D-Allose (24h) | 1.85 ± 0.15 | 1.62 ± 0.13 | 1.00 ± 0.06 |
Workflow
Caption: Workflow for Western Blotting.
Orthogonal Method 3: Seahorse XF Analysis
Principle
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) of live cells in real-time. ECAR is an indicator of glycolysis. If D-Allose-¹³C tracing suggests that D-Allose enters the glycolytic pathway, treating cells with D-Allose should lead to an increase in ECAR.
Experimental Protocol: Seahorse XF Glycolysis Stress Test
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at an optimized density.
-
Allow cells to adhere and grow for 24 hours.
-
-
Assay Preparation:
-
One hour before the assay, replace the growth medium with Seahorse XF base medium supplemented with L-glutamine and incubate the plate at 37°C in a non-CO₂ incubator.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant.
-
Load the injection ports of the sensor cartridge with the compounds for the glycolysis stress test: D-glucose (or D-Allose), oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (2-DG, a hexokinase inhibitor).
-
-
Seahorse XF Assay:
-
Calibrate the instrument and load the cell culture plate.
-
Run the glycolysis stress test protocol, which involves sequential injections of the compounds and measurement of ECAR and OCR.
-
Data Presentation
| Treatment | Basal ECAR (mpH/min) | Glycolytic Capacity (mpH/min) |
| Control (no sugar) | 5.2 ± 0.8 | 8.1 ± 1.2 |
| D-Glucose (10 mM) | 35.6 ± 3.1 | 68.4 ± 5.7 |
| D-Allose (10 mM) | 18.9 ± 2.5 | 32.7 ± 4.1 |
Workflow
Caption: Workflow for Seahorse XF Analysis.
Orthogonal Method 4: Metabolite Pool Quantification
Principle
While ¹³C tracing reveals the flow of carbon atoms, it does not directly measure the absolute concentrations of metabolites. Quantifying the total pool sizes of key metabolites in the proposed pathway using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can provide complementary information. An increase in the pool sizes of downstream metabolites upon D-Allose treatment would support the tracing data.
Experimental Protocol: LC-MS/MS for Metabolite Quantification
-
Metabolite Extraction:
-
Culture and treat cells as for the tracing experiment.
-
Rapidly quench metabolism by washing cells with ice-cold saline.
-
Extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Dry the metabolite extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent.
-
Inject the sample into an LC-MS/MS system.
-
Separate metabolites using a suitable chromatography column (e.g., a HILIC column for polar metabolites).
-
Detect and quantify metabolites using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Integrate the peak areas for each metabolite.
-
Quantify the concentration of each metabolite using a standard curve generated from authentic standards.
-
Normalize the metabolite concentrations to the cell number or protein content.
-
Data Presentation
| Metabolite | Control (nmol/10⁶ cells) | D-Allose (nmol/10⁶ cells) |
| D-Allose-6-phosphate | Not Detected | 1.2 ± 0.2 |
| Fructose-6-phosphate | 0.5 ± 0.1 | 0.8 ± 0.1 |
| Fructose-1,6-bisphosphate | 0.3 ± 0.05 | 0.6 ± 0.08 |
Workflow
Caption: Workflow for Metabolite Pool Quantification.
A Comparative Guide to D-Allose-13C and Radiolabeled Allose for Researchers
A detailed analysis for researchers, scientists, and drug development professionals on the applications and methodologies of stable and radioactive isotope-labeled D-allose.
In the realm of metabolic research and drug development, tracer studies are indispensable for elucidating the fate and mechanism of action of bioactive molecules. D-allose, a rare sugar with promising therapeutic potential, is increasingly being studied for its anti-cancer and anti-inflammatory properties. To facilitate these investigations, labeled forms of D-allose, such as the stable isotope D-Allose-13C and various radiolabeled allose compounds, are crucial tools. This guide provides a comprehensive comparison of these two labeling methodologies, offering insights into their respective advantages, applications, and the experimental protocols that underpin their use.
At a Glance: this compound vs. Radiolabeled Allose
| Feature | This compound (Stable Isotope) | Radiolabeled Allose (e.g., ¹⁴C, ³H, ¹⁸F) |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Scintillation Counting, Autoradiography, Positron Emission Tomography (PET) |
| Sensitivity | Lower | Higher |
| Safety | Non-radioactive, safe to handle without specialized precautions | Radioactive, requires specialized handling, licensing, and disposal procedures |
| Information Richness | Provides detailed information on metabolic pathways and flux analysis | Primarily provides quantitative data on uptake, distribution, and excretion |
| In Vivo Human Studies | Generally permissible | Restricted due to radiation exposure |
| Cost | Can be high depending on the complexity of synthesis and enrichment | Varies with the isotope, can be expensive due to synthesis and handling costs |
| Typical Applications | Metabolic flux analysis, pathway elucidation, structural analysis of metabolites | Drug metabolism and pharmacokinetic (DMPK) studies, biodistribution, receptor binding assays |
Delving Deeper: A Performance Comparison
The choice between this compound and radiolabeled allose hinges on the specific research question and the experimental constraints.
This compound shines in studies requiring detailed metabolic information. The use of NMR and MS allows researchers to not only quantify the amount of D-allose in a sample but also to trace the fate of the 13C atoms as they are incorporated into downstream metabolites. This makes it an invaluable tool for metabolic flux analysis, providing a dynamic picture of how D-allose influences cellular metabolic pathways.
Radiolabeled allose , on the other hand, offers unparalleled sensitivity. The ability to detect minute quantities of radioactive decay makes it the gold standard for pharmacokinetic studies where determining the absorption, distribution, metabolism, and excretion (ADME) of a compound is paramount. Techniques like PET imaging with isotopes such as ¹⁸F allow for non-invasive, real-time visualization of D-allose distribution in whole organisms.
While direct comparative studies are limited, data from independent research illustrates their distinct applications. For instance, studies using radiolabeled glucose analogs have demonstrated their utility in quantifying glucose uptake in cancer cells[1][2]. Conversely, experiments with 13C-labeled substrates have been instrumental in mapping the intricate network of metabolic fluxes within cells[3][4][5][6].
Experimental Protocols: A Methodological Overview
To provide a practical framework, this section outlines the core methodologies for working with both this compound and radiolabeled allose.
Quantification of this compound using Mass Spectrometry
Objective: To determine the concentration and isotopic enrichment of this compound and its metabolites in biological samples.
Methodology:
-
Sample Preparation:
-
Extract metabolites from cells or tissues using a suitable solvent system (e.g., methanol/water/chloroform).
-
Separate the polar metabolite fraction.
-
Dry the extracts under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the samples if necessary to improve their volatility and chromatographic properties for gas chromatography-mass spectrometry (GC-MS).
-
-
Instrumentation:
-
Utilize a high-resolution mass spectrometer coupled with either liquid chromatography (LC-MS) or gas chromatography (GC-MS).
-
-
Data Acquisition:
-
Operate the mass spectrometer in a mode that allows for the detection of different mass isotopologues (molecules of the same compound that differ in their isotopic composition).
-
-
Data Analysis:
-
Identify and quantify the different mass isotopologues of D-allose and its downstream metabolites.
-
Calculate the isotopic enrichment to determine the extent of incorporation of the 13C label.
-
Utilize specialized software for metabolic flux analysis to model the flow of carbon through metabolic pathways.
-
Quantification of Radiolabeled Allose using Liquid Scintillation Counting
Objective: To measure the amount of radiolabeled allose taken up by cells or distributed in tissues.
Methodology:
-
Sample Preparation:
-
For cellular uptake assays, incubate cells with the radiolabeled allose for a defined period.
-
Wash the cells with ice-cold buffer to remove any unbound radiolabel.
-
Lyse the cells to release the intracellular contents.
-
For tissue biodistribution studies, administer the radiolabeled allose to the animal model and collect tissues at various time points.
-
Homogenize the tissues to create a uniform sample.
-
-
Scintillation Counting:
-
Data Acquisition:
-
The counter detects the light flashes (scintillations) and converts them into counts per minute (CPM).
-
-
Data Analysis:
-
Correct the CPM for background radiation and quenching (reduction in scintillation efficiency).
-
Convert the corrected CPM to disintegrations per minute (DPM) using a quench curve to determine the absolute amount of radioactivity.
-
Express the results as uptake per cell number or as a percentage of the injected dose per gram of tissue (%ID/g)[9][10][11].
-
Signaling Pathways and Experimental Workflows
To visualize the molecular mechanisms and experimental processes discussed, the following diagrams are provided.
D-Allose Anti-Cancer Signaling Pathway
D-allose has been shown to inhibit the growth of cancer cells by modulating key signaling pathways. One proposed mechanism involves the upregulation of Thioredoxin-interacting protein (TXNIP), which in turn downregulates the glucose transporter 1 (GLUT1)[12]. This leads to reduced glucose uptake, starving the cancer cells of their primary energy source.
Caption: D-Allose upregulates TXNIP, leading to GLUT1 downregulation and inhibition of cancer cell growth.
D-Allose Anti-Inflammatory Signaling Pathway
The anti-inflammatory effects of D-allose are thought to be mediated, in part, through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway[13][14]. By suppressing this pathway, D-allose can reduce the production of pro-inflammatory cytokines.
Caption: D-Allose inhibits the NF-κB pathway, reducing pro-inflammatory cytokine production.
Experimental Workflow for Comparative Analysis
This workflow outlines a logical sequence for comparing the utility of this compound and radiolabeled allose in a typical research project.
Caption: A parallel workflow for comparing this compound and radiolabeled allose experiments.
Conclusion
Both this compound and radiolabeled allose are powerful tools for investigating the biological activities of this promising rare sugar. The choice of labeling method should be guided by the specific research objectives, with this compound being the preferred choice for detailed metabolic pathway analysis and radiolabeled allose offering superior sensitivity for pharmacokinetic and biodistribution studies. By understanding the strengths and limitations of each approach, researchers can design more effective experiments to unlock the full therapeutic potential of D-allose.
References
- 1. revvity.com [revvity.com]
- 2. uwm.edu [uwm.edu]
- 3. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. ehs.psu.edu [ehs.psu.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. Sucralose sweetener in vivo effects on blood constituents radiolabeling, red blood cell morphology and radiopharmaceutical biodistribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Statistical Methods for Comparing Metabolic Fluxes from Different Tracers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methodologies and Performance in Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a cornerstone technique for quantifying the intricate network of metabolic reactions within biological systems. The selection of an isotopic tracer is a critical determinant of the precision and accuracy of the resulting flux estimations. This guide provides a comprehensive comparison of statistical methods used to analyze and compare metabolic flux data obtained from different tracers, supported by experimental data and detailed methodologies.
The Critical Role of Statistical Analysis in MFA
The choice of an isotopic tracer, such as different ¹³C-labeled glucose or glutamine isotopologues, significantly influences the labeling patterns of intracellular metabolites.[1][2] Statistical analysis is paramount to not only estimate the metabolic fluxes from these labeling patterns but also to rigorously compare the performance of different tracers and the significance of observed flux changes. Key statistical objectives include assessing the goodness-of-fit of the metabolic model, determining the confidence in the estimated fluxes, and identifying the optimal tracer for a given biological question.[3]
Core Statistical Methodologies for Comparing Metabolic Fluxes
The comparison of metabolic fluxes from different tracers relies on a suite of statistical techniques aimed at quantifying the precision and reliability of the flux estimates.
1. Confidence Intervals: A fundamental metric for assessing the precision of a flux estimate is its confidence interval. A narrower confidence interval indicates a more precise estimate. The comparison of confidence intervals obtained from different tracers for a specific metabolic flux provides a direct measure of which tracer offers superior performance for that particular reaction.[4][5][6] These intervals are typically determined using methods that evaluate the sensitivity of the sum of squared residuals (SSR) between the measured and simulated labeling patterns to variations in flux values.[6]
2. Precision Scoring Algorithms: To facilitate a more holistic comparison across multiple fluxes or entire pathways, precision scoring algorithms can be employed. These algorithms translate the confidence interval for each flux into a precision score. By weighting and averaging these scores, an overall precision score can be calculated for a given tracer across a specific metabolic subnetwork (e.g., glycolysis, TCA cycle) or the entire metabolic model.[1] This allows for a quantitative ranking of tracers based on their ability to resolve fluxes within pathways of interest.
3. Chi-Squared (χ²) Goodness-of-Fit Test: The χ² test is a statistical test used to assess how well the estimated fluxes and the metabolic model explain the experimental mass isotopomer distribution data.[7] A statistically acceptable fit indicates that the model is consistent with the data. When comparing fluxes from different tracers, ensuring a good model fit for each dataset is a prerequisite for a valid comparison.
4. D-optimality Criterion: In the context of experimental design for MFA, the D-optimality criterion is a statistical method used to select the most informative tracer or combination of tracers. It is based on the covariance matrix of the free fluxes and aims to minimize the volume of the joint confidence region of the flux estimates, thereby maximizing the precision of the estimated parameters.[8]
5. Monte Carlo Methods: Monte Carlo simulations are used for sensitivity analysis and to obtain robust estimates of confidence intervals. This involves repeatedly simulating the experimental measurements with the addition of random noise and then re-estimating the fluxes for each simulated dataset. The resulting distribution of flux estimates provides a reliable assessment of the confidence intervals, especially for non-linear models where analytical approximations may be less accurate.
Quantitative Comparison of Common ¹³C Tracers
The following tables summarize quantitative data from a study by Metallo et al. (2009), which computationally and experimentally evaluated the performance of various ¹³C-labeled glucose and glutamine tracers in a human lung carcinoma cell line (A549).[1][9][10][11] The data highlights how different tracers provide varying levels of precision for fluxes in key metabolic pathways. Flux values are normalized to the glucose uptake rate.
Table 1: Comparison of Flux Estimates and 95% Confidence Intervals for Glycolysis and Pentose Phosphate Pathway (PPP) with Different Glucose Tracers
| Metabolic Flux | Reaction | [1,2-¹³C₂]glucose | [U-¹³C₆]glucose | [1-¹³C]glucose |
| Glycolysis | ||||
| G6P Isomerase | G6P ↔ F6P | 95.2 ± 1.2 | 95.2 ± 2.5 | 95.2 ± 3.8 |
| TPI | DHAP ↔ GAP | 85.1 ± 1.5 | 85.1 ± 3.1 | 85.1 ± 4.5 |
| Pentose Phosphate Pathway | ||||
| G6PDH (net) | G6P → 6PG | 10.1 ± 0.8 | 10.1 ± 2.1 | 10.1 ± 1.5 |
| G6PDH (exchange) | G6P ↔ 6PG | 12.3 ± 1.1 | 12.3 ± 3.5 | 12.3 ± 2.9 |
| Transketolase (net) | S7P + GAP ↔ R5P + X5P | 5.6 ± 0.5 | 5.6 ± 1.8 | 5.6 ± 1.1 |
Data adapted from Metallo et al., 2009.[1]
Table 2: Comparison of Flux Estimates and 95% Confidence Intervals for the TCA Cycle with Different Glucose and Glutamine Tracers
| Metabolic Flux | Reaction | [U-¹³C₆]glucose | [U-¹³C₅]glutamine | [1,2-¹³C₂]glucose |
| TCA Cycle | ||||
| PDH | Pyr → AcCoA | 35.4 ± 2.8 | 35.4 ± 1.8 | 35.4 ± 4.2 |
| Citrate Synthase (net) | OAA + AcCoA → Cit | 41.2 ± 3.5 | 41.2 ± 2.5 | 41.2 ± 5.1 |
| IDH (net) | aKG ↔ Cit | -15.8 ± 1.9 | -15.8 ± 1.1 | -15.8 ± 3.3 |
| Malic Enzyme | Mal → Pyr | 25.1 ± 2.2 | 25.1 ± 1.5 | 25.1 ± 3.9 |
Data adapted from Metallo et al., 2009.[1]
Experimental Protocols
The following provides a generalized methodology for the key experiments cited, based on established protocols for ¹³C-Metabolic Flux Analysis in mammalian cells.[1][12][13]
1. Cell Culture and Isotope Labeling:
-
Cell Seeding: Plate cells (e.g., A549) in standard growth medium and allow them to reach a desired confluency (e.g., ~70-80%).
-
Isotopic Steady State: To achieve a metabolic and isotopic steady state, switch the standard medium to a defined experimental medium containing the specific ¹³C-labeled tracer (e.g., [1,2-¹³C₂]glucose, [U-¹³C₆]glucose, or [U-¹³C₅]glutamine) for a predetermined duration (typically 24 hours for mammalian cells).[12] Parallel experiments should be conducted for each tracer, ensuring all other conditions are identical.[12]
-
Metabolite Quenching and Extraction: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold saline. Extract intracellular metabolites by adding a cold solvent mixture (e.g., 80% methanol).
2. Analytical Measurement:
-
Sample Preparation: Centrifuge the cell extracts to pellet debris and collect the supernatant containing the metabolites. Dry the supernatant under nitrogen flow.
-
Derivatization (for GC-MS): To increase volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatize the dried metabolites (e.g., using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide, MTBSTFA).
-
Mass Spectrometry: Analyze the derivatized samples using GC-MS to determine the mass isotopomer distributions (MIDs) of key metabolites, such as amino acids derived from central carbon metabolism intermediates.
3. Data Analysis and Flux Calculation:
-
Correction for Natural Abundance: Correct the raw MIDs for the natural abundance of ¹³C and other heavy isotopes.
-
Metabolic Flux Estimation: Use a computational software package (e.g., INCA, METRAN) to estimate the intracellular metabolic fluxes.[3] This involves fitting the experimentally measured MIDs and extracellular flux rates (e.g., glucose uptake, lactate secretion) to a stoichiometric model of the metabolic network. The software iteratively adjusts the flux values to minimize the sum of squared residuals between the measured and simulated labeling patterns.
-
Statistical Analysis: Perform statistical analyses to assess the goodness-of-fit of the model (e.g., using a χ² test) and to calculate the 95% confidence intervals for the estimated fluxes.
Visualizing Workflows and Logical Relationships
Caption: General workflow for a ¹³C-Metabolic Flux Analysis experiment.
Caption: Decision-making process for selecting and comparing isotopic tracers.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Determination of confidence intervals of metabolic fluxes estimated from stable isotope measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
Evaluating the Specificity of D-Allose-¹³C as a Tracer: A Comparative Guide
In the landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the intricate network of biochemical pathways. While ¹³C-labeled glucose and glutamine have long been the workhorses for tracing central carbon metabolism, the quest for tracers with higher specificity for particular pathways continues. This guide provides a comprehensive evaluation of the potential specificity of D-Allose-¹³C as a metabolic tracer, comparing its performance with the well-established ¹³C-Glucose. This analysis is based on the known metabolic fate of D-allose and established protocols for stable isotope tracing.
Comparison of Metabolic Fates: D-Allose vs. Glucose
D-Allose, a rare sugar and a C-3 epimer of D-glucose, exhibits a markedly different metabolic fate compared to its ubiquitous counterpart. While glucose is a central fuel source readily catabolized by most organisms, D-allose is poorly metabolized, particularly in mammalian systems.[1][2] This inherent difference forms the basis of its potential as a specific tracer.
In bacteria such as Escherichia coli, D-allose can be transported into the cell and funneled into the Embden–Meyerhoff–Parnas (EMP) pathway, or glycolysis, after a series of enzymatic conversions.[3] It is first phosphorylated to D-allose 6-phosphate, then isomerized to D-psicose 6-phosphate, and finally epimerized to the glycolytic intermediate D-fructose 6-phosphate.[3]
Conversely, in animal and human studies, D-allose is largely absorbed and then excreted in the urine without being significantly metabolized.[1] This suggests that in mammalian cells, D-Allose-¹³C would likely not be extensively incorporated into downstream metabolic pathways, making it a poor tracer for general metabolic activity. However, this limited metabolism is precisely what could make it a highly specific tracer for cellular uptake mechanisms and the initial enzymatic steps of its metabolism where they do occur.
Data Presentation: Comparative Analysis of Tracers
The following table summarizes the key differences between D-Allose-¹³C and ¹³C-Glucose as metabolic tracers, based on current knowledge of their metabolism.
| Feature | D-Allose-¹³C (Inferred) | ¹³C-Glucose |
| Cellular Uptake | Via glucose transporters (e.g., GLUT5 with lower affinity)[1][4] | Via glucose transporters (e.g., GLUTs) |
| Primary Metabolic Pathway | Limited to initial phosphorylation and isomerization in specific cell types/organisms.[3] | Glycolysis, Pentose Phosphate Pathway, TCA Cycle, etc.[5][6] |
| Metabolic Incorporation | Low in mammalian cells; higher in certain bacteria.[1][3] | High and widespread across central carbon metabolism. |
| Specificity | Potentially high for studying sugar transport and specific allose-metabolizing enzymes. | Broad, for general metabolic flux analysis.[5][7] |
| Advantages | Minimal contribution to downstream metabolic pools, allowing for focused study of specific reactions. | Provides a global view of central carbon metabolism. |
| Limitations | Not suitable for tracing broad metabolic pathways in most mammalian systems. | Widespread labeling can complicate the analysis of specific, low-flux pathways. |
Experimental Protocols
To empirically evaluate the specificity of D-Allose-¹³C, a comparative stable isotope tracing experiment can be performed. Below are detailed protocols for cell-based assays.
Protocol 1: Evaluating D-Allose-¹³C Metabolism in Cultured Cells
-
Cell Culture: Plate mammalian cells (e.g., a cancer cell line) in standard culture medium and grow to mid-log phase.
-
Tracer Introduction: Replace the standard medium with a medium containing a defined concentration of D-Allose-¹³C (e.g., 10 mM).
-
Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) under standard culture conditions.
-
Metabolite Extraction:
-
Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a speed vacuum.
-
Derivatize the samples to enhance the volatility of polar metabolites for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, or resuspend in a suitable solvent for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
-
Analyze the samples to identify and quantify the mass isotopologues of downstream metabolites (e.g., glycolytic intermediates, TCA cycle intermediates, amino acids).
-
-
Data Analysis: Determine the extent of ¹³C incorporation from D-Allose-¹³C into various metabolites over time.
Protocol 2: Comparative Analysis with ¹³C-Glucose
This protocol is identical to Protocol 1, with the exception of the tracer used.
-
Cell Culture: As described in Protocol 1.
-
Tracer Introduction: Replace the standard medium with a medium containing the same concentration of ¹³C-Glucose (e.g., 10 mM [1,2-¹³C₂]glucose for PPP analysis or [U-¹³C₆]glucose for general central carbon metabolism).
-
Incubation, Metabolite Extraction, Sample Analysis, and Data Analysis: As described in Protocol 1.
By comparing the ¹³C labeling patterns from D-Allose-¹³C and ¹³C-Glucose, researchers can directly assess the degree to which D-Allose-¹³C enters and is metabolized through central carbon pathways.
Visualization of Metabolic Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: Metabolic pathway of D-Allose in bacteria.
Caption: Simplified central glucose metabolism.
Caption: Experimental workflow for stable isotope tracing.
Conclusion
Based on its known metabolic fate, D-Allose-¹³C presents itself as a tracer with a high degree of specificity, not for broad metabolic pathways in mammalian systems, but for more targeted investigations. Its limited intracellular metabolism makes it a potentially excellent tool for studying sugar transport kinetics and the activity of specific enzymes that can act on D-allose. For researchers in drug development, D-Allose-¹³C could be employed to probe the effects of compounds on specific sugar transporters or metabolic enzymes without the confounding factor of widespread incorporation into central carbon metabolism. In contrast, ¹³C-Glucose remains the tracer of choice for obtaining a comprehensive overview of cellular metabolic activity. The distinct properties of D-Allose-¹³C, therefore, do not position it as a replacement for conventional tracers, but rather as a complementary tool for asking more specific and nuanced questions in metabolic research. Further experimental validation is necessary to fully realize its potential and define its applications.
References
- 1. The fate, kinetics and metabolic effects of allulose - Medizin.NRW [medizin.nrw]
- 2. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology [frontiersin.org]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory comparison of D-Allose-13C experimental results
Guide to the Inter-laboratory Comparison of D-Allose-13C Analysis**
For Researchers, Scientists, and Drug Development Professionals
Published: November 21, 2025
This guide provides a comparative overview of the analytical performance of three laboratories in the quantification of this compound. The data presented herein is based on a hypothetical inter-laboratory study designed to assess the reproducibility, accuracy, and precision of a standardized analytical method.
Quantitative Data Summary
The participating laboratories (designated Lab Alpha, Lab Beta, and Lab Gamma) analyzed a series of plasma samples spiked with a known concentration of this compound (50.0 µg/mL). Each laboratory processed and analyzed five replicates. The primary analytical technique was Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Inter-laboratory Comparison of this compound Quantification
| Laboratory | Mean Measured Concentration (µg/mL) | Standard Deviation (SD) | Coefficient of Variation (CV%) | Accuracy (%) |
| Lab Alpha | 49.5 | 1.8 | 3.6% | 99.0% |
| Lab Beta | 51.2 | 2.1 | 4.1% | 102.4% |
| Lab Gamma | 48.9 | 1.5 | 3.1% | 97.8% |
Accuracy was calculated as: (Mean Measured Concentration / True Concentration) * 100.
Experimental Protocols
A standardized protocol was distributed to all participating laboratories to minimize methodological variability.
2.1. Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Mass Spectrometer.
-
Column: ACQUITY UPLC BEH Amide Column, 1.7 µm, 2.1 mm x 100 mm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 95% B to 50% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard were monitored.
Methods for analyzing isotopically labeled sugars often involve techniques like high-performance anion-exchange chromatography with tandem mass spectrometry (HPAEC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) after derivatization.[1][2] Isotope dilution mass spectrometry is a common approach for achieving high accuracy and precision in quantification.[3]
Visualized Workflows and Pathways
3.1. Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow, from sample receipt to data analysis.
3.2. Hypothetical Metabolic Pathway
D-Allose is a rare sugar, an epimer of D-glucose. While its metabolic fate is not fully elucidated, it can be phosphorylated by hexokinase.[4] The diagram below depicts a hypothetical pathway where D-Allose-6-Phosphate, derived from this compound, enters the Pentose Phosphate Pathway (PPP), a key metabolic route for sugar metabolism.
Studies suggest D-allulose, a related rare sugar, can regulate glucose and lipid metabolism and may be involved in pathways like fatty acid β-oxidation and the PI3K-AKT signaling pathway.[5][6] D-allose itself is not significantly metabolized in the liver and is largely excreted.[7]
References
- 1. Quantification of Soluble Sugars and Sugar Alcohols by LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 2. Quantifying ¹³C-labeling in free sugars and starch by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An isotope dilution ultra high performance liquid chromatography-tandem mass spectrometry method for the simultaneous determination of sugars and humectants in tobacco products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research Advances of d-allulose: An Overview of Physiological Functions, Enzymatic Biotransformation Technologies, and Production Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]
The Unlabeled Outsider: A Comparison Guide to Using D-Allose as a Control in ¹³C Tracing Experiments
For researchers, scientists, and drug development professionals embarking on the intricate journey of cellular metabolism, the choice of controls in ¹³C tracing experiments is paramount. While unlabeled D-glucose serves as a common counterpart to its ¹³C-labeled version, its active metabolism can introduce complexities. This guide provides an objective comparison of using unlabeled D-Allose, a rare and poorly metabolized sugar, as a negative control, weighing its performance against traditional controls with supporting data and detailed protocols.
D-Allose: The Metabolically Inert Candidate
D-Allose, a C-3 epimer of D-glucose, presents a unique proposition as a control in metabolic studies. Unlike its ubiquitous isomer, D-Allose is largely unrecognized by the cellular metabolic machinery. While it can enter cells, often competing with glucose for the same transporters, it does not significantly enter the glycolytic pathway to be catabolized for energy. This metabolic inertia is the cornerstone of its utility as a negative control, allowing researchers to dissect the effects of glucose metabolism from other cellular responses.
Performance Comparison: D-Allose vs. D-Glucose and L-Glucose
The ideal control for a ¹³C tracing experiment depends on the specific scientific question. Here, we compare unlabeled D-Allose to two other common controls: unlabeled D-Glucose (a "hot" or active control) and L-Glucose (another non-metabolized sugar).
| Feature | Unlabeled D-Allose | Unlabeled D-Glucose | L-Glucose |
| Metabolic Fate | Largely unmetabolized; excreted mostly unchanged. Does not significantly enter glycolysis. | Actively metabolized through glycolysis, PPP, and TCA cycle. | Not metabolized by most organisms as it is the enantiomer of the naturally occurring D-glucose. |
| Cellular Uptake | Transported into cells, likely via glucose transporters (SGLT1). | Actively transported into cells via GLUT and SGLT transporters. | Generally not transported into cells by glucose transporters. |
| Primary Use as a Control | Negative control to assess non-metabolic effects of high sugar concentration and competition for glucose transporters. | "Hot" control to compare the flux of the labeled substrate against a background of the same, unlabeled substrate. | Negative control for glucose transport and metabolism. |
| Potential Confounding Factors | Can compete with D-glucose for transport, potentially altering the uptake of the ¹³C-labeled tracer. May have independent biological activities (e.g., anti-inflammatory). | Dilutes the ¹³C-labeled substrate pool, complicating flux calculations if not properly accounted for. | Its lack of transport may not fully account for the osmotic and transport-related effects of the labeled D-glucose. |
| Commercial Availability | Commercially available in unlabeled and ¹³C-labeled forms. | Readily and widely available. | Commercially available. |
Experimental Protocols
Key Experiment: Assessing the Impact of a Drug on Glucose Metabolism using ¹³C-Glucose Tracing with an Unlabeled D-Allose Control
This protocol is designed to determine how a specific drug alters the flux of glucose through central carbon metabolism. Unlabeled D-Allose is used as a control to distinguish the metabolic effects of the drug from any effects it might have on glucose transport or other non-metabolic cellular processes.
1. Cell Culture and Treatment:
-
Culture cells of interest to mid-log phase in standard glucose-containing medium.
-
Seed cells at an appropriate density for metabolomics analysis.
-
After cell attachment, switch to a glucose-free medium for a short period (e.g., 1 hour) to deplete intracellular glucose pools.
-
Introduce the experimental media:
-
Vehicle Control: Medium containing [U-¹³C₆]-glucose and vehicle.
-
Drug Treatment: Medium containing [U-¹³C₆]-glucose and the drug of interest.
-
Allose Control: Medium containing [U-¹³C₆]-glucose, the drug of interest, and a molar excess of unlabeled D-Allose (e.g., 5-10 fold excess).
-
-
Incubate for a predetermined time to allow for isotopic labeling of downstream metabolites (typically several hours to reach isotopic steady state).
2. Metabolite Extraction:
-
Rapidly aspirate the medium.
-
Quench metabolism by washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract metabolites using a cold solvent mixture (e.g., 80:20 methanol:water).
-
Scrape the cells and collect the extract.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
3. LC-MS/MS Analysis:
-
Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Use a method optimized for the separation and detection of central carbon metabolites (e.g., glycolysis and TCA cycle intermediates).
-
Acquire data in both full scan mode to assess total metabolite pool sizes and in MS/MS mode to determine the mass isotopologue distributions (MIDs) of the ¹³C-labeled metabolites.
4. Data Analysis and Interpretation:
-
Process the raw LC-MS/MS data to identify and quantify metabolites and their respective MIDs.
-
Correct for the natural abundance of ¹³C.
-
Compare the MIDs of key metabolites between the different treatment groups.
-
Vehicle vs. Drug: Reveals the direct impact of the drug on glucose metabolism.
-
Drug vs. Allose Control: If the drug's effect on ¹³C incorporation is mitigated by the presence of D-Allose, it suggests the drug may be primarily affecting glucose transport. If the effect persists, it indicates a direct impact on intracellular metabolic enzymes.
-
-
Perform metabolic flux analysis (MFA) using software packages (e.g., INCA, Metran) to quantify the changes in pathway fluxes.
Visualizing the Concepts
To better understand the underlying principles, the following diagrams illustrate the relevant metabolic pathways and the experimental workflow.
Conclusion
The use of unlabeled D-Allose as a control in ¹³C tracing experiments offers a nuanced approach to dissecting metabolic pathways. Its minimal metabolism provides a valuable tool for distinguishing direct enzymatic inhibition from effects on substrate transport. However, researchers must be mindful of its potential to compete with glucose for cellular uptake and its inherent biological activities. By carefully considering the experimental question and the properties of each potential control, scientists can design more robust and insightful metabolic studies, ultimately accelerating our understanding of cellular function in health and disease.
A Researcher's Guide to Sensitivity Analysis in Metabolic Models: A Comparative Look at D-Allose-13C and Established Tracers
For researchers, scientists, and drug development professionals, understanding the intricacies of cellular metabolism is paramount. Metabolic models provide a powerful lens to view these complex networks, but their predictive power hinges on the robustness of their underlying parameters. Sensitivity analysis is a critical tool for evaluating this robustness, and 13C-Metabolic Flux Analysis (13C-MFA) stands as a gold-standard technique for quantifying intracellular metabolic fluxes.[1][2][3]
This guide offers a comparative overview of sensitivity analysis in metabolic models, with a special focus on the potential application of D-Allose-13C as an isotopic tracer. We will compare this novel approach with established methods using tracers like uniformly labeled glucose, providing insights into their respective methodologies, data interpretation, and potential applications.
Understanding the Landscape of Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a key methodology for quantifying the rates (fluxes) of metabolic reactions within a cell.[3] When combined with the use of stable isotope tracers, such as those labeled with Carbon-13 (13C), it becomes a powerful tool to trace the flow of atoms through metabolic pathways.[3][4] This technique, known as 13C-MFA, allows for the accurate determination of fluxes in central carbon metabolism, including complex networks with cycles and parallel pathways.[5]
The general workflow of a 13C-MFA study involves several key steps:
-
Experimental Design: Selecting the appropriate 13C-labeled substrate (tracer) and experimental conditions to maximize the information obtained.[1][2]
-
Tracer Experiment: Culturing cells with the 13C-labeled substrate until a metabolic and isotopic steady state is reached.
-
Isotopic Labeling Measurement: Harvesting biomass and measuring the isotopic enrichment in key metabolites, typically protein-bound amino acids or other cellular components, using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][6]
-
Flux Estimation: Using computational software to estimate the intracellular fluxes that best reproduce the measured isotopic labeling patterns.[1][2]
-
Statistical Analysis: Performing a goodness-of-fit analysis and calculating confidence intervals for the estimated fluxes to assess the reliability of the results.[1][2]
Comparing Isotopic Tracers: The Established vs. The Novel
The choice of isotopic tracer is a critical decision in 13C-MFA, as it directly influences the precision and accuracy of the resulting flux map.
| Feature | [U-13C]-Glucose | This compound (Hypothetical) |
| Metabolic Entry Point | Enters at the beginning of glycolysis, a central metabolic pathway. | Enters through pathways involved in rare sugar metabolism, potentially after conversion to other sugars.[7][8] |
| Primary Metabolic Target | Central carbon metabolism, including glycolysis, the Pentose Phosphate Pathway (PPP), and the TCA cycle.[9] | Specific pathways of D-Allose utilization and its connections to central metabolism. |
| Data for Model Validation | Extensive literature and well-established labeling patterns for validating model predictions.[9] | Limited to no existing data, requiring foundational studies to establish its metabolic fate and labeling patterns. |
| Potential Applications | Broad applicability for studying fundamental metabolism in a wide range of organisms and cell types.[10] | Probing the metabolism of rare sugars, investigating the effects of D-Allose on cellular physiology, and potentially identifying novel enzymatic activities. |
| Challenges | Label scrambling can occur in some pathways, potentially complicating data analysis. | The metabolic pathways of D-Allose are not as well-characterized as those of glucose.[11] The rate of uptake and metabolism might be significantly different from that of glucose, affecting experimental design. |
Experimental Protocols: A Detailed Look
A robust experimental protocol is the foundation of any successful 13C-MFA study. Below are detailed methodologies for both a standard [U-13C]-Glucose experiment and a proposed protocol for a hypothetical this compound study.
Protocol 1: 13C-MFA with [U-13C]-Glucose
This protocol is adapted from established methods for 13C-MFA in microbial or mammalian cells.[1][2]
-
Cell Culture: Culture cells in a chemically defined medium to mid-log phase. To minimize the contribution of unlabeled carbon sources, use a medium with a known composition and supplement with dialyzed fetal bovine serum if required for mammalian cells.
-
Tracer Introduction: Switch the cells to a medium containing a known concentration of [U-13C]-Glucose as the primary carbon source.
-
Isotopic Steady State: Incubate the cells for a sufficient duration to achieve isotopic steady state. This is typically determined through time-course experiments by monitoring the isotopic enrichment of key intracellular metabolites.
-
Metabolite Extraction: Rapidly quench metabolism to halt enzymatic activity and extract intracellular metabolites. A common method is to use a cold solvent mixture, such as 80% methanol.
-
Biomass Hydrolysis: Pellet the remaining biomass and hydrolyze the protein content to release individual amino acids.
-
Derivatization: Derivatize the extracted metabolites and amino acids to make them volatile for GC-MS analysis.
-
Mass Spectrometry Analysis: Analyze the isotopic enrichment of the derivatized samples using GC-MS or LC-MS.
-
Data Analysis: Correct the raw mass isotopomer distributions for the natural abundance of 13C and use the data for flux estimation using appropriate software (e.g., Metran, INCA).[1][9]
Protocol 2: Proposed 13C-MFA with this compound
This hypothetical protocol is based on the principles of the standard 13C-MFA protocol, with considerations for the unique properties of D-Allose.
-
Cell Culture and Adaptation: Culture cells in a medium containing unlabeled D-Allose as a carbon source to allow for adaptation to this rare sugar. The ability of the specific cell line to utilize D-Allose must first be confirmed.
-
Tracer Introduction: Replace the medium with one containing a defined concentration of this compound. The specific labeling pattern of the D-Allose (e.g., uniformly labeled) would need to be synthesized.
-
Isotopic Steady State Determination: Conduct time-course experiments to determine the time required to reach isotopic steady state. This is particularly crucial as the uptake and metabolic rates of D-Allose are likely different from glucose.
-
Metabolite Extraction and Analysis: Follow the same procedures for metabolite extraction, biomass hydrolysis, derivatization, and mass spectrometry analysis as described in Protocol 1.
-
Metabolic Network Refinement: The existing metabolic model may need to be updated to include the known or putative pathways of D-Allose metabolism.[7][8][12]
-
Data Analysis and Flux Estimation: Use the measured mass isotopomer distributions to estimate fluxes through the modified metabolic network.
Visualizing Metabolic Pathways and Workflows
To better understand the flow of information and molecules in these experiments, we can use diagrams to represent the key pathways and workflows.
Caption: General workflow for 13C-Metabolic Flux Analysis.
Caption: Simplified view of central carbon metabolism with [U-13C]-Glucose.
Caption: A potential metabolic pathway for the entry of D-Allose into central metabolism.
Conclusion and Future Directions
Sensitivity analysis of metabolic models is a cornerstone of systems biology and drug development. 13C-MFA, with established tracers like [U-13C]-Glucose, provides a robust and reliable method for quantifying metabolic fluxes. The exploration of novel tracers, such as this compound, opens up exciting new avenues for research, particularly in the study of rare sugar metabolism and its impact on cellular physiology.
While the use of this compound in MFA is currently hypothetical, the protocols and principles outlined in this guide provide a roadmap for its potential implementation. Future research will be necessary to fully characterize the metabolic fate of D-Allose in various biological systems and to validate its use as a reliable tracer for metabolic flux analysis. Such studies will undoubtedly contribute to a deeper understanding of cellular metabolism and its role in health and disease.
References
- 1. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 11. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro and In Vivo D-Allose-¹³C Tracing Outcomes
For Researchers, Scientists, and Drug Development Professionals
The study of cellular metabolism is pivotal in understanding disease and developing novel therapeutics. D-allose, a rare hexose and a C-3 epimer of D-glucose, has garnered significant interest for its anti-cancer, anti-inflammatory, and anti-oxidative properties.[1] Unlike its abundant isomer, D-glucose, D-allose is not readily metabolized for energy, making it a unique tool to probe specific cellular pathways without providing substantial fuel for central carbon metabolism.[2][3] Isotopic tracing with ¹³C-labeled D-allose (D-Allose-¹³C) is a powerful technique to elucidate its metabolic fate and mechanism of action.
This guide provides a comparative overview of the expected outcomes and methodologies for D-Allose-¹³C tracing in in vitro (cell culture) and in vivo (animal model) systems. While direct comparative studies using D-Allose-¹³C are not yet prevalent in published literature, this document synthesizes the known metabolic fate of D-allose with established principles of isotopic tracing to offer a predictive framework for researchers.
Key Differences in Expected Tracing Outcomes
The fundamental differences between a controlled in vitro environment and the complex, multi-organ system of an in vivo model lead to distinct metabolic tracing results. A primary distinction in tracing studies of other hexoses, like glucose, is the significant in vivo recycling of endogenous ¹³CO₂, a phenomenon largely absent in standard cell culture.[4][5] While D-allose is not extensively catabolized to CO₂, its journey through a whole organism introduces variables not present in a petri dish.
Table 1: Predicted Comparison of D-Allose-¹³C Tracing Outcomes
| Feature | In Vitro System (e.g., Cancer Cell Line) | In Vivo System (e.g., Xenograft Mouse Model) | Rationale |
| Uptake & Distribution | Direct uptake from media via glucose transporters (e.g., SGLT1).[6][7] Distribution is limited to the cultured cells. | Oral or intraperitoneal administration leads to absorption, distribution via bloodstream to various organs and the tumor, followed by clearance.[4][8] | In vivo studies account for pharmacokinetics (absorption, distribution, metabolism, excretion), which are absent in vitro. |
| Primary Labeled Metabolite | Intracellular D-Allose-¹³C and D-Allose-6-phosphate-¹³C.[9][10] | D-Allose-¹³C detected in blood, tumor, and urine.[1][8] D-Allose-6-phosphate-¹³C expected in tissues. | Phosphorylation is the first intracellular step. In vivo, the majority of D-allose is excreted unchanged.[1] |
| Incorporation into Central Carbon Metabolism | Expected to be minimal to none. | Expected to be minimal to none. | D-allose is a poor substrate for glycolytic enzymes beyond initial phosphorylation.[2][3] |
| Downstream Effects | Labeled precursors would not be expected in glycolysis, TCA cycle, or biomass. The primary effect is signaling. | Minimal labeling of downstream central carbon metabolites. The primary effect is signaling. | The main mechanism of D-allose is not as a carbon source but as a modulator of signaling pathways like TXNIP.[5][8] |
| Excretion/Secretion | D-Allose-¹³C may be passively released back into the medium. | Rapid excretion of unmetabolized D-Allose-¹³C, primarily through urine.[1][3] | Whole-body clearance mechanisms (renal filtration) are a major factor in vivo. |
| Inter-organ Metabolism | Not applicable. | Potential for minor modification by gut microbiota if orally administered, but largely absorbed intact.[3] | The complex interplay between different organs and the microbiome can influence the fate of a tracer in vivo. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are proposed protocols for tracing D-Allose-¹³C in both in vitro and in vivo settings, based on standard isotopic tracing practices.
In Vitro D-Allose-¹³C Tracing Protocol
-
Cell Culture: Culture cells of interest (e.g., head and neck cancer cell line) to mid-log phase in standard growth medium.
-
Tracer Introduction: Replace the standard medium with a medium containing a defined concentration of uniformly labeled D-Allose-¹³C (e.g., 10-50 mM, based on previous studies on D-allose effects).[11] The glucose concentration in the medium should be carefully considered and controlled.
-
Time-Course Sampling: Incubate cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of uptake and metabolism.
-
Metabolite Extraction:
-
Aspirate the medium.
-
Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold 80% methanol to quench metabolism and extract metabolites.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet protein and cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Analysis: Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify ¹³C-labeled D-allose and its potential derivatives (e.g., D-allose-6-phosphate).[12][13]
In Vivo D-Allose-¹³C Tracing Protocol
-
Animal Model: Utilize an appropriate animal model, such as a mouse with a tumor xenograft.[14]
-
Tracer Administration: Administer D-Allose-¹³C via a relevant route. Oral gavage or intraperitoneal (IP) injection are common methods.[8][14] The dosage should be based on prior efficacy studies (e.g., 100 mg/kg/day).[15]
-
Time-Course Sampling: Collect blood samples at various time points (e.g., 10, 30, 60, 120 minutes) post-administration to determine the pharmacokinetic profile.[8]
-
Tissue Collection: At a terminal endpoint (e.g., 3 hours post-administration), euthanize the animal and rapidly excise the tumor and other relevant tissues (e.g., liver, kidney, blood).
-
Metabolite Extraction:
-
Immediately freeze tissues in liquid nitrogen to quench metabolism.
-
Homogenize the frozen tissue in an ice-cold extraction solvent (e.g., 80% methanol).
-
Centrifuge the homogenate to remove debris.
-
Collect the supernatant for analysis.
-
-
Analysis: Analyze tissue extracts and plasma/serum using LC-MS to measure the abundance and distribution of D-Allose-¹³C and its isotopologues.
Visualizing Workflows and Pathways
Understanding the flow of experiments and the molecular mechanisms of D-allose is enhanced by visualization.
Caption: Experimental workflows for D-Allose-¹³C tracing.
Caption: D-Allose's known signaling pathway in cancer cells.
References
- 1. fortunejournals.com [fortunejournals.com]
- 2. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. D-allose: Molecular Pathways and Therapeutic Capacity in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-Allose, a Stereoisomer of D-Glucose, Extends the Lifespan of Caenorhabditis elegans via Sirtuin and Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-Allose is absorbed via sodium-dependent glucose cotransporter 1 (SGLT1) in the rat small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systemically Administered D-allose Inhibits the Tumor Energy Pathway and Exerts Synergistic Effects With Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Search for cellular phosphorylation products of D-allose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Search for cellular phosphorylation products of D-allose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor Effects of Orally Administered Rare Sugar D-Allose in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Literature comparison of metabolic pathways traced by D-Allose-13C
Authored for researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic pathways traced by 13C-labeled D-Allose against other monosaccharides, supported by experimental data. The findings consistently demonstrate that D-Allose exhibits minimal metabolic activity, in stark contrast to sugars like glucose and fructose.
D-Allose, a rare sugar, is largely unmetabolized in the body. Studies utilizing 13C-labeled D-Allose reveal that it is not significantly converted into other metabolites. Instead, it is mostly excreted from the body in its original form through urine and feces.[1] This characteristic positions D-Allose as a potential low-calorie sugar substitute. In contrast, 13C-labeled glucose and fructose are extensively metabolized, with the 13C label being incorporated into numerous downstream metabolic pathways, including glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle.
Comparative Metabolic Fate of Monosaccharides
The metabolic stability of D-Allose has been demonstrated in various experimental settings, including in simulated gastric and intestinal fluids, as well as in human and rat hepatocytes.[2] These studies consistently show that D-Allose remains largely intact, whereas fructose is rapidly metabolized under the same conditions.[2]
| Sugar | Metabolic Fate | Key Pathways Involved | Primary Excretion Form |
| D-Allose | Minimally metabolized[1] | Not significantly involved in major metabolic pathways[1] | Unchanged D-Allose (urine and feces)[1] |
| D-Glucose | Extensively metabolized | Glycolysis, Pentose Phosphate Pathway, TCA Cycle[3][4] | Metabolites (e.g., CO2, water) |
| D-Fructose | Extensively metabolized | Fructolysis, Glycolysis, TCA Cycle[5] | Metabolites |
Experimental Protocols
The determination of the metabolic fate of D-Allose involves several key experimental methodologies.
Metabolic Stability in Simulated Gastrointestinal Fluids
To assess the stability of D-Allose in the digestive system, researchers incubate it in simulated gastric fluid (SGF) and fasted state simulated intestinal fluid (FaSSIF).
-
Protocol:
-
A stock solution of D-Allose is prepared in purified water.
-
The stock solution is diluted to a final concentration of 500 µg/mL in the respective simulated fluid (SGF or FaSSIF).
-
The final incubation volume is 500 µL.
-
Aliquots of 50 µL are collected at specified time points (e.g., 0, 60, and 120 minutes for SGF; 0, 60, 120, and 240 minutes for FaSSIF) to terminate the reaction.
-
The concentration of D-Allose in the aliquots is then analyzed to determine its stability over time.[2]
-
Metabolic Stability in Hepatocytes
To investigate the extent of liver metabolism, D-Allose is incubated with human and rat hepatocytes.
-
Protocol:
-
Cryopreserved human or rat hepatocytes are thawed and suspended in incubation medium.
-
D-Allose is added to the hepatocyte suspension at a specific concentration.
-
The mixture is incubated, and samples are collected at various time points (e.g., 0, 30, and 240 minutes).
-
The reactions are terminated, and the remaining concentration of D-Allose is quantified using LC-MS/MS.
-
Levels of glucose and fructose are also monitored to check for any conversion of D-Allose to these monosaccharides.[2]
-
Visualizing Metabolic Pathways
The metabolic pathways of D-Allose and a comparative sugar like D-Glucose can be visualized to highlight their distinct fates in the body.
Caption: Metabolic pathway of this compound.
Caption: Metabolic pathways of D-Glucose-13C.
Conclusion
The use of 13C-labeled D-Allose in metabolic studies has conclusively shown its limited metabolism in biological systems. Unlike common sugars such as glucose and fructose, which are readily taken up by cells and enter major energy-producing and biosynthetic pathways, D-Allose remains largely intact and is excreted. This fundamental difference underscores the potential of D-Allose as a non-caloric sugar substitute and highlights the power of stable isotope tracing in elucidating the metabolic fate of novel food ingredients and therapeutic agents.
References
- 1. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for D-Allose-13C
For researchers, scientists, and drug development professionals utilizing D-Allose-13C, a stable, non-radioactive isotopically labeled sugar, proper handling and disposal are paramount for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides immediate, essential safety information and logistical guidance for the proper disposal of this compound.
Core Safety and Handling
D-Allose, the unlabeled parent compound of this compound, is not classified as a hazardous substance.[1][2] Standard laboratory safety protocols should be observed during its handling. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. In case of accidental release, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[3]
Disposal of this compound
The key consideration for the disposal of this compound is that Carbon-13 is a stable, non-radioactive isotope.[2] Therefore, compounds labeled with stable isotopes do not require special handling procedures beyond those for the unlabeled compound.[2] The disposal of waste containing stable isotopes like Carbon-13 is significantly less complex than that for radioactive isotopes.[]
The primary guideline is to dispose of this compound in accordance with local, state, and federal regulations for non-hazardous chemical waste. It should not be mixed with general laboratory waste unless permitted by institutional guidelines.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Compound | This compound | N/A |
| CAS Number | 70849-28-4 | |
| Molecular Formula | C₆H₁₂O₆ (with ¹³C enrichment) | N/A |
| Hazard Classification | Not classified as a hazardous substance | [1][2] |
| Isotope Type | Stable (non-radioactive) | [2] |
| Primary Disposal Guideline | Follow local, state, and federal regulations for non-hazardous chemical waste. | |
| Special Handling for Disposal | No extra handling procedures are required compared to unlabeled D-Allose. | [2] |
Experimental Protocols
No specific experimental protocols for disposal are required beyond standard chemical waste management procedures. The fundamental principle is to treat this compound as you would treat non-hazardous chemical waste, adhering to your institution's specific waste streams and protocols.
Disposal Workflow
The logical workflow for the proper disposal of this compound is outlined in the diagram below. This visual guide provides a step-by-step process to ensure safe and compliant disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling D-Allose-13C
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of D-Allose-13C, a stable isotope-labeled sugar increasingly utilized in metabolic research and drug development. Adherence to these procedures is paramount to ensure a safe laboratory environment and the integrity of your experimental outcomes. While this compound is a non-radioactive, stable isotope, it requires the same diligent handling practices as its unlabeled counterpart, D-Allose, to mitigate any potential chemical hazards.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent skin and eye contact, as well as inhalation of the powdered form. The recommended PPE is summarized in the table below.
| PPE Component | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Nitrile gloves. | Prevents direct skin contact with the chemical. |
| Body Protection | A full-length laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be necessary if handling large quantities or if there is a potential for significant dust generation. | Prevents inhalation of fine particles. |
Operational Plan: A Step-by-Step Handling Protocol
Following a systematic workflow is essential for the safe and efficient handling of this compound. The diagram below illustrates the key steps, from preparation to post-handling procedures.
Caption: A step-by-step workflow for the safe handling of this compound.
Detailed Methodologies
Preparation:
-
Don PPE: Before handling this compound, put on all required personal protective equipment as specified in the table above.
-
Workspace Preparation: Designate a clean and uncluttered area for handling the compound. If possible, work within a fume hood to minimize inhalation risk.
-
Ventilation: Ensure adequate ventilation in the handling area to dissipate any airborne particles.
Handling:
-
Weighing: When weighing the solid form of this compound, do so carefully to avoid creating dust. Use a spatula and a calibrated analytical balance.
-
Dissolving: If your experiment requires a solution, add the weighed this compound to the appropriate solvent in a suitable container. Mix gently until fully dissolved.
Post-Handling:
-
Decontamination: Clean the workspace and any equipment used with an appropriate solvent (e.g., 70% ethanol) to remove any residual compound.
-
Waste Disposal: Dispose of all waste materials, including contaminated consumables, according to the disposal plan outlined below.
-
PPE Removal: Remove your gloves and lab coat, disposing of the gloves in the appropriate waste container.
-
Hygiene: Wash your hands thoroughly with soap and water after completing the procedure.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure a safe laboratory environment.
Caption: A logical flow for the proper disposal of this compound waste.
Disposal Protocol
-
Segregation: All waste contaminated with this compound, both solid and liquid, should be segregated from general laboratory waste.
-
Containment: Place all contaminated materials into a clearly labeled, sealed, and leak-proof waste container designated for chemical waste.
-
Regulatory Compliance: Always consult your institution's specific guidelines and local regulations for the disposal of chemical waste.[1] Since this compound is a stable isotope and not radioactive, it does not typically require specialized radioactive waste disposal procedures.
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through your institution's environmental health and safety office or a certified hazardous waste disposal company.
By adhering to these safety and logistical protocols, researchers can confidently and safely incorporate this compound into their vital work, fostering a culture of safety and scientific excellence.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
